Architectural Mastery of Mixed-Donor Macrocycles: A Technical Guide to 1,7,13-Trioxa-4,10,16-triazacyclooctadecane
Executive Summary In the landscape of advanced coordination chemistry and targeted drug development, mixed-donor macrocycles represent a pinnacle of structural preorganization and thermodynamic stability. As a Senior App...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In the landscape of advanced coordination chemistry and targeted drug development, mixed-donor macrocycles represent a pinnacle of structural preorganization and thermodynamic stability. As a Senior Application Scientist, I frequently leverage 1,7,13-trioxa-4,10,16-triazacyclooctadecane —an 18-membered aza-crown ether—as a highly versatile chelating scaffold. By strategically combining hard etheric oxygen donors with borderline secondary amine nitrogen donors within a single cyclic framework, this molecule bridges the gap between alkali metal complexation and transition/lanthanide metal chelation[1]. This whitepaper dissects the topochemistry, coordination thermodynamics, and synthetic methodologies required to harness this macrocycle for advanced diagnostic and therapeutic applications.
Structural Framework & Topochemistry
The core architecture of 1,7,13-trioxa-4,10,16-triazacyclooctadecane consists of an 18-membered cyclooctadecane ring. The heteroatoms are distributed symmetrically, separated by ethylene (-CH₂-CH₂-) bridges, which provides a highly organized yet conformationally adaptable binding cavity[1].
Unlike purely oxygen-based crown ethers (e.g., 18-crown-6) which are rigidly selective for alkali metals, the substitution of three oxygens with nitrogen atoms fundamentally alters the electron density of the cavity. The secondary amines serve a dual purpose: they act as borderline coordination sites for softer metals, and they provide reactive loci for N-alkylation, allowing the attachment of pendant arms (such as acetamides or carboxylates) to increase the ligand's denticity[2][3].
Quantitative Physicochemical Properties
Property
Value
Significance in Application
IUPAC Base Name
1,7,13-trioxa-4,10,16-triazacyclooctadecane
Defines the symmetrical N₃O₃ heteroatom arrangement.
Ring Size
18-membered macrocycle
Optimal cavity diameter (approx. 2.6–3.2 Å) for templating with Ba²⁺ or K⁺.
Heteroatom Denticity
Hexadentate (N₃O₃)
Capable of fulfilling the primary coordination sphere of transition metals.
Molecular Weight
261.36 g/mol (C₁₂H₂₇N₃O₃)
Low molecular weight base allows for extensive derivatization without exceeding drug-like pharmacokinetic limits.
Donor Classification
3x Hard (O), 3x Borderline/Soft (N)
Enables multi-modal binding across different blocks of the periodic table[1].
Coordination Thermodynamics & Mixed-Donor Effects
The true power of this macrocycle lies in its adherence to the Hard-Soft Acid-Base (HSAB) theory . The three oxygen atoms act as hard donors, exhibiting strong ion-dipole interactions with hard metal ions like alkali and alkaline earth metals[1]. Conversely, the three nitrogen atoms are borderline donors, capable of forming strong sigma bonds with transition metals[1].
When functionalized with pendant arms, this synergistic donor arrangement allows the macrocycle to encapsulate large Lanthanide (Ln³⁺) ions, achieving high coordination numbers (typically 9 to 12) required for stable radiopharmaceutical or MRI contrast agent formulations[2].
Fig 1: Coordination logic of the mixed-donor macrocycle based on HSAB theory.
Advanced Applications in Diagnostics & Therapeutics
paraCEST MRI Contrast Agents
By attaching acetamide pendant arms to the three nitrogen atoms via N-alkylation, the resulting nonadentate ligand can tightly chelate paramagnetic ions like Ni²⁺ or Ln³⁺ (e.g., La³⁺, Yb³⁺). These complexes exhibit unique Chemical Exchange Saturation Transfer (CEST) effects. The highly preorganized 18-membered ring ensures that the exchange rate of amide protons with bulk water falls within the optimal "slow-to-intermediate" regime required for generating strong paraCEST MRI signals[2].
Specialized Separation Technologies
Due to the precise cavity size and the specific electrostatic environment created by the N₃O₃ core, this macrocycle is highly effective in liquid-liquid extraction processes. A prominent industrial application is lithium isotope separation , where the macrocycle discriminates between isotopes based on minute differences in hydration energies and binding affinities[1].
Direct cyclization of linear polyamines and polyethers to form an 18-membered ring is thermodynamically unfavorable due to a massive entropic penalty, which typically results in linear oligomerization. To bypass this, we utilize a Template-Assisted Synthesis strategy[1].
The following protocol outlines a self-validating workflow for synthesizing and functionalizing the macrocycle.
Fig 2: Step-by-step workflow for template-assisted synthesis and functionalization.
Step-by-Step Methodology
Step 1: Templated Preorganization
Action: Dissolve the linear acyclic precursor (e.g., a tosylated triaza-trioxa chain) in anhydrous DMF. Add 1.1 equivalents of Barium Triflate (Ba(OTf)₂).
Causality: The Ba²⁺ ion (radius ~1.35 Å) acts as a kinetic template. It perfectly matches the future 18-membered cavity, forcing the linear precursor to wrap around it via ion-dipole interactions. This brings the reactive termini into close spatial proximity, drastically lowering the activation energy for cyclization[1].
Validation: Monitor the reaction via MALDI-TOF MS. The appearance of the [M+Ba]²⁺ adduct peak confirms successful preorganization.
Step 2: Base-Promoted Cyclization
Action: Introduce a mild, non-templating base (e.g., Cs₂CO₃) and the complementary cyclization agent (e.g., an alkyl dihalide) under high-dilution conditions. Maintain at 80°C for 24 hours.
Causality: Cs⁺ is too large to fit the 18-membered cavity, ensuring it does not displace the Ba²⁺ template. High dilution minimizes intermolecular collisions, suppressing unwanted polymerization.
Step 3: Demetallation (Critical QC Step)
Action: Pass the crude templated complex through a strong cation-exchange resin (e.g., Dowex 50W) using an acidic eluent (HCl).
Causality: The acidic environment protonates the secondary amines on the macrocycle. This electrostatic repulsion destroys the ligand's affinity for the Ba²⁺ ion, releasing the free macrocycle.
Validation: Analyze the eluate using ICP-MS. Do not proceed to Step 4 unless residual Barium is <1 ppm. A clean cavity is an absolute prerequisite for successful downstream functionalization.
Step 4: N-Alkylation (Pendant Arm Addition)
Action: React the purified free macrocycle with 3.5 equivalents of an alkylating agent (e.g., 2) in the presence of K₂CO₃ in acetonitrile[2].
Causality: The three secondary amines act as nucleophiles. The steric bulk of the growing pendant arms inherently prevents over-alkylation, yielding a symmetrically functionalized nonadentate ligand[3].
Validation: Verify the complete conversion from secondary to tertiary amines via ¹H NMR (disappearance of the broad amine N-H proton shift) and LC-MS.
References
ACS Publications (Inorganic Chemistry) - Lanthanide(III) Complexes Based on an 18-Membered Macrocycle Containing Acetamide Pendants. Structural Characterization and paraCEST Properties. Available at:[Link]
SciSpace - Macrocyclic Assembly: A Dive into the Pecking Order and Applied Aspects of Multitalented Metallomacrocycles. Available at:[Link]
The Molecular Architecture and Applications of CAS 296-38-8: From Coordination Chemistry to Mycotoxin Scaffolding
Executive Summary CAS 296-38-8, chemically identified as 1,7,13-Trioxa-4,10,16-triazacyclooctadecane, is a highly specialized mixed aza-oxa crown ether (commonly denoted as [18]aneN3O3)[1],[2]. Unlike traditional all-oxy...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
CAS 296-38-8, chemically identified as 1,7,13-Trioxa-4,10,16-triazacyclooctadecane, is a highly specialized mixed aza-oxa crown ether (commonly denoted as [18]aneN3O3)[1],[2]. Unlike traditional all-oxygen crown ethers (e.g., 18-crown-6), the substitution of three oxygen atoms with nitrogen fundamentally alters the molecule's hard-soft acid-base (HSAB) profile. As a Senior Application Scientist, I have structured this technical guide to explore the dual nature of CAS 296-38-8: its utility as a highly selective ligand for alkali metal extraction ()[3], and its critical biological role as the central structural scaffold for potent ionophoric mycotoxins, such as Enniatins and Beauvericin ()[4],[5].
Physicochemical Properties & Structural Causality
The 18-membered macrocyclic ring of CAS 296-38-8 provides a precisely constrained cavity. The integration of three secondary amines introduces hydrogen-bonding capabilities and softer coordination sites, which dictate its binding affinities and allow it to interact more favorably with specific alkali metals compared to its all-oxygen counterparts.
Table 1: Core Physicochemical Properties of CAS 296-38-8
Property
Value
Causality / Significance
Molecular Formula
C12H27N3O3
Alternating O and N heteroatoms create a mixed-donor cavity[2].
Molecular Weight
261.36 g/mol
Optimal size for membrane permeability when functionalized[2].
Li⁺ Binding Constant (log K)
3.2
The 0.76 Å ionic radius of Li⁺ fits snugly in the N3O3 cavity[5].
Na⁺ Binding Constant (log K)
2.8
The larger 1.02 Å radius of Na⁺ results in steric clashes, lowering affinity ()[5].
Coordination Chemistry: Metal Ion Extraction & Isotope Separation
The differential binding affinity of CAS 296-38-8 is leveraged in advanced chromatographic separations. When immobilized onto a polymer resin, the [18]aneN3O3 anchor group exhibits a distinct thermodynamic preference for the lighter lithium isotope (⁶Li) over the heavier isotope (⁷Li)[3]. The ⁶Li isotope concentrates in the resin phase, achieving a single separation factor of 1.068 when eluted with 1.0M ammonium chloride[3].
Fig 1: Lithium isotope separation workflow using CAS 296-38-8 functionalized resin.
Biological Significance: The Hexadepsipeptide Scaffold
In nature, the 1,7,13-Trioxa-4,10,16-triazacyclooctadecane ring serves as the core backbone for cyclic hexadepsipeptides produced by fungi (e.g., Fusarium and Beauveria species)[6]. Derivatives such as Enniatin B (CAS 917-13-5) and Beauvericin (CAS 26048-05-5) are formed by the cyclocondensation of N-methyl amino acids and hydroxy acids ()[4].
Mechanistic Insight: These derivatives act as potent ionophores. Because their hydrophobic side chains face outward, the molecules easily insert into lipid bilayers. Once inside the membrane, they form dimeric structures that transport monovalent and divalent cations (K⁺, Ca²⁺) across the cell wall, disrupting ionic selectivity, inducing osmotic stress, and triggering cellular apoptosis[4],[6].
Fig 2: Ionophore-mediated cytotoxicity pathway of CAS 296-38-8 derived mycotoxins.
Hazard Profile & Risk Mitigation
While the base macrocycle (CAS 296-38-8) is an irritant requiring standard laboratory PPE, its natural derivatives are highly toxic and require stringent containment.
Protocol 1: Solid-Phase Extraction of Lithium Isotopes
Causality: Immobilizing CAS 296-38-8 on a solid support prevents ligand leaching into the aqueous phase while maintaining the N3O3 cavity's conformational freedom for selective Li⁺ capture.
Resin Preparation: Covalently link CAS 296-38-8 to a chloromethylated polystyrene resin.
Validation Step: Perform FTIR spectroscopy on the resin; the appearance of a C-N stretch at ~1100 cm⁻¹ confirms successful functionalization.
Column Packing: Pack 5 grams of functionalized resin into a 0.6 cm x 20 cm glass column.
Baseline Calibration: Run a blank 1.0M NH₄Cl eluent through the column.
Validation Step: Analyze the blank via ICP-MS to establish a zero-lithium baseline, ensuring no prior column contamination.
Loading & Elution: Load 10 mL of an equimolar ⁶Li/⁷Li aqueous solution. Elute with 1.0M NH₄Cl at a flow rate of 0.5 mL/min[3].
Fraction Analysis: Collect 2 mL fractions.
Validation Step: Calculate the mass balance (Total Li loaded vs. Total Li eluted). A recovery of >98% validates that isotopic fractionation is driven by reversible thermodynamic affinity, not irreversible chemisorption.
Protocol 2: Safe Handling and Decontamination of CAS 296-38-8 Derivatives (Mycotoxins)
Causality: Because derivatives like Enniatin B are highly lipophilic and acutely toxic via dermal contact (H311)[4], standard aqueous cleaning is insufficient. A biphasic chemical decontamination approach is required.
Containment: Perform all gravimetric dispensing of derivatives within a Class II Biological Safety Cabinet (BSC).
Dry-Run Validation: Before handling the active toxin, dispense a fluorescent surrogate (e.g., fluorescein powder). Scan the BSC and gloves with a UV lamp to validate that the airflow prevents aerosol escape.
Handling: Use anti-static weighing boats to prevent electrostatic dispersion of the lyophilized powder.
Decontamination: Wipe all surfaces first with 10% sodium hypochlorite (bleach) to oxidatively cleave the peptide bonds, followed immediately by 70% ethanol to solubilize and remove any remaining lipophilic fragments.
Validation Step: Swab the work area and analyze via LC-MS to confirm the absence of the m/z 640 (Enniatin B) or m/z 784 (Beauvericin) peaks[6].
References
Title: A Review on Application of Crown Ethers in Separation of Rare Earths and Precious Metals
Source: ResearchGate
URL: [Link]
The Evolution of Macrocyclic Chemistry: Discovery, Synthesis, and Applications of 18-Membered Aza-Crown Ethers
Introduction & Historical Context The genesis of supramolecular chemistry was catalyzed by Charles J. Pedersen's serendipitous discovery of dibenzo-18-crown-6 at DuPont in 1967. While attempting to synthesize a linear co...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Historical Context
The genesis of supramolecular chemistry was catalyzed by Charles J. Pedersen's serendipitous discovery of dibenzo-18-crown-6 at DuPont in 1967. While attempting to synthesize a linear complexing agent for divalent cations, Pedersen isolated a cyclic polyether by-product that exhibited an unprecedented ability to selectively bind alkali metal cations, particularly potassium (K⁺) (1)[1]. This breakthrough laid the foundation for host-guest chemistry and earned Pedersen, along with Jean-Marie Lehn and Donald J. Cram, the 1987 Nobel Prize in Chemistry (2)[2].
However, traditional oxygen-dominant crown ethers possess inherent limitations. As hard Lewis bases, they exhibit poor affinity for softer transition and heavy metal cations (e.g., Ag⁺, Pb²⁺) and lack convenient sites for structural functionalization. To address these constraints, researchers in the 1970s—notably George W. Gokel and co-workers—pioneered the synthesis of aza-crown ethers[2]. By replacing one or more oxygen atoms with nitrogen (e.g., monoaza-18-crown-6 and 1,10-diaza-18-crown-6), they created macrocycles with tunable binding affinities, enhanced solubility in nonpolar solvents, and pivot points for attaching pendant donor arms, giving rise to "lariat ethers" (3)[3]. Furthermore, diaza-crowns became the critical foundational precursors for Jean-Marie Lehn's three-dimensional cryptands[2].
Structural and Thermodynamic Principles
The 18-membered macrocyclic ring is a privileged scaffold in host-guest chemistry. The internal cavity diameter of an 18-crown-6 derivative ranges from 2.6 to 3.2 Å, which perfectly complements the ionic radius of the dehydrated K⁺ ion (~2.66 Å), as well as heavy metals like Ba²⁺, Pb²⁺, and Bi³⁺ (4)[4].
The substitution of oxygen with nitrogen fundamentally alters the thermodynamic landscape of cation complexation:
Soft-Hard Acid-Base (SHAB) Modulation : Nitrogen is more polarizable (softer) than oxygen. Consequently, aza-crown ethers exhibit a dramatically increased binding affinity for borderline and soft Lewis acids (e.g., Ag⁺) while slightly attenuating their affinity for hard alkali metals (Na⁺, K⁺) (5)[5].
Proton-Responsive Binding : Unlike their all-oxygen counterparts, aza-crown ethers possess basic amine sites. Upon protonation, the resulting electrostatic repulsion causes the macrocycle to forfeit essentially all cation binding affinity, enabling the design of pH-switchable ionophores (6)[6].
Quantitative Data: Comparative Binding Affinities
The table below summarizes the shift in binding constants when transitioning from an all-oxygen macrocycle to mono- and diaza derivatives.
Macrocycle
Na⁺ (Hard)
K⁺ (Hard)
Ag⁺ (Soft)
18-Crown-6
~4.3
~6.1
~1.6
Monoaza-18-Crown-6
~3.9
~5.3
~3.3
1,10-Diaza-18-Crown-6
~2.8
~4.1
~7.8
Table 1: Log K values in Methanol at 25°C. Data synthesized from standard potentiometric and calorimetric studies[2][5][7].
Synthesis Methodologies: The Richman-Atkins Cyclization
Synthesizing medium-to-large macrocycles historically suffered from low yields due to competing intermolecular polymerization. While high-dilution techniques can mitigate this, they are impractical for scale-up.
The Richman-Atkins cyclization (developed in 1974) represents a cornerstone mechanism in polyaza-macrocycle synthesis[2]. It relies on the condensation of a deprotonated poly-tosylamide with a poly-tosylate (or halide) electrophile.
Causality of Experimental Design : The genius of the Richman-Atkins approach lies in the bulky p-toluenesulfonyl (tosyl) protecting groups. These groups do more than protect the basic amines; they severely restrict the conformational degrees of freedom of the linear precursor. This steric crowding forces the reactive termini into close proximity (the Thorpe-Ingold effect), heavily favoring intramolecular cyclization over intermolecular oligomerization without the need for extreme high-dilution conditions[2].
Logical workflow of the Richman-Atkins cyclization for aza-crown ethers.
Modern Applications: Radiotherapeutics and Oncology
Beyond phase-transfer catalysis, 18-membered aza-crown ethers have found profound applications in modern drug development, particularly in Targeted Alpha Therapy (TAT) (8)[8].
Bismuth-213 (²¹³Bi) is a highly potent alpha-emitting radionuclide used to eradicate micrometastases. However, Bi³⁺ has a large ionic radius (0.96–0.99 Å) that is poorly chelated by standard agents like DOTA[8]. Researchers discovered that derivatives of 1,10-diaza-18-crown-6—specifically the ligand "macropa" (which features picolinate pendant arms)—exhibit "reverse size-selectivity"[8]. The 18-membered macrocyclic core perfectly accommodates the large Bi³⁺ ion, forming complexes with unprecedented kinetic inertness, preventing the toxic release of the free radioisotope in vivo[8].
Additionally, Pt-complexed aza-crown ethers are being investigated as next-generation anticancer agents, showing increased affinity and cytotoxicity against cisplatin-resistant ovarian carcinoma cell lines (9)[9][10].
Pathway of Bismuth-213 targeted alpha therapy using a diaza-18-crown-6 based chelator.
Step-by-Step Experimental Protocol: Synthesis of 1,10-Diaza-18-Crown-6
Note: This protocol outlines a self-validating Richman-Atkins cyclization workflow designed to maximize intramolecular ring closure.
Phase 1: Precursor Preparation (Tosylation)
Reagents : Dissolve 1,8-diamino-3,6-dioxaoctane (1 eq) and triethylamine (2.5 eq) in dry dichloromethane (DCM) at 0°C.
Addition : Dropwise add p-toluenesulfonyl chloride (TsCl, 2.1 eq) dissolved in DCM over 1 hour.
Validation Checkpoint : Monitor via TLC (silica, 9:1 DCM:MeOH). The primary amine spot (ninhydrin positive) must completely disappear, replaced by a highly UV-active spot indicating the formation of the ditosylamide.
Workup : Wash the organic layer with 1M HCl, then brine. Dry over MgSO₄ and concentrate under vacuum to yield the linear ditosylamide.
Phase 2: Macrocyclization (The Richman-Atkins Step)
Salt Formation : Dissolve the ditosylamide in anhydrous N,N-dimethylformamide (DMF). Add sodium hydride (NaH, 60% dispersion in mineral oil, 2.2 eq) carefully under argon. Stir until H₂ evolution ceases, forming the nucleophilic disodium salt[2].
Cyclization : Heat the solution to 100°C. Dropwise add triethylene glycol ditosylate (1.05 eq) in DMF over 4 hours. Causality: Slow addition maintains a low steady-state concentration of the electrophile, further suppressing intermolecular side reactions[2].
Validation Checkpoint : Post-reaction, perform mass spectrometry (ESI-MS) on an aliquot. Confirm the presence of the [M+Na]⁺ peak corresponding to N,N'-ditosyl-diaza-18-crown-6.
Isolation : Quench with water, extract with chloroform, and recrystallize from ethanol to obtain the protected macrocycle.
Phase 3: Deprotection (Detosylation)
Cleavage : Suspend the protected macrocycle in a solution of 33% HBr in glacial acetic acid, containing phenol (acting as a bromine/cation scavenger). Heat at 90°C for 24 hours.
Workup : Cool the mixture and precipitate the product by adding diethyl ether. The product precipitates cleanly as the dihydrobromide salt of 1,10-diaza-18-crown-6.
Neutralization : Dissolve the salt in minimal water, basify to pH > 12 with NaOH, and extract exhaustively with chloroform.
Final Validation Checkpoint : ¹H NMR (CDCl₃) must show only two distinct multiplets (ethylene protons attached to O and N) and a broad singlet (NH), with the complete absence of aromatic tosyl protons.
Author: BenchChem Technical Support Team. Date: March 2026
Prepared by: Senior Application Scientist
Target Audience: Researchers, Computational Chemists, and Drug Development Professionals
Executive Summary & Structural Framework
The macrocycle 1,7,13-trioxa-4,10,16-triazacyclooctadecane (commonly referred to as[18]aneN3O3) is an 18-membered aza-crown ether characterized by an alternating sequence of three ether oxygen atoms and three secondary amine nitrogen atoms[1]. This specific heteroatom arrangement provides a highly versatile coordination environment. The oxygen atoms act as "hard" donors, exhibiting a strong preference for alkali, alkaline earth, and lanthanide/actinide metals, while the nitrogen atoms serve as "borderline" donors capable of coordinating softer transition metals[1].
In modern drug development, the pure macrocycle is rarely used in isolation. Instead, the secondary amines are functionalized with pendant arms—most notably acetate groups—to yield 1,7,13-trioxa-4,10,16-triazacyclooctadecane-N,N',N''-triacetic acid (18-N3O3) [2]. This creates a nonadentate (N3O3 + O3) chelator that forms highly stable, kinetically inert complexes with paramagnetic ions (e.g., Gd³⁺, Fe³⁺) for Magnetic Resonance Imaging (MRI)[3], and with alpha/beta-emitting radiometals (e.g., Ac-225, Lu-177) for Targeted Radiopharmaceutical Therapy (RPT)[4].
This whitepaper outlines the theoretical modeling frameworks, specifically Density Functional Theory (DFT), required to predict the thermodynamic stability, selectivity, and kinetic inertness of these host-guest complexes prior to empirical synthesis.
Theoretical Modeling: DFT and Thermodynamic Cycles
To engineer a self-validating computational model for [18]aneN3O3 derivatives, we must establish a rigorous DFT workflow. The primary objective is to calculate the binding free energy (
ΔGbind
) of the metal-ligand complex in an aqueous environment.
Causality in Computational Workflow Design
Functional Selection: Hybrid functionals such as B3LYP or meta-GGA functionals like M06-2X are deployed because they accurately capture the non-covalent interactions and dispersion forces inherent in the macrocyclic cavity's pre-organization.
Basis Set & RECPs: While standard basis sets (e.g., def2-TZVP) are sufficient for the ligand's C, N, O, and H atoms, modeling heavy metals like Lanthanides (Gd³⁺, Eu³⁺) or Actinides (Ac³⁺) mandates the use of Relativistic Effective Core Potentials (RECPs) (e.g., Stuttgart-Dresden, SDD)[5]. Causality: Core electrons in heavy elements approach the speed of light, causing relativistic mass increases and orbital contraction. RECPs implicitly account for these scalar relativistic effects without the prohibitive computational cost of all-electron relativistic calculations.
Solvation Modeling: Gas-phase binding energies of highly charged ions (e.g., Ac³⁺) are physically meaningless for biological applications. We utilize the SMD (Solvation Model based on Density) because it parameterizes the non-electrostatic terms (cavitation, dispersion, structural rearrangement) of aqueous solvation, which is critical for anchoring the thermodynamic cycle to real-world blood/serum conditions[5].
Figure 1: DFT workflow for predicting metal-macrocycle binding thermodynamics.
Applications in Drug Development
MRI Contrast Agents (Gd³⁺ and Fe³⁺)
Gd(III) complexes with polyamino-polycarboxylic ligands are vital for MRI contrast agents due to their high thermodynamic stability, which prevents the release of toxic free Gd³⁺ in vivo[6]. The efficacy (relaxivity) of an MRI agent depends heavily on
q
, the number of inner-sphere water molecules exchanging with bulk water.
DFT Application: DFT is used to optimize the 9-coordinate [Gd(18-N3O3)] complex to determine if steric hindrance allows a 10th coordination site for an inner-sphere water molecule[7].
Fe(III) Alternatives: Due to gadolinium toxicity concerns, Fe(III) is emerging as a safer alternative[3]. DFT calculations incorporating spin-orbit coupling are critical here to predict the ground spin state. Theoretical models confirm whether the Fe(III) center adopts a low-spin doublet (
S=1/2
) or a high-spin sextet (
S=5/2
) state, which directly dictates its magnetic moment and relaxivity[3].
Targeted Radiopharmaceutical Therapy (Ac-225)
Actinium-225 (²²⁵Ac) is a highly potent alpha emitter used in targeted alpha therapy (TAT)[4]. The primary challenge in TAT is the recoil energy generated during alpha decay, which can break coordination bonds and release toxic radioactive daughters (e.g., ²¹³Bi).
DFT Application: Theoretical modeling evaluates the "size-fit" relationship. The 18-membered ring of [18]aneN3O3 has a cavity size that can be computationally tuned via pendant arm modification to perfectly encapsulate the large ionic radius of Ac³⁺ (approx. 1.12 Å), maximizing the thermodynamic sink of the complex.
Figure 2: Kinetic and thermodynamic pathway of radiometal chelation.
Quantitative Data Summaries
To bridge theory and empirical reality, computational predictions must be benchmarked against experimental data. Table 1 summarizes the stability constants (
logK
) and bond distances for lanthanide complexes, demonstrating the high affinity of these macrocycles.
Table 1: Thermodynamic and Structural Parameters of Lanthanide-Macrocycle Complexes
(Note: The stability of Gd³⁺ complexes follows the general order DOTA > HPDO3A > DO3A > 18-N3O3 analogs, though 18-membered rings offer unique kinetic advantages for larger ions[2]).
Experimental Validation Protocols
A robust theoretical model is only as good as its empirical validation. The following protocols represent a self-validating system designed to confirm the DFT predictions of [18]aneN3O3 complexes.
Protocol A: Potentiometric Determination of Stability Constants (
logK
)
Validates: DFT-calculated Binding Free Energy (
ΔGbind
)
Electrode Calibration: Calibrate the glass electrode using Gran's method to measure H⁺ concentration rather than activity. Causality: Thermodynamic models require absolute concentrations to accurately calculate equilibrium constants.
Ligand Titration: Titrate a 1 mM solution of the free [18]aneN3O3 derivative with 0.1 M KOH at a constant ionic strength (0.1 M KCl, 25°C) to determine the ligand's protonation constants (
pKa
).
Complexation Titration: Introduce the target metal ion (e.g., Eu³⁺) at a 1:1 molar ratio and repeat the titration. Causality: The rightward shift in the titration curve directly quantifies the protons displaced by the coordinating metal ion.
Data Regression: Utilize non-linear least-squares regression software (e.g., HYPERQUAD) to fit the curves and extract the experimental
logKML
.
Protocol B: Luminescence Determination of Inner-Sphere Hydration (
q
)
Validates: DFT-predicted coordination geometry and water displacement.
Sample Preparation: Prepare 1 mM solutions of the Eu³⁺-[18]aneN3O3 complex in both H₂O and D₂O.
Excitation & Emission: Excite the samples at 395 nm and monitor the characteristic Eu³⁺ emission decay at 614 nm.
Kinetic Analysis: Calculate the exponential decay rate constants (
kH2O
and
kD2O
).
Horrocks Equation Application: Calculate
q
using the equation:
q=A×(kH2O−kD2O−B)
. Causality: O-H vibrational oscillators quench lanthanide luminescence significantly more efficiently than O-D oscillators. The difference in decay rates provides a direct, integer count of coordinated water molecules, validating whether the DFT-optimized structure correctly predicted a 9-coordinate or 10-coordinate geometry[2].
References
Complexing Mechanism of the Lanthanide Cations Eu3+, Gd3+, and Tb3+ with 1,4,7,10-Tetrakis(carboxymethyl)-1,4,7,10-tetraazacyclododecane (dota)... ResearchGate.[Link]
Distinct Coordination Chemistry of Fe(III)-Based MRI Probes. Accounts of Chemical Research - ACS Publications.[Link]
Thermodynamic and structural properties of Gd(III) complexes with polyamino-polycarboxylic ligands: basic compounds for the development of MRI contrast agents. Academia.edu.[Link]
Tripyridinophane Platform Containing Three Acetate Pendant Arms. SciSpace.[Link]
WO2021168567A1 - Chelator compositions for radiometals and methods of using same.
Relaxometric, Thermodynamic and Kinetic Studies of Lanthanide(III) Complexes of DO3A‐Based Propylphosphonates. ResearchGate.[Link]
The Coordination Chemistry of Mixed Donor Macrocycles: A Technical Guide for Drug Development
Introduction: Beyond Symmetry – The Power of Mixed Donor Macrocycles In the intricate world of coordination chemistry, macrocyclic ligands—cyclic molecules with three or more potential donor atoms—have long been prized f...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: Beyond Symmetry – The Power of Mixed Donor Macrocycles
In the intricate world of coordination chemistry, macrocyclic ligands—cyclic molecules with three or more potential donor atoms—have long been prized for their ability to form exceptionally stable metal complexes. This stability is primarily attributed to the "macrocyclic effect," a favorable thermodynamic phenomenon rooted in preorganization and reduced entropy loss upon metal binding. However, the true potential for fine-tuning metal selectivity and complex stability for advanced applications, particularly in drug development, is unlocked when we move beyond simple, single-donor systems (like all-nitrogen cyclams or all-oxygen crown ethers) to the more nuanced realm of mixed donor macrocycles .
This technical guide provides researchers, scientists, and drug development professionals with an in-depth exploration of the core principles, synthesis, characterization, and biomedical applications of macrocycles containing a deliberate combination of hard (e.g., N, O) and soft (e.g., S, P) donor atoms. By strategically engineering the electronic and steric properties of the coordination sphere, these ligands offer unparalleled control over metal ion recognition, a critical feature for the development of next-generation radiopharmaceuticals, MRI contrast agents, and therapeutic metal-based drugs. We will delve into the causality behind experimental choices, provide field-proven protocols, and ground our discussion in authoritative references to ensure a trustworthy and comprehensive resource.
Part 1: Foundational Principles of Selective Metal Coordination
The ability of a mixed donor macrocycle to selectively bind a target metal ion is not a matter of chance; it is a direct consequence of fundamental thermodynamic principles. Understanding these principles is paramount for the rational design of effective metal chelators.
The Macrocyclic Effect and Preorganization
The enhanced stability of macrocyclic complexes compared to their acyclic analogues is known as the macrocyclic effect. This effect is largely entropic. An acyclic ligand is conformationally flexible in solution, and upon binding a metal, it loses significant conformational entropy. A macrocyclic ligand, however, is already "preorganized" for coordination.[1] Its donor atoms are held in a favorable arrangement, minimizing the entropic penalty of binding and leading to a more stable complex. Mixed donor macrocycles leverage this inherent advantage, providing a stable and preorganized scaffold that can be further tuned for selectivity.
The Hard and Soft Acids and Bases (HSAB) Principle in Ligand Design
The HSAB principle is a cornerstone of rational ligand design.[2][3] It states that hard acids prefer to bind to hard bases, and soft acids prefer to bind to soft bases.[2]
Hard Acids: Small, highly charged, and not easily polarizable metal ions (e.g., Ga³⁺, Fe³⁺, Gd³⁺).
Soft Acids: Large, low-charge, and easily polarizable metal ions (e.g., Cu⁺, Ag⁺, Hg²⁺).
Hard Bases: Highly electronegative and weakly polarizable donor atoms (e.g., Oxygen, amine Nitrogen).
Soft Bases: Less electronegative and highly polarizable donor atoms (e.g., Sulfur, Phosphorus).[4]
By incorporating a specific mix of hard and soft donor atoms into the macrocyclic ring, a ligand can be tailored to have a high affinity for a specific metal ion. For example, to chelate the hard acid Gallium-68 (Ga³⁺) for Positron Emission Tomography (PET), a macrocycle rich in hard nitrogen and oxygen donors (like DOTA) is ideal. Conversely, for a softer metal like Copper(II) (Cu²⁺), which has borderline hard/soft character, a macrocycle with a mix of nitrogen and softer sulfur donors (an N₂S₂ ligand) can provide exceptional stability.[4][5] This principle allows chemists to design chelators that hold the desired metal ion tightly while having a lower affinity for competing endogenous metals like Zn²⁺ or Ca²⁺.[6]
Part 2: Synthetic Strategies for Tailored Macrocycles
The synthesis of mixed donor macrocycles requires strategies that can efficiently form large rings while avoiding polymerization. The two primary approaches are template synthesis and stepwise, high-dilution synthesis.
Metal-Template Synthesis
The template effect uses a metal ion to physically organize the reacting precursor molecules (ligsons) around itself, promoting the desired intramolecular cyclization over intermolecular polymerization.[1][7][8][9] The metal acts as a scaffold, holding the reactive ends in close proximity, which dramatically increases the yield of the macrocycle.
Causality: The key is the coordination of precursor donor atoms to the metal template. This geometric constraint significantly lowers the activation energy for the ring-closing step compared to the competing polymerization pathway. The size of the resulting macrocycle is often dictated by the coordination geometry and preferred coordination number of the template metal ion. For instance, a nickel(II) ion, which often favors square-planar or octahedral geometry, can be an effective template for synthesizing 14-membered tetraaza macrocycles.[10]
High-Dilution and Stepwise Methods
When a suitable template ion is unavailable or would interfere with subsequent steps, high-dilution techniques are employed. These methods rely on the principle that at very low reactant concentrations, the probability of two ends of the same molecule finding each other (intramolecular reaction) is higher than the probability of two different molecules reacting (intermolecular polymerization).
A prominent example is the Richman-Atkins synthesis , a powerful method for preparing polyamine macrocycles.[11][12] It involves the reaction of a disulfonamide salt with a di-tosylate or di-mesylate under basic conditions in a solvent like DMF.[11][13][14]
Trustworthiness: This method is highly reliable because the bulky tosyl or mesyl protecting groups not only activate the adjacent positions for nucleophilic attack but also provide steric hindrance that favors cyclization over polymerization.[11] The protecting groups are later removed under harsh conditions (e.g., HBr in acetic acid), which must be considered if the macrocycle contains sensitive functional groups.
Protocol: Modified Richman-Atkins Synthesis of an Aza-Macrocycle
This protocol provides a generalized procedure for the cyclization step.
Objective: To synthesize a protected N-tosylated aza-macrocycle.
Preparation: Under an inert atmosphere (e.g., Argon or Nitrogen), add anhydrous DMF to a flask containing N,N'-ditosyl-alkane-diamine and Cs₂CO₃. Stir the suspension.
Reactant Addition: Slowly add a solution of 1,ω-ditosyloxy-alkane in anhydrous DMF to the stirred suspension over a period of 4-8 hours using a syringe pump. The slow addition maintains high-dilution conditions.
Reaction: Heat the reaction mixture to 60-80 °C and stir for 24-48 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
Work-up: Cool the mixture to room temperature and filter to remove the cesium salts. Remove the DMF under reduced pressure.
Purification: Dissolve the crude residue in a suitable solvent (e.g., dichloromethane) and wash with water. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the resulting solid or oil by column chromatography on silica gel.[11][15]
Deprotection (if required): The tosyl groups can be removed by heating in a mixture of hydrobromic acid and acetic acid, often with a scavenger like phenol. This is a harsh step and must be performed with caution.
Part 3: Coordination and Characterization Workflow
Once a ligand is synthesized, its coordination behavior must be thoroughly characterized to validate its design and assess its suitability for a given application. This involves a multi-step workflow from confirming the structure to quantifying its metal-binding properties.
Structural and Spectroscopic Analysis
NMR Spectroscopy: For diamagnetic complexes (e.g., with Zn²⁺, Ga³⁺, Cd²⁺), ¹H and ¹³C NMR are indispensable for confirming the ligand's structure and symmetry in solution. For paramagnetic complexes (e.g., with Cu²⁺, Fe³⁺, Gd³⁺), NMR is more challenging due to signal broadening and large chemical shifts. However, these paramagnetic effects can provide valuable information about the electronic structure and geometry of the complex.[7][16][17][18] Specialized techniques and a wide spectral window are often required.[16][17]
Mass Spectrometry (ESI-MS): Electrospray Ionization Mass Spectrometry is a rapid and essential tool to confirm the molecular weight of the free ligand and to provide direct evidence of metal complex formation by identifying the [M+L]ⁿ⁺ peak.
X-ray Crystallography: Single-crystal X-ray diffraction provides unambiguous, solid-state structural information, including bond lengths, bond angles, and the precise coordination geometry of the metal ion within the macrocyclic cavity. This is the gold standard for structural elucidation.[19][20]
Determining Thermodynamic Stability
The thermodynamic stability constant (log K) is a quantitative measure of the affinity of a ligand for a metal ion. A high log K value indicates the formation of a very stable complex, which is crucial for in vivo applications to prevent the release of potentially toxic free metal ions.
Potentiometric (pH) Titration: This is a highly accurate method for determining stability constants.[21] The protocol involves titrating a solution containing the ligand and the metal ion with a standardized base. The formation of the complex releases protons from the ligand, causing a change in pH. By analyzing the titration curve, one can calculate the stepwise and overall formation constants.[20][21][22][23][24]
UV-Vis Spectrophotometry: This technique can be used when the metal complex has a distinct UV-Vis absorption spectrum compared to the free ligand. By titrating the ligand with the metal ion (or vice versa) and monitoring the change in absorbance, the stoichiometry and stability constant of the complex can be determined using methods like the Job's plot or Benesi-Hildebrand analysis.[10][19][22][25]
Workflow Diagram
Caption: Workflow from ligand synthesis to application testing.
Part 4: Applications in Drug Development and Molecular Imaging
The ability to create highly stable and selective metal complexes makes mixed donor macrocycles ideal candidates for various biomedical applications. The macrocycle acts as a bifunctional chelator (BFC) : one part securely binds the metal ion, while another part can be conjugated to a biological targeting vector (e.g., an antibody or peptide).[11][26][27][28]
Radiopharmaceuticals for PET and SPECT Imaging
Molecular imaging techniques like PET and SPECT rely on radionuclides that are delivered to a specific biological target. Mixed donor macrocycles are essential for securely chelating these radiometals.
PET Imaging (⁶⁸Ga, ⁶⁴Cu): ⁶⁸Ga³⁺ is a hard metal ion perfectly suited for chelation by aza-macrocycles with carboxylate pendant arms, such as DOTA. The combination of hard nitrogen and oxygen donors provides a highly stable complex.[26][27][28][29] For ⁶⁴Cu²⁺, which is softer, N₂S₂ or other mixed N/S donor macrocycles provide excellent stability, preventing its release in vivo.[29][30]
SPECT Imaging and Therapy (⁹⁹ᵐTc, ¹⁷⁷Lu): Technetium-99m (⁹⁹ᵐTc) is the workhorse of SPECT imaging. N₂S₂ donor sets are particularly effective at forming stable, neutral Tc(V) oxo-cores ([TcO]³⁺).[13][31][32][33][34][35] Lutetium-177 (¹⁷⁷Lu) is a therapeutic radionuclide used in radioimmunotherapy; its hard Lewis acid character makes it suitable for chelation by DOTA-type ligands.[26][28]
Protocol: Radiolabeling a DOTA-Conjugate with Gallium-68
Objective: To prepare a ⁶⁸Ga-labeled DOTA-peptide for PET imaging.
Generator Elution: Elute the ⁶⁸Ge/⁶⁸Ga generator with 0.1 M HCl to obtain ⁶⁸GaCl₃.
⁶⁸Ga Trapping: Pass the generator eluate through the cation-exchange cartridge to trap the ⁶⁸Ga³⁺ and remove metallic impurities.
Precursor Preparation: In a sterile reaction vial, dissolve the DOTA-conjugated peptide in the sodium acetate buffer.
Elution into Reaction Vial: Elute the trapped ⁶⁸Ga³⁺ from the cartridge directly into the reaction vial using a small volume (e.g., 0.5 mL) of the acidified 5 M NaCl solution.[26][28][29] This concentrates the ⁶⁸Ga and transfers it to the buffered peptide solution.
Labeling Reaction: Heat the reaction vial at 95 °C for 5-10 minutes.[27][36] The pH should be maintained between 3.5 and 4.5.[27][36]
Quality Control: After cooling, determine the radiochemical purity (RCP) using radio-TLC or radio-HPLC. RCP should be >95%.
Formulation: Neutralize the final product with a phosphate buffer and pass it through a 0.22 µm sterile filter into a sterile vial for injection.
MRI Contrast Agents
Magnetic Resonance Imaging (MRI) often uses gadolinium-based contrast agents (GBCAs) to enhance image contrast. The free Gd³⁺ ion is highly toxic, so it must be sequestered by a high-stability chelator. Macrocyclic chelators like DOTA are considered safer than linear chelators (like DTPA) because they form more kinetically inert complexes, reducing the risk of Gd³⁺ release in vivo.[16][31][32][33][37] The development of mixed donor macrocycles aims to further improve the stability and relaxivity of these agents.
Data Presentation: Selectivity via Donor Atom Tuning
The choice of donor atoms dramatically impacts metal ion selectivity. The table below compares the stability constants (log K) for Cu²⁺ with various 14-membered mixed donor macrocycles, illustrating the effect of replacing nitrogen donors with "softer" sulfur donors.
Note: Stability constants can vary with experimental conditions (solvent, temperature, ionic strength).
The data clearly show that while the all-nitrogen cyclam forms an exceptionally stable complex, the introduction of sulfur atoms systematically tunes the stability, which can be exploited to achieve selectivity for Cu²⁺ over other metal ions.
Visualization: Logic of a Targeted Radiopharmaceutical
Caption: A targeted radiopharmaceutical construct.
Conclusion and Future Outlook
Mixed donor macrocycles represent a sophisticated and highly versatile class of ligands. By moving beyond simple, symmetric donor sets and applying foundational principles like the macrocyclic effect and HSAB theory, chemists can design chelators with remarkable selectivity and stability for virtually any metal ion in the periodic table. This capability is not merely an academic exercise; it is a critical enabling technology for the advancement of nuclear medicine, diagnostic imaging, and metal-based therapeutics. The continued development of novel synthetic routes to create more complex, functionalized macrocycles will undoubtedly lead to safer and more effective agents for diagnosing and treating human disease. The logical, structure-based design of these molecules ensures their place at the forefront of coordination chemistry and drug development for years to come.
References
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Milenic, D. E., Garmestani, K., & Brady, E. D. (2000). Synthesis, Conjugation, and Radiolabeling of a Novel Bifunctional Chelating Agent for 225Ac Radioimmunotherapy Applications. Bioconjugate Chemistry. [Link]
Feng, S., Xu, Y., & Wang, L. (2021). Exploring the Application of Bifunctional Metal Chelators in Treating Triple-Negative Breast Cancer. Frontiers in Bioengineering and Biotechnology. [Link]
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Hoye, R. C., Richman, J. E., & Dantas, G. A. (2001). Synthesis of Polyazamacrocyclic Compounds via Modified Richman-Atkins Cyclization of -Trimethylsilylethanesulfonamides. The Journal of Organic Chemistry. [Link]
Benoist, E., Le Gal, J., & Dartiguenave, M. (2001). Synthesis and biological evaluation of new 99mTc-N2S2 or 99mTc-N2so complexes as radiopharmaceuticals. Journal of Labelled Compounds and Radiopharmaceuticals. [Link]
Kwon, H. J., Kim, Y. H., & Kim, D. W. (2018). Synthesis of a gadolinium based-macrocyclic MRI contrast agent for effective cancer diagnosis. Cancer Nanotechnology. [Link]
Maresca, K. P., Femia, F. J., & Babich, J. W. (1999). An N2S2 bifunctional chelator for technetium-99m and rhenium: complexation, conjugation, and epimerization to a single isomer. Bioconjugate Chemistry. [Link]
Mueller, D., Klette, I., & Baum, R. P. (2012). Radiolabeling of DOTA-like conjugated peptides with generator-produced 68Ga and using NaCl-based cationic elution method. Nature Protocols. [Link]
Synthetic procedure for N2S2 and its Zn, Re, and 99mTc complexes. (n.d.). ResearchGate. [Link]
Rao, T. N., Adhikesavalu, D., & Camerman, A. (1990). Dicarboxylate diamide dimercaptide (N2S2) technetium-99m complexes: synthesis and biological evaluation as potential renal radiopharmaceuticals. PubMed. [Link]
Carr, A. J., Botta, M., & Caravan, P. (2025). Macrocyclic transition-metal parashift complexes for MRI at clinical and pre-clinical magnetic fields. RSC Publishing. [Link]
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Pandey, S. K., & Dobhal, M. P. (2025). Bifunctional HPPH-N2S2-99mTc conjugates as tumor imaging agents: Synthesis and biodistribution studies. ResearchGate. [Link]
Rossouw, D., Grobler, A., & Zeevaart, J. R. (2021). Towards Facile Radiolabeling and Preparation of Gallium-68-/Bismuth-213-DOTA-[Thi8, Met(O2)11]-Substance P for Future Clinical Application: First Experiences. MDPI. [Link]
Khan, I. (2016). NMR, ESR, NQR and IR Studies of Paramagnetic Macro Cyclic Complexes of 1st Transition Series Metal Ions Exhibiting MLCT Phenomenon: A DFT Application.Part: 1. [Bis (2, 2/-bi-pyridine)] Complexes. Oriental Journal of Chemistry. [Link]
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The Thermodynamics of Aza-Crown Ether Complexation: A Technical Guide for Advanced Molecular Design
Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide Introduction: The Paradigm of Aza-Crown Ethers Crown ethers are quintessent...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals
Document Type: Technical Whitepaper & Methodological Guide
Introduction: The Paradigm of Aza-Crown Ethers
Crown ethers are quintessential cation-binding macrocycles, but their classical oxygen-only frameworks often lack the selectivity required for complex biological or catalytic environments. Aza-crown ethers —where one or more oxygen atoms are replaced by nitrogen—represent a critical evolutionary step in supramolecular chemistry.
By introducing nitrogen heteroatoms, researchers can fundamentally alter the thermodynamic stability and selectivity of the macrocycle. Nitrogen's basicity allows for proton-responsive binding, while its intermediate position in Pearson’s Hard-Soft Acid-Base (HSAB) theory enables high-affinity coordination with softer transition and post-transition metals (e.g., Ag⁺, Pb²⁺, Cu²⁺)[1]. Understanding the thermodynamic drivers of these complexes is paramount for applications ranging from heavy-metal remediation to the development of targeted radiopharmaceuticals (e.g., ²²⁵Ac or ²¹²Pb complexes)[2].
Causality in Thermodynamic Stability
The thermodynamic stability of an aza-crown ether complex, quantified by its formation constant (
logK
or
logβ
), is not a static property; it is a dynamic equilibrium governed by several competing physicochemical forces.
The Macrocyclic Effect and Cavity Fit
The "macrocyclic effect" dictates that cyclic ligands form thermodynamically more stable complexes than their linear counterparts. This is heavily entropy-driven; a pre-organized aza-crown ether requires less conformational restriction upon metal binding, minimizing the entropic penalty (
ΔS
). Furthermore, the enthalpic contribution (
ΔH
) is maximized when the ionic radius of the metal perfectly matches the cavity size of the macrocycle.
Heteroatom Substitution (The N-Effect)
Theoretical studies utilizing Density Functional Theory (DFT) have demonstrated that increasing the number of nitrogen atoms in the macrocyclic ring directly enhances interaction energies. For instance, in 18-membered azacrown ethers, the interaction energy with alkaline earth metals increases by approximately 7.3% when transitioning from an oxygen-only crown (
N0
) to a hexaaza-crown (
N6
)[3]. This is caused by enhanced charge transfer from the metal cation to the less electronegative nitrogen donors.
Organometallic Elaboration
Aza-crown ethers uniquely permit post-macrocyclization tuning. Outfitting the nitrogen donor with an organotransition-metal pendant (forming a "metalla-crown ether") allows researchers to tune the binding affinity by over two orders of magnitude. For example, iridium pincer-crown ether complexes exhibit highly tunable Li⁺/Na⁺ selectivity based purely on the electronic structure and charge of the appended transition-metal center[4].
Physicochemical factors governing the thermodynamic stability of aza-crown complexes.
Quantitative Data: Stability Constants
To contextualize the thermodynamic stability, the following table summarizes experimentally determined
logK
(or
logβ
) values for various aza-crown architectures.
Ligand System
Metal Ion
logK
/
logβ
Analytical Method
Key Insight
Macropa (mcp)
Pb²⁺
18.5
ITC / Potentiometry
Exceptional stability for ²¹²Pb radiopharmaceuticals; 1:1 stoichiometry[2].
Macropa (mcp)
Eu³⁺
12.9
TRLFS / Potentiometry
Highly stable coordination enclosed by picolinic residues[2].
Lower stability compared to functionalized lariat ethers[5].
Diaza-18-crown-6
Ag⁺
Varies by solvent
Potentiometry
Forms both 1:1 and 1:2 metal-to-ligand stoichiometric species[6].
Note: Stability constants are highly solvent-dependent. The transfer from methanol to propylene carbonate, for instance, significantly alters specific nitrogen-solvent interactions.
Experimental Workflows for Thermodynamic Profiling
To ensure scientific integrity, thermodynamic data cannot rely on a single analytical technique. A self-validating system requires orthogonal methods: Potentiometry (to determine speciation and free energy) and Isothermal Titration Calorimetry (ITC) (to deconvolute enthalpy and entropy).
Integrated workflow for the thermodynamic profiling of aza-crown ether metal complexes.
Causality: GEP measures the concentration of free H⁺ ions. Because metal ions compete with protons for the basic nitrogen sites on the aza-crown ether, monitoring pH changes during metal titration allows for the precise calculation of metal-ligand stability constants.
Step-by-Step Methodology:
Cell Preparation: Assemble a thermostated titration vessel at
298.15±0.1
K. Purge continuously with high-purity Argon to prevent CO₂ dissolution, which artificially lowers the pH and invalidates mass-balance equations.
Ionic Strength Control: Prepare all solutions in a background electrolyte (e.g.,
0.1
M KCl or NaNO₃). Self-Validation: Maintaining constant ionic strength ensures activity coefficients remain static, allowing the derivation of true concentration-based equilibrium constants.
Electrode Calibration: Perform a strong acid-strong base titration (e.g., HCl vs. KOH) using Gran's method to determine the standard electrode potential (
E0
) and the ionic product of water (
pKw
) for the specific solvent system.
Ligand Protonation (
pKa
): Titrate a
1−2
mM solution of the aza-crown ether with standardized CO₂-free KOH to determine the protonation constants of the nitrogen heteroatoms.
Metal Complexation: Introduce the target metal salt at varied Ligand:Metal ratios (e.g., 1:1, 2:1, 1:2) and repeat the titration.
Data Refinement: Export the electromotive force (EMF) data to a global non-linear least-squares refinement program (e.g., HYPERQUAD) to solve the mass-balance equations and extract
logβ
values[5].
Causality: While potentiometry yields the Gibbs free energy (
ΔG=−RTlnK
), ITC directly measures the heat of complexation (
ΔH
). By combining these, researchers can calculate the entropy (
ΔS
), revealing whether the complexation is driven by bond formation (enthalpy) or desolvation/conformational freedom (entropy).
Step-by-Step Methodology:
Sample Degassing: Vigorously degas both the metal salt solution and the aza-crown ether solution under a vacuum. Self-Validation: Micro-bubbles passing through the measurement cell cause massive baseline artifacts; degassing ensures the integrated heat spikes are purely chemical in origin.
Buffer Matching: Dissolve both the ligand and the metal in the exact same batch of buffer/solvent. Mismatched solvents result in massive heats of mixing that obscure the heat of binding.
Control Titration (Blank): Titrate the metal solution into a cell containing only the buffer. Record the heat of dilution.
Active Titration: Load the aza-crown ether (
0.1
mM) into the sample cell and the metal solution (
1.0−2.0
mM) into the syringe. Inject
2−5μ
L aliquots at
150
-second intervals to allow the thermal baseline to re-equilibrate.
Data Integration: Subtract the blank heat of dilution from the active titration data. Fit the normalized isotherm to an independent binding model to yield
ΔH
, the stoichiometry (
n
), and the dissociation constant (
Kd
)[2].
Conclusion
The thermodynamic stability of aza-crown ether complexes is a highly tunable parameter dictated by cavity size, heteroatom electronics, and solvent interactions. By transitioning from traditional crown ethers to aza-derivatives, researchers unlock the ability to target softer metal ions and utilize organometallic elaboration for dynamic, proton-responsive supramolecular systems. Robust profiling using orthogonal techniques like GEP and ITC remains the gold standard for validating these complex molecular architectures in drug development and materials science.
References
Equilibrium Thermodynamics of Macropa Complexes with Selected Metal Isotopes of Radiopharmaceutical Interest
Source: ACS Publications (Inorganic Chemistry)
URL:[Link]
Theoretical study on the binding selectivity of 18-membered azacrownethers with alkaline earth metal species
Source: Acta Chimica Asiana
URL:[Link]
Organometallic Elaboration as a Strategy for Tuning the Supramolecular Characteristics of Aza-Crown Ethers
Source: ACS Publications (Inorganic Chemistry)
URL:[Link]
Protonation constant of monoaza-12-crown-4 ether and stability constants with selected metal ions in aqueous solution...
Source: Talanta (PubMed / NIH)
URL:[Link]
Stability constants of aza-oxa-crown ether complexes with silver(I) in nonaqueous polar solvents
Source: Inorganica Chimica Acta (Semantic Scholar)
URL:[Link]
A Technical Guide to the Spectroscopic Characterization of 1,7,13-Trioxa-4,10,16-triazacyclooctadecane
For Researchers, Scientists, and Drug Development Professionals Introduction: The Structural and Functional Significance of 1,7,13-Trioxa-4,10,16-triazacyclooctadecane 1,7,13-Trioxa-4,10,16-triazacyclooctadecane is an az...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Structural and Functional Significance of 1,7,13-Trioxa-4,10,16-triazacyclooctadecane
1,7,13-Trioxa-4,10,16-triazacyclooctadecane is an aza-crown ether, a class of macrocyclic ligands renowned for their ability to selectively bind cations.[1] Its 18-membered ring, containing three oxygen and three nitrogen heteroatoms, creates a pre-organized cavity suitable for complexing with various metal ions and small organic molecules.[1] The strategic placement of both hard (oxygen) and borderline (nitrogen) donor atoms imparts a versatile coordination capability, making it a molecule of significant interest in supramolecular chemistry, ion transport, and as a building block for more complex functional materials.[1]
Figure 1: Molecular structure of 1,7,13-Trioxa-4,10,16-triazacyclooctadecane.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton
NMR spectroscopy is a cornerstone for the structural verification of aza-crown ethers.[1] It provides detailed information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms, allowing for an unambiguous confirmation of the macrocyclic framework.
¹H NMR Spectroscopy: Predicted Spectrum and Interpretation
Due to the C₃ symmetry of the 1,7,13-Trioxa-4,10,16-triazacyclooctadecane molecule, a simplified ¹H NMR spectrum is anticipated. The protons on the carbon atoms adjacent to the nitrogen and oxygen atoms will exhibit distinct chemical shifts due to the differing electronegativity of these heteroatoms.
Predicted ¹H NMR Data:
Predicted Chemical Shift (δ, ppm)
Multiplicity
Number of Protons
Assignment
Rationale
~ 3.6
Triplet
12H
-O-CH₂ -CH₂-N-
Protons adjacent to the highly electronegative oxygen atom are deshielded and shifted downfield. The triplet arises from coupling with the adjacent -CH₂-N- protons.
~ 2.8
Triplet
12H
-O-CH₂-CH₂ -N-
Protons adjacent to the nitrogen atom are also deshielded, but to a lesser extent than those next to oxygen. A triplet is expected due to coupling with the neighboring -O-CH₂- protons.
Broad, ~2.0-3.0
Singlet
3H
-NH -
The chemical shift of the N-H protons can vary significantly depending on the solvent, concentration, and temperature. The signal is often broad due to quadrupole broadening and chemical exchange.
Experimental Protocol for ¹H NMR Spectroscopy:
Sample Preparation: Dissolve approximately 5-10 mg of 1,7,13-Trioxa-4,10,16-triazacyclooctadecane in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆). The choice of solvent is critical as it can influence the chemical shifts, particularly of the N-H protons.
Instrument Setup:
Use a standard 5 mm NMR tube.
Tune and shim the spectrometer to ensure a homogeneous magnetic field.
Set the spectral width to cover the expected range of proton chemical shifts (typically 0-10 ppm).
Use a pulse angle of 30-45 degrees to allow for a short relaxation delay.
Data Acquisition:
Acquire a sufficient number of scans to achieve an adequate signal-to-noise ratio (typically 16 or 32 scans).
Set the relaxation delay to at least 1-2 seconds.
Data Processing:
Apply a Fourier transform to the acquired free induction decay (FID).
Phase the resulting spectrum.
Calibrate the chemical shift scale using the residual solvent peak as an internal standard.
Integrate the signals to determine the relative number of protons.
Figure 2: A generalized workflow for acquiring an NMR spectrum.
¹³C NMR Spectroscopy: Unveiling the Carbon Framework
The ¹³C NMR spectrum will further confirm the structure's symmetry. Due to the C₃ symmetry, only two distinct carbon signals are expected in the proton-decoupled ¹³C NMR spectrum.
Predicted ¹³C NMR Data:
Predicted Chemical Shift (δ, ppm)
Assignment
Rationale
~ 70
-O-C H₂-CH₂-N-
The carbon atoms bonded to the highly electronegative oxygen atoms will be significantly deshielded, resulting in a downfield chemical shift.
~ 50
-O-CH₂-C H₂-N-
The carbon atoms adjacent to the nitrogen atoms are also deshielded, but to a lesser extent than those bonded to oxygen.
Experimental Protocol for ¹³C NMR Spectroscopy:
The protocol for ¹³C NMR is similar to that of ¹H NMR, with the following key differences:
Acquisition Time: Longer acquisition times and a greater number of scans are typically required due to the lower natural abundance of the ¹³C isotope.
Decoupling: Proton decoupling is usually employed to simplify the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.
Mass Spectrometry: Confirming Molecular Weight and Integrity
Mass spectrometry is essential for determining the molecular weight of 1,7,13-Trioxa-4,10,16-triazacyclooctadecane, providing definitive confirmation of its elemental composition. Electrospray ionization (ESI) is a soft ionization technique well-suited for this type of molecule.
Predicted Mass Spectrometry Data:
m/z (mass-to-charge ratio)
Ion
Technique
262.19
[M+H]⁺
ESI-MS
284.17
[M+Na]⁺
ESI-MS
M = 1,7,13-Trioxa-4,10,16-triazacyclooctadecane (C₁₂H₂₇N₃O₃, Exact Mass: 261.2056)
Experimental Protocol for ESI-Mass Spectrometry:
Sample Preparation: Prepare a dilute solution of the compound (typically 1-10 µg/mL) in a solvent compatible with ESI, such as methanol or acetonitrile, often with a small amount of formic acid to promote protonation.
Instrument Setup:
Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min).
Optimize the ESI source parameters, including capillary voltage, cone voltage, and desolvation gas temperature and flow rate, to achieve a stable and intense signal for the ion of interest.
Data Acquisition:
Acquire data in positive ion mode over a mass range that includes the expected molecular ion (e.g., m/z 100-500).
Average the spectra over a short period (e.g., 1-2 minutes) to improve the signal-to-noise ratio.
Figure 3: A simplified diagram showing potential fragmentation pathways in ESI-MS/MS.
Infrared (IR) Spectroscopy: Identifying Key Functional Groups
Infrared spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule. For 1,7,13-Trioxa-4,10,16-triazacyclooctadecane, the IR spectrum will be characterized by the stretching and bending vibrations of its N-H, C-N, C-O, and C-H bonds.
Predicted Infrared Absorption Bands:
Wavenumber (cm⁻¹)
Vibration Type
Functional Group
3300 - 3500 (broad)
N-H stretch
Secondary Amine (-NH-)
2850 - 2960
C-H stretch
Alkane (-CH₂-)
1050 - 1150
C-O-C stretch
Ether
1180 - 1250
C-N stretch
Aliphatic Amine
Experimental Protocol for ATR-FTIR Spectroscopy:
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
Instrument Setup:
Ensure the ATR crystal is clean by taking a background spectrum of the empty crystal.
Apply pressure to ensure good contact between the sample and the crystal.
Data Acquisition:
Collect the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
Data Processing:
The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
Conclusion
The spectroscopic characterization of 1,7,13-Trioxa-4,10,16-triazacyclooctadecane relies on a complementary suite of analytical techniques. ¹H and ¹³C NMR spectroscopy provide the detailed structural framework, mass spectrometry confirms the molecular weight and elemental composition, and infrared spectroscopy identifies the key functional groups. This guide provides a predictive framework for the expected spectroscopic data, enabling researchers to confidently identify and characterize this versatile aza-crown ether in their own work. The provided protocols offer a standardized approach to data acquisition, ensuring high-quality and reproducible results.
Synthesis of 1,7,13-Trioxa-4,10,16-triazacyclooctadecane: A Technical Guide to Alternating Aza-Oxa Macrocycles
Introduction and Mechanistic Overview 1,7,13-Trioxa-4,10,16-triazacyclooctadecane (commonly known as [18]aneN 3 O 3 ) is an 18-membered mixed macrocycle characterized by its perfectly alternating oxygen and nitrogen he...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction and Mechanistic Overview
1,7,13-Trioxa-4,10,16-triazacyclooctadecane (commonly known as [18]aneN
3
O
3
) is an 18-membered mixed macrocycle characterized by its perfectly alternating oxygen and nitrogen heteroatoms. This structural motif endows the ligand with unique coordination properties: the hard etheric oxygens preferentially coordinate alkali and alkaline earth metals, while the borderline secondary amines are ideal for transition metals and hydrogen-bonding interactions[1]. Consequently, this macrocycle demonstrates exceptional stability and selectivity for binding primary ammonium cations[2] and is highly valued in specialized separation technologies, including lithium isotope enrichment[3].
The Mathematical & Thermodynamic Challenge of Alternating Macrocycles
Synthesizing an exactly alternating 18-membered ring requires precise control over chain assembly. A standard [1+1] condensation between a 5-atom chain (e.g., diethanolamine derivatives) and a 7-atom chain yields a 12-membered ring, not 18. Because 18 is not a multiple of 12, simple binary condensations fail to produce the target without grouping identical heteroatoms together.
To achieve the C
3
-symmetric alternating structure, the most deterministic route is the Potassium-Templated Richman-Atkins Trimerization of a 6-atom monomer: 2-(2-aminoethoxy)ethanol.
Tosyl Activation and the Thorpe-Ingold Effect : Converting the amine and alcohol termini into tosylates serves a dual purpose. The
N
-tosyl group lowers the pKa of the amine, allowing deprotonation by mild bases like K
2
CO
3
[4]. Furthermore, the bulky tosyl groups restrict the conformational degrees of freedom of the acyclic chain, pre-organizing it to favor cyclization over linear elongation.
The Potassium Template Effect : The K
+
ion has an ionic radius of ~1.38 Å, which perfectly matches the ~1.3–1.4 Å cavity of an 18-crown-6 analog. During the reaction, K
+
acts as an electrostatic template, gathering three monomers around itself. This overcomes the massive entropic penalty of forming an 18-membered ring, strictly favoring the trimer over the 12-membered dimer (which is too small for K
+
) and the 24-membered tetramer.
High-Dilution Principle : Adding the monomer via a syringe pump ensures the steady-state concentration of reactive species remains infinitesimally low, kinetically favoring intramolecular ring closure.
Reductive Detosylation : Tosylamides are exceptionally stable. Deprotection requires dissolving metal reduction (Na in liquid ammonia), which cleanly cleaves the S-N bond via single-electron transfer without degrading the macrocyclic ether linkages[1].
Synthetic Workflow
Synthetic workflow for 1,7,13-Trioxa-4,10,16-triazacyclooctadecane via templated trimerization.
Step-by-Step Methodologies
Phase 1: Synthesis of Monomer A (N,O-Ditosylation)
Setup: In an oven-dried 500 mL round-bottom flask, dissolve 2-(2-aminoethoxy)ethanol (10.5 g, 100 mmol) in 250 mL of anhydrous dichloromethane (DCM).
Base Addition: Add triethylamine (25.3 g, 250 mmol) and a catalytic amount of 4-dimethylaminopyridine (DMAP, 1.2 g, 10 mmol). Cool the mixture to 0 °C using an ice bath.
Tosylation: Dissolve
p
-toluenesulfonyl chloride (TsCl, 40.0 g, 210 mmol) in 100 mL of DCM. Add this solution dropwise to the reaction mixture over 1 hour to prevent uncontrolled exotherms.
Reaction: Remove the ice bath and stir the mixture at room temperature for 12 hours.
Workup: Wash the organic layer sequentially with 1M HCl (2 × 100 mL), saturated NaHCO
3
(100 mL), and brine (100 mL). Dry over anhydrous MgSO
4
, filter, and concentrate under reduced pressure to yield Monomer A as a white solid.
Phase 2: Potassium-Templated Trimerization
Objective: Assemble the tritosylated 18-membered macrocycle.
Template Preparation: In a rigorously dried 2 L 3-neck flask equipped with a reflux condenser and mechanical stirrer, suspend finely ground anhydrous K
2
CO
3
(41.5 g, 300 mmol) in 1 L of anhydrous DMF. Heat the suspension to 90 °C under an argon atmosphere.
High-Dilution Addition: Dissolve Monomer A (41.4 g, 100 mmol) in 200 mL of anhydrous DMF. Using a syringe pump, add this solution dropwise to the K
2
CO
3
suspension over a strict 24-hour period.
Cyclization: Following the addition, maintain the reaction at 90 °C for an additional 24 hours to ensure complete cyclization and thermodynamic equilibration.
Isolation: Cool to room temperature and filter off the inorganic salts. Remove the DMF under high vacuum. Dissolve the crude residue in CHCl
3
(300 mL) and wash thoroughly with water (3 × 150 mL) to remove residual salts and DMF.
Purification: Purify the crude product via silica gel column chromatography (gradient elution: Hexanes to 40% EtOAc/Hexanes) to isolate the tritosylated macrocycle.
Objective: Cleave the tosyl groups to yield the free alternating aza-oxa macrocycle[1].
Ammonia Condensation: Equip a 3-neck flask with a dry ice/acetone cold finger condenser. Condense ~150 mL of anhydrous ammonia gas at -78 °C.
Substrate Addition: Dissolve the tritosylated macrocycle (7.24 g, 10 mmol) in 30 mL of dry THF and add it to the liquid ammonia.
Reduction: Add freshly cut, oil-free sodium metal in small pieces. Continue adding sodium until a deep, persistent blue color (indicating solvated electrons) remains stable for at least 30 minutes. This is a critical self-validating checkpoint for complete deprotection.
Quenching: Cautiously add solid NH
4
Cl portion-wise until the blue color completely dissipates.
Recovery: Remove the cooling bath and allow the ammonia to evaporate overnight under a gentle nitrogen stream. Extract the remaining solid residue with hot hexanes or CHCl
3
. Filter and concentrate to yield the pure 1,7,13-Trioxa-4,10,16-triazacyclooctadecane.
Quantitative Data & Characterization
Table 1: Precursor and Product Characterization Checkpoints
Note: The highly symmetric nature of the final target macrocycle results in a simplified NMR spectrum with distinct triplet splitting for the methylene protons adjacent to the nitrogen and oxygen atoms.
Application Note: High-Efficiency Lithium Isotope Separation Using Aza-Crown Ethers
Introduction & Mechanistic Causality The enrichment of lithium isotopes ( 6 Li and 7 Li) is a critical prerequisite for advanced energy applications, including tritium breeding in nuclear fusion ( 6 Li) and the developme...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Mechanistic Causality
The enrichment of lithium isotopes (
6
Li and
7
Li) is a critical prerequisite for advanced energy applications, including tritium breeding in nuclear fusion (
6
Li) and the development of molten salt reactor coolants (
7
Li). Traditional separation techniques, such as amalgam exchange, pose severe environmental and operational hazards. Consequently, liquid-liquid extraction (LLE) utilizing macrocyclic ligands—specifically aza-crown ethers—has emerged as a highly selective, thermodynamically stable alternative.
Why Aza-Crown Ethers?
The selectivity of crown ethers is fundamentally governed by the geometric size-match between the host cavity and the guest cation. The cavity sizes of 15-crown-5 (1.7–2.2 Å) and 12-crown-4 (1.2–1.5 Å) provide an optimal fit for the dehydrated Li⁺ ion, which has an ionic radius of ~0.76 Å[1]. The substitution of oxygen with nitrogen heteroatoms to form aza-crowns (e.g., N-phenylaza-15-crown-5) introduces a softer donor atom. This structural modification modulates the electron density of the macrocyclic ring, significantly enhancing the complexation kinetics and stability when paired with specific counter-anions in[2].
The Isotope Effect Causality
Isotopic fractionation in this extraction system is driven by the zero-point energy difference between the
6
Li and
7
Li bonds. The lighter
6
Li isotope possesses a higher zero-point energy, making it energetically favorable to coordinate with the donor atoms (O, N) of the aza-crown ether in the organic phase. Conversely, the heavier
7
Li isotope preferentially maintains its highly stable hydration shell, remaining uncomplexed in the aqueous phase[1][2].
Experimental Workflow & Protocol
Workflow of liquid-liquid extraction for lithium isotope separation using aza-crowns.
Step-by-Step Methodology
This protocol describes a single-stage LLE designed to isolate
6
Li into an organic phase.
Step 1: Preparation of the Aqueous Phase
Dissolve a natural abundance lithium salt (e.g., Li[NTf₂] or LiCl) in ultrapure deionized water to achieve a 0.1 M concentration.
Causality: The choice of counter-anion is critical. Using forms tight ion pairs with the [Li(aza-crown)]⁺ complex, suppressing water co-extraction and drastically boosting the distribution coefficient[3].
Step 2: Preparation of the Organic Phase
Dissolve N-phenylaza-15-crown-5 in a hydrophobic solvent or ionic liquid (e.g.,[BMIm][NTf₂]) to a concentration of 0.05 M.
Step 3: Thermodynamic Phase Equilibration
Pipette equal volumes (e.g., 5.0 mL) of the aqueous and organic phases into a sealed, temperature-controlled extraction vessel. Agitate vigorously at a constant temperature (e.g., 288 K) for 60 minutes.
Causality: The isotope exchange reaction is (
ΔH<0
). Precise temperature control is mandatory; lowering the temperature increases the separation factor, while thermal fluctuations will disrupt the isotopic equilibrium[2].
Step 4: Phase Separation & Stripping
Centrifuge the emulsion at 4000 rpm for 10 minutes to ensure complete phase disengagement. Isolate the organic phase and strip it using an equal volume of 0.5 M HCl.
Causality: The highly acidic environment protonates the nitrogen atom on the aza-crown ether, destroying the host-guest complex and forcing the release of the enriched
6
Li⁺ back into a clean aqueous phase for analysis.
Step 5: Isotopic Analysis
Analyze the initial aqueous, raffinate (post-extraction aqueous), and stripped solutions using Multi-Collector Inductively Coupled Plasma Mass Spectrometry (MC-ICP-MS) to determine the
6
Li/
7
Li isotopic ratio.
System Validation & Quality Control
To guarantee the scientific integrity of the extraction, this protocol must operate as a self-validating system . The following internal controls verify thermodynamic stability and stoichiometric accuracy:
Mass Balance Verification : Calculate the total lithium concentration via ICP-OES. The sum of Li in the raffinate and the stripped organic phase must equal the initial aqueous Li concentration (
±2%
). A failure here indicates emulsion losses, precipitation, or incomplete stripping, which invalidates the separation factor calculation.
Stoichiometric Validation (Slope Analysis) : Plot
logD
(Distribution ratio) versus
log[Aza-Crown]
. A slope of approximately 1.0 confirms a ([Li(Aza-Crown)]⁺)[2]. A significant deviation implies unwanted side-reactions, such as the formation of sandwich complexes (1:2 ratio) which can alter isotopic selectivity.
Blank Extraction Control : Run the exact protocol without the aza-crown ether. The isotopic separation factor (
α
) must be exactly 1.000. Any deviation indicates background fractionation caused by the solvent or ionic liquid itself, requiring immediate solvent recalibration.
Quantitative Data & Optimization
The efficiency of lithium isotope separation is quantified by the single-stage separation factor (
α
). The table below summarizes optimized parameters across various crown ether systems, demonstrating the superior performance of aza-crowns and specific counter-anions at lower temperatures.
[1] Nishizawa, K., Ishino, S., Watanabe, H., & Shinagawa, M. (1984). Lithium Isotope Separation by Liquid-Liquid Extraction Using Benzo-15-Crown-5. Journal of Nuclear Science and Technology.[Link]
[2] Zhang, Q., Jia, Y., Sun, J., et al. (2021). Lithium isotope separation effect of N-phenylaza-15-crown-5. Journal of Molecular Liquids.[Link]
[3] Iordache, A., et al. (2022). New Trends in Separation Techniques of Lithium Isotopes: A Review of Chemical Separation Methods. National Center for Biotechnology Information (PMC).[Link]
Application Note: A Multi-Nuclear, Multi-Dimensional NMR Toolkit for the Comprehensive Characterization of Aza-Crown Ethers
Abstract: Aza-crown ethers are a pivotal class of macrocyclic compounds, distinguished by the substitution of one or more oxygen atoms with nitrogen. This structural modification imparts unique pH sensitivity and allows...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract: Aza-crown ethers are a pivotal class of macrocyclic compounds, distinguished by the substitution of one or more oxygen atoms with nitrogen. This structural modification imparts unique pH sensitivity and allows for versatile functionalization, making them indispensable in fields ranging from ion-selective sensing and drug delivery to catalysis.[1] A thorough understanding of their three-dimensional structure, conformational dynamics, and host-guest interactions is paramount for rational design and application. Nuclear Magnetic Resonance (NMR) spectroscopy offers an unparalleled, non-invasive window into these properties at the atomic level in solution. This guide provides an in-depth exploration of a suite of NMR techniques, from foundational 1D methods to advanced 2D and dynamic experiments, for the robust characterization of aza-crown ethers and their complexes.
Introduction: The Unique Analytical Challenge of Aza-Crown Ethers
The defining feature of aza-crown ethers is their blend of rigidity from the macrocyclic backbone and flexibility arising from conformational isomerism and the inversion of the nitrogen atom. Furthermore, their primary function often involves dynamic interactions—binding and releasing guest ions or molecules. This complexity presents a significant analytical challenge that cannot be met by a single technique.
NMR spectroscopy is uniquely suited to this challenge because it can:
Provide a complete, atom-by-atom map of the molecular structure through chemical shifts and coupling constants.
Elucidate through-space proximity of atoms to define the molecule's 3D shape and conformation in solution.[2][3]
Monitor dynamic processes, such as ring flexing or guest exchange, often as a function of temperature.[3][4][5]
Quantify binding affinities and determine the stoichiometry of host-guest complexes.[6][7][8]
This document serves as a practical guide for researchers, outlining not just the steps of the experiments but the underlying causality, enabling users to make informed decisions to overcome specific analytical hurdles.
Part 1: Foundational Structural Verification (1D NMR)
The first step in any analysis is to confirm the synthesized molecule's covalent structure. One-dimensional ¹H and ¹³C NMR are the workhorses for this initial verification.
Critical First Step: Sample Preparation
The quality of NMR data is critically dependent on the sample. Poor sample preparation cannot be rectified by advanced experiments.
Solvent Selection: The choice of solvent is crucial. Deuterated solvents like chloroform (CDCl₃), methanol (CD₃OD), water (D₂O), or dimethyl sulfoxide (DMSO-d₆) are standard. The choice depends on the solubility of the aza-crown ether and any guest molecules. For studies involving protonation or hydrogen bonding, protic solvents like CD₃OD or D₂O are necessary.
Concentration: A concentration of 5-10 mg in 0.5-0.7 mL of solvent is typically sufficient for ¹H NMR. ¹³C NMR and 2D experiments may require higher concentrations (15-25 mg) to achieve a good signal-to-noise ratio in a reasonable time.
NMR Tubes: Always use high-quality, Class A glass tubes, especially for variable-temperature experiments, as cheaper tubes can fracture at temperature extremes.[4][9]
Proton (¹H) NMR: The First Look
¹H NMR provides the most immediate information regarding the structure and purity of the sample.
Core Purpose: To identify all unique proton environments, their relative populations (via integration), and their connectivity to adjacent protons (via scalar coupling).
What to Analyze:
Chemical Shift (δ): Protons on carbons adjacent to oxygen atoms (-O-CH₂-) typically resonate between 3.5-4.5 ppm. Protons on carbons adjacent to nitrogen atoms (-N-CH₂-) are often found slightly upfield, between 2.5-3.5 ppm, but this is highly sensitive to protonation and solvent effects.[10]
Integration: The area under each peak is proportional to the number of protons it represents. This is used to confirm the expected number of protons in different parts of the macrocycle.
Multiplicity (Splitting): The splitting pattern of a signal reveals the number of protons on adjacent carbons, helping to piece together the structure's fragments.
Prepare the sample as described in section 1.1.
Insert the sample into the spectrometer.
Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
Acquire a standard single-pulse proton spectrum. A 30° or 45° pulse angle with a 1-2 second relaxation delay is usually sufficient.
Process the data: Apply Fourier transformation, phase correction, and baseline correction.
Calibrate the chemical shift scale, typically to the residual solvent peak or an internal standard like tetramethylsilane (TMS).[11]
Integrate the signals and analyze the chemical shifts and multiplicities.
Caption: Workflow for 1D NMR data acquisition and processing.
Carbon-13 (¹³C) NMR: The Carbon Skeleton
While less sensitive than ¹H NMR, ¹³C NMR is essential for confirming the carbon framework of the molecule.
Core Purpose: To determine the number of chemically non-equivalent carbon atoms in the molecule.
What to Analyze:
Chemical Shift (δ): Carbons bonded to oxygen (-O-C H₂-) typically appear around 60-75 ppm, while those bonded to nitrogen (-N-C H₂-) are found around 40-55 ppm.[12][13] The broad chemical shift range (0-220 ppm) means signal overlap is much less common than in ¹H NMR.[11]
Signal Count: The number of signals should match the number of unique carbons in the proposed structure, assuming no coincidental overlap.
Use the same sample prepared for ¹H NMR (a higher concentration is recommended).
After locking and shimming, switch the spectrometer to the ¹³C channel.
Acquire a spectrum using a standard pulse program with broadband proton decoupling (e.g., zgpg30). This collapses all C-H coupling, resulting in a single sharp peak for each carbon.
A sufficient number of scans must be acquired to achieve a good signal-to-noise ratio, which can range from several hundred to many thousands depending on concentration.
Process the data similarly to the ¹H spectrum.
Table 1: Typical NMR Chemical Shift Ranges for Aza-Crown Ethers
Functional Group
¹H Chemical Shift (ppm)
¹³C Chemical Shift (ppm)
Notes
-O-CH ₂-CH ₂-O-
3.5 - 3.8
68 - 72
Standard crown ether linkage.
-O-CH ₂-CH ₂-N-
3.5 - 3.8 (O-side) / 2.7 - 3.0 (N-side)
67 - 71 (O-side) / 48 - 52 (N-side)
Asymmetric shifts due to different heteroatoms.
-N-CH ₂-CH ₂-N-
2.6 - 2.9
46 - 50
Typical for cyclam-type structures.
Aromatic C-H
6.5 - 8.5
110 - 150
If benzo- or other aromatic groups are present.
N-H (Amine/Amide)
1.5 - 5.0 (Amine) / 7.5 - 9.0 (Amide)
N/A
Often broad; may exchange with protic solvents.
Part 2: Unambiguous Assignment & Conformation (2D NMR)
For molecules as complex as aza-crown ethers, 1D spectra are often crowded and ambiguous. 2D NMR experiments spread the information into a second dimension, resolving overlap and revealing specific correlations between nuclei.[14][15]
Caption: Interconnectivity of 2D NMR experiments for structural elucidation.
COSY (COrrelation SpectroscopY): Tracing the Proton Network
Core Purpose: To identify protons that are coupled to each other, typically through two or three bonds (e.g., H-C-H or H-C-C-H).[15] A cross-peak in a COSY spectrum is definitive proof that two protons are scalar-coupled.
Application: This is the primary tool for walking along the -CH₂-CH₂- chains of the macrocycle backbone. Starting from an unambiguously assigned proton, one can trace its connections around the ring.
On a properly locked and shimmed sample, load a standard COSY pulse sequence (e.g., cosygpqf).
Set the spectral width in both dimensions to encompass all proton signals.
Acquire the data. A typical experiment might use 2-4 scans per increment and 256-512 increments in the indirect dimension.
Process the 2D data using appropriate window functions (e.g., sine-bell) and perform phasing. The resulting spectrum is typically symmetrized.
HSQC (Heteronuclear Single Quantum Coherence): Linking Protons to Carbons
Core Purpose: To generate a 2D map where one axis is the ¹H spectrum and the other is the ¹³C spectrum. A peak appears only at the coordinates of a proton and the carbon to which it is directly attached (a one-bond correlation).[14][15]
Application: This is the most reliable way to assign the carbon spectrum. Once a proton's assignment is confidently known from ¹H and COSY data, the HSQC spectrum directly reveals the chemical shift of its attached carbon.[15] An "edited" HSQC can further distinguish CH/CH₃ groups (positive peaks) from CH₂ groups (negative peaks).
Load a standard HSQC pulse sequence (e.g., hsqcedetgpsisp2.2 for an edited HSQC).
Set the ¹H spectral width on the direct dimension (F2) and the ¹³C spectral width on the indirect dimension (F1).
The experiment is optimized for an average one-bond J-coupling, typically set to 145 Hz for C-H bonds in aliphatic systems.
Acquire the data, which may take from 30 minutes to several hours depending on concentration.
Process the 2D data.
HMBC (Heteronuclear Multiple Bond Correlation): Seeing Further
Core Purpose: Similar to HSQC, but it reveals correlations between protons and carbons that are two, three, and sometimes four bonds apart.[16][17]
Application: HMBC is indispensable for two main reasons:
Assigning Quaternary Carbons: Carbons with no attached protons (e.g., in a t-butyl group or aromatic ring) are invisible in an HSQC. HMBC shows correlations from nearby protons to these carbons, allowing their assignment.
Linking Fragments: It can show correlations across heteroatoms. For example, a proton on a carbon adjacent to an oxygen (-O-CH₂-) can show a correlation to the carbon on the other side of the oxygen, confirming the linkage.
Load a standard HMBC pulse sequence (e.g., hmbcgplpndqf).
Set spectral widths as in the HSQC experiment.
The experiment is optimized for a long-range J-coupling, typically set to a value between 4-10 Hz.
Acquire and process the 2D data.
NOESY (Nuclear Overhauser Effect SpectroscopY): Mapping 3D Space
Core Purpose: To identify protons that are close to each other in 3D space (typically < 5 Å), regardless of whether they are connected by bonds. The intensity of a NOESY cross-peak is inversely proportional to the sixth power of the distance between the protons.[18]
Application: This is the definitive experiment for determining the solution-state conformation of the aza-crown ether.[19][20] It can distinguish between different conformers by showing, for example, which protons on one side of the ring are close to protons on the opposite side. It is also critical for determining the geometry of host-guest complexes.
Load a standard NOESY pulse sequence (e.g., noesygpph).
Set spectral widths as in the COSY experiment.
A key parameter is the mixing time (d8) , which is the period during which magnetization transfer occurs. Typical values range from 200 ms to 800 ms. A series of experiments with different mixing times may be necessary.
Acquire and process the 2D data.
Part 3: Probing Dynamics and Host-Guest Interactions
Aza-crown ethers are rarely static. Understanding their dynamic behavior and their interactions with other molecules is key to understanding their function.
Variable Temperature (VT) NMR: A Window into Molecular Motion
Core Purpose: To study temperature-dependent dynamic processes, such as slow conformational changes or chemical exchange.[4][21]
Causality: Many aza-crown ethers exist as a mixture of rapidly interconverting conformers at room temperature. On the NMR timescale, this rapid exchange results in broad, averaged signals. By cooling the sample, the rate of this interconversion can be slowed.[4] If the exchange rate becomes slow enough, the individual conformers can be "frozen out," and sharp, distinct signals for each species will appear. Conversely, heating a sample can be used to sharpen peaks that are broad due to intermediate exchange rates.[20]
Safety First: Ensure your sample is in a high-quality NMR tube and is not sealed, as pressure changes can cause it to break.[9] Be aware of the freezing and boiling points of your solvent.[9]
Acquire a standard spectrum at room temperature (e.g., 298 K).
Select a target temperature (e.g., 253 K for cooling). Allow the spectrometer's temperature unit to stabilize for at least 10-15 minutes.[21]
Re-shim the sample, as magnetic field homogeneity is temperature-dependent.
Acquire a spectrum at the new temperature.
Repeat this process at several temperature increments to observe the coalescence and sharpening of signals.
Caption: Workflow for a Variable Temperature (VT) NMR experiment.
NMR Titration: Quantifying Binding
Core Purpose: To study the formation of a host-guest complex (e.g., an aza-crown ether binding a metal ion) and to determine its stoichiometry and binding constant (Kₐ).[2][7]
Causality: When a guest binds within the cavity of the aza-crown ether, it alters the electronic environment of the host's nuclei. This perturbation causes a change in their chemical shifts.[6][8] By monitoring the chemical shift of one or more host protons as a function of added guest concentration, a binding isotherm can be constructed and fit to a binding model to extract Kₐ.
Prepare a stock solution of the aza-crown ether (host) of known concentration in an NMR tube.
Prepare a separate, high-concentration stock solution of the guest (e.g., a metal salt like LiClO₄) in the same deuterated solvent.
Acquire a spectrum of the host-only solution.
Add a small, precise aliquot of the guest stock solution to the NMR tube (e.g., 0.1 equivalents).
Gently mix the sample and acquire another spectrum.
Repeat the addition of the guest in increments (e.g., 0.2, 0.4, 0.6, 0.8, 1.0, 1.5, 2.0+ equivalents), acquiring a spectrum after each addition.
Plot the change in chemical shift (Δδ) of a host proton versus the molar ratio of guest to host.
Fit the resulting curve using appropriate software to determine the binding constant.
DOSY (Diffusion-Ordered SpectroscopY): Separating by Size
Core Purpose: To resolve the signals of different species in a mixture based on their translational diffusion coefficients, which are related to their size and shape.[22][23][24]
Causality: Larger molecules tumble and diffuse more slowly in solution than smaller molecules.[22][25] A DOSY experiment applies a magnetic field gradient to encode the spatial position of molecules. After a short delay, a second gradient decodes their new position. Molecules that have diffused significantly will experience a greater signal attenuation. This allows for the generation of a 2D spectrum with chemical shift on one axis and the diffusion coefficient on the other. When an aza-crown ether binds a guest, the resulting complex is larger and will therefore have a smaller diffusion coefficient than the free host.[22]
Application: DOSY is exceptionally powerful for confirming complex formation. In a single experiment, one can see the signals of the free host and the host-guest complex appearing at different diffusion coefficients, providing unambiguous evidence of binding.[26][27][28]
Use a sample from a titration experiment, preferably one containing a mixture of free and bound host.
Load a suitable DOSY pulse sequence (e.g., a stimulated echo sequence with bipolar gradients).
The experiment is acquired as a series of 1D spectra where the strength of the pulsed field gradients is incremented.
Key parameters include the diffusion time (Δ, big delta), during which diffusion occurs, and the gradient pulse duration (δ, little delta). These must be optimized for the system under study.
The processed data is displayed as a 2D map, where all protons belonging to a single species should align horizontally at the same diffusion coefficient value.
Caption: Principle of DOSY for analyzing host-guest complexation.
Conclusion
The characterization of aza-crown ethers requires a multi-faceted analytical approach, and NMR spectroscopy provides the most comprehensive toolkit available for solution-state analysis. By systematically applying 1D techniques for initial structural verification, leveraging a suite of 2D experiments (COSY, HSQC, HMBC, NOESY) for unambiguous assignment and conformational analysis, and employing advanced methods like VT-NMR and DOSY to probe dynamics and interactions, researchers can build a complete and robust picture of their molecular system. This detailed understanding is the bedrock upon which innovation in drug development, materials science, and chemical sensing is built.
Application Note: Advanced N-Site Functionalization of 1,7,13-Trioxa-4,10,16-triazacyclooctadecane
Target Audience: Researchers, synthetic chemists, and radiopharmaceutical development professionals. Rationale and Chemical Context The macrocycle 1,7,13-trioxa-4,10,16-triazacyclooctadecane (commonly referred to as [18]...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, synthetic chemists, and radiopharmaceutical development professionals.
Rationale and Chemical Context
The macrocycle 1,7,13-trioxa-4,10,16-triazacyclooctadecane (commonly referred to as [18]aneN
3
O
3
) is a highly versatile, 18-membered chelating scaffold. The parent molecule features alternating hard etheric oxygen atoms and borderline secondary amine nitrogen atoms, which inherently allows for1[1].
However, the true clinical and analytical power of this macrocycle is unlocked through the functionalization of its three nucleophilic nitrogen sites. By appending pendant arms—such as carboxylates, phosphonates, or hydroxypropyl groups—the macrocycle is converted into a high-denticity ligand (e.g., N
3
O
3
-triacetic acid). These functionalized derivatives exhibit2[2] and serve as premier 3[3].
Mechanistic Insights & Causality
The standard approach to functionalizing the nitrogen sites is exhaustive N-alkylation. As an Application Scientist, it is critical to understand the why behind the reagent selection:
Protection Strategy: Direct alkylation with unprotected halo-acids (e.g., bromoacetic acid) is thermodynamically unfavorable. The basic secondary amines deprotonate the acid, forming insoluble zwitterionic salts that crash out of solution and halt the reaction. Therefore, 4[4].
Base Selection: Potassium carbonate (K
2
CO
3
) is used as a heterogeneous base. It efficiently scavenges the hydrobromic acid byproduct without inducing base-catalyzed degradation of the macrocycle or solvolysis of the alkylating agent.
Steric Overcoming: The first alkylation proceeds rapidly at room temperature. However, appending the second and third bulky tert-butyl acetate arms introduces severe steric congestion within the 18-membered cavity. Elevating the temperature to 70 °C provides the necessary kinetic energy to drive the reaction to full tri-alkylation.
Comparative Ligand Data
The table below summarizes the physicochemical shift that occurs upon functionalizing the parent macrocycle with three acetic acid pendant arms.
Parameter
Parent: [18]aneN
3
O
3
Functionalized: N
3
O
3
-Triacetic Acid
Denticity
6 (3x Ether O, 3x Amine N)
9 (3x Ether O, 3x Amine N, 3x Carboxyl O)
Molecular Weight
261.36 g/mol
435.42 g/mol
Charge at pH 7.4
Neutral to slightly cationic
Highly anionic (Trianionic)
Primary Target Metals
Li
+
, Mg
2+
, NH
4+
Fe
3+
, Ac
3+
, In
3+
, Ln
3+
Key Application
Isotope Separation
Radiopharmaceutical Therapy, MRI Contrast
Workflow Visualization
Synthetic workflow for the N-functionalization of [18]aneN3O3 to yield a hexadentate chelator.
Self-Validating Experimental Protocol
Phase 1: Exhaustive N-Alkylation (Synthesis of Protected Intermediate)
Preparation: Dissolve 1.0 eq of 1,7,13-trioxa-4,10,16-triazacyclooctadecane in anhydrous acetonitrile (MeCN) under an inert argon atmosphere.
Base Addition: Add 10.0 eq of finely powdered, oven-dried K
2
CO
3
. Stir vigorously for 15 minutes to ensure a uniform suspension.
Electrophile Addition: Dropwise, add 3.5 eq of tert-butyl bromoacetate. Caution: Do not use a massive excess, as this promotes unwanted quaternary ammonium salt formation.
Thermal Activation: Affix a reflux condenser and heat the reaction mixture to 70 °C for 24 hours.
In-Process Quality Control (IPQC) & Self-Validation:
Extract a 10 µL aliquot, filter, dilute in methanol, and analyze via ESI-LC-MS.
Validation Metric: The reaction is only complete when the parent mass (m/z 262[M+H]
+
) and di-alkylated intermediate (m/z ~490 [M+H]
+
) are entirely consumed, replaced by a single dominant peak for the tri-alkylated product (m/z 604 [M+H]
+
).
Workup: Cool to room temperature, filter off the inorganic salts, and concentrate the filtrate under reduced pressure. Purify via silica gel flash chromatography (DCM:MeOH gradient) to yield the pure tri-ester intermediate.
Phase 2: Acid-Mediated Global Deprotection
Preparation: Dissolve the purified tri-ester intermediate in anhydrous dichloromethane (DCM).
Acid Cleavage: Slowly add an equal volume of Trifluoroacetic Acid (TFA) to achieve a 1:1 (v/v) DCM:TFA mixture.
Causality Note: Base hydrolysis of sterically hindered tert-butyl esters is notoriously slow. TFA provides a clean, acid-catalyzed elimination of isobutylene gas, driving deprotection to 100% conversion.
Reaction: Stir continuously at room temperature for 12 hours.
IPQC & Self-Validation:
Remove a small aliquot, evaporate the solvent, dissolve in D
2
O, and acquire a
1
H NMR spectrum.
Validation Metric: The spectrum must show the complete absence of the massive singlet at ~1.45 ppm (representing the 27 protons of the tert-butyl groups). Any residual signal indicates incomplete deprotection, requiring re-subjection to TFA.
Isolation: Evaporate the DCM/TFA mixture under a stream of nitrogen. Dissolve the resulting oil in a minimal amount of methanol and precipitate by dropwise addition into cold diethyl ether. Centrifuge, decant, and lyophilize the pellet to yield the final N
3
O
3
-triacetic acid chelator as a fluffy white powder.
Application Notes and Protocols: Determining Association Constants of Macrocyclic Complexes
Introduction Macrocyclic complexes, characterized by their unique three-dimensional cavities, are at the forefront of supramolecular chemistry and drug development. Their ability to selectively bind guest molecules, rang...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
Macrocyclic complexes, characterized by their unique three-dimensional cavities, are at the forefront of supramolecular chemistry and drug development. Their ability to selectively bind guest molecules, ranging from simple ions to complex biomolecules, is fundamental to their function in areas such as drug delivery, catalysis, and chemical sensing. The stability of the host-guest complex is quantified by the association constant (Kₐ), a critical parameter that dictates the complex's efficacy and behavior in a given system. An accurate determination of Kₐ is therefore paramount for researchers, scientists, and drug development professionals.
This guide provides an in-depth overview of the primary experimental techniques used to determine the association constants of macrocyclic complexes. We will delve into the theoretical underpinnings, provide detailed step-by-step protocols, and discuss the nuances of data analysis for each method. The focus will be on providing not just a set of instructions, but a comprehensive understanding of why certain experimental choices are made, ensuring the integrity and reliability of your results.
The Significance of the Association Constant (Kₐ)
The formation of a 1:1 host-guest complex (H•G) from a host (H) and a guest (G) molecule can be described by the following equilibrium:
H + G ⇌ H•G
The association constant, Kₐ, is the equilibrium constant for this reaction and is defined as:
Kₐ = [H•G] / ([H][G])
where [H•G], [H], and [G] are the molar concentrations of the complex, free host, and free guest at equilibrium, respectively. A higher Kₐ value indicates a more stable complex. The association constant is related to the Gibbs free energy of binding (ΔG°) by the equation:
ΔG° = -RTln(Kₐ)
where R is the gas constant and T is the absolute temperature. This relationship underscores the thermodynamic basis of molecular recognition.
The choice of analytical technique to determine Kₐ is crucial and depends on several factors, including the magnitude of the association constant, the concentration range of the host and guest, and the physicochemical properties of the molecules involved.[1][2] This guide will focus on four widely employed methods: Nuclear Magnetic Resonance (NMR) Spectroscopy, Ultraviolet-Visible (UV-Vis) Spectroscopy, Isothermal Titration Calorimetry (ITC), and Fluorescence Spectroscopy.
Nuclear Magnetic Resonance (NMR) Titration
NMR spectroscopy is a powerful tool for studying host-guest interactions at an atomic level.[3] It provides detailed structural information and allows for the determination of association constants over a moderate range, typically up to 10⁵ M⁻¹.[1] The method relies on monitoring the changes in NMR-active nuclei (e.g., ¹H, ¹³C, ¹⁹F) chemical shifts upon complexation.
Theoretical Principles
In a typical NMR titration experiment, a solution of the host is titrated with a solution of the guest, and the chemical shift of one or more nuclei on the host or guest is monitored. The observed chemical shift (δ_obs) is the weighted average of the chemical shifts of the free (δ_free) and bound (δ_bound) species, provided the system is in fast exchange on the NMR timescale.[1]
δ_obs = χ_free * δ_free + χ_bound * δ_bound
where χ_free and χ_bound are the mole fractions of the free and bound species, respectively. By plotting the change in chemical shift (Δδ = δ_obs - δ_free) against the guest concentration, a binding isotherm is generated, which can be fitted to a binding model to extract the association constant.[1][4]
Experimental Protocol
Objective: To determine the association constant of a host-guest complex by monitoring changes in proton chemical shifts.
Materials:
Host molecule
Guest molecule
Deuterated solvent (e.g., DMSO-d₆, CDCl₃, D₂O)
High-precision NMR tubes
Micropipettes
NMR spectrometer
Procedure:
Sample Preparation:
Prepare a stock solution of the host at a known concentration (e.g., 1 mM) in the chosen deuterated solvent. The concentration should be carefully chosen based on the expected Kₐ.
Prepare a concentrated stock solution of the guest in the same deuterated solvent. The guest solution should be at least 10-20 times more concentrated than the host solution to minimize dilution effects.[5]
Initial Spectrum:
Transfer a precise volume of the host solution (e.g., 500 µL) to an NMR tube.
Acquire a ¹H NMR spectrum of the free host. This will serve as the reference (δ_free).
Titration:
Add a small aliquot of the guest stock solution to the NMR tube containing the host solution.
Gently mix the solution to ensure homogeneity.
Acquire a ¹H NMR spectrum.
Repeat the addition of the guest solution in small increments, acquiring a spectrum after each addition, until the chemical shifts of the monitored protons no longer change significantly, indicating saturation. Aim for 10-20 titration points.[6]
Data Processing:
Process all spectra uniformly (phasing, baseline correction).
Carefully pick the chemical shifts of the proton(s) that show the most significant change upon guest binding.
Data Analysis
The collected data (Δδ vs. [Guest]) is fitted to a 1:1 binding isotherm equation using non-linear regression analysis.[2] Specialized software or custom scripts can be used for this purpose. It is crucial to use non-linear regression as linearized methods like the Benesi-Hildebrand plot can introduce significant errors.[7]
Causality and Self-Validation
Why a concentrated guest solution? To minimize the dilution of the host concentration during the titration, which would complicate the data analysis.[5]
Why monitor multiple protons? If possible, monitoring several protons on the host and/or guest provides multiple, independent datasets. A consistent Kₐ value obtained from fitting the shifts of different protons strengthens the validity of the 1:1 binding model.[8]
Fast vs. Slow Exchange: The appearance of the NMR spectra (single averaged peak vs. two distinct peaks for free and bound) indicates whether the system is in fast or slow exchange, which is related to the kinetics of binding.[5] For quantitative analysis using chemical shift changes, the system should ideally be in the fast exchange regime.[1]
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is a rapid and sensitive technique for determining association constants, particularly for systems involving chromophoric hosts or guests.[1][4] It can be used to determine Kₐ values up to 10⁹ M⁻¹, making it suitable for studying high-affinity interactions.[4]
Theoretical Principles
This method relies on changes in the electronic environment of a chromophore upon complexation, leading to a change in its UV-Vis absorption spectrum. According to the Beer-Lambert law, absorbance is directly proportional to the concentration of the absorbing species.[9] During a titration, the observed absorbance (A_obs) at a specific wavelength is the sum of the absorbances of the free host, free guest, and the host-guest complex.[4]
A_obs = ε_H[H]l + ε_G[G]l + ε_HG[H•G]l
where ε is the molar extinction coefficient and l is the path length. By monitoring the change in absorbance at a wavelength where the free and bound species have different extinction coefficients, a binding isotherm can be constructed and analyzed. The presence of an isosbestic point, a wavelength where the absorbance remains constant throughout the titration, is a strong indicator of a 1:1 binding equilibrium with only two absorbing species.[10][11]
Experimental Protocol
Objective: To determine the association constant by monitoring changes in the UV-Vis absorbance spectrum.
Materials:
Host molecule (chromophoric or interacting with a chromophoric guest)
Guest molecule
Appropriate solvent (UV-grade)
UV-Vis spectrophotometer with temperature control
Quartz cuvettes
Micropipettes
Procedure:
Sample Preparation:
Prepare a stock solution of the host at a known concentration in the chosen solvent.
Prepare a concentrated stock solution of the guest in the same solvent.
Initial Spectrum:
Place a known volume and concentration of the host solution in a quartz cuvette.
Record the UV-Vis spectrum of the free host.
Titration:
Add a small aliquot of the guest stock solution to the cuvette.
Mix thoroughly and allow the solution to equilibrate.
Record the UV-Vis spectrum.
Repeat the additions until no further significant spectral changes are observed.
Data Processing:
Correct the absorbance data for dilution at each titration point.
Select a wavelength that shows a significant change in absorbance upon binding.
Data Analysis
The absorbance change at the chosen wavelength is plotted against the guest concentration. This binding isotherm is then fitted to a 1:1 binding model using non-linear regression to determine the Kₐ.[12] Global analysis, where the data from multiple wavelengths are fitted simultaneously, can provide more robust results.[13]
Causality and Self-Validation
Why temperature control? Supramolecular interactions are often sensitive to temperature changes. Maintaining a constant temperature is crucial for obtaining reliable thermodynamic data.[4]
The Isosbestic Point: The presence of a sharp isosbestic point provides strong evidence that only two species (e.g., free host and the 1:1 complex) are in equilibrium, validating the use of a simple 1:1 binding model.[10][11]
Dilution Correction: It is essential to account for the small dilution of the host that occurs with each addition of the guest solution to ensure the accuracy of the calculated Kₐ.
Isothermal Titration Calorimetry (ITC)
ITC is considered the gold standard for characterizing binding interactions as it provides a complete thermodynamic profile of the binding event in a single experiment. It directly measures the heat released (exothermic) or absorbed (endothermic) upon complex formation, allowing for the determination of the binding affinity (Kₐ), enthalpy (ΔH), and stoichiometry (n).[14]
Theoretical Principles
In an ITC experiment, a solution of the ligand (guest) is injected into a sample cell containing the macromolecule (host). The instrument measures the heat change associated with each injection. The first injections produce the largest heat changes as most of the ligand binds to the host. As the host becomes saturated, subsequent injections produce smaller heat changes, eventually approaching the heat of dilution of the ligand. The resulting data, a plot of heat change per injection versus the molar ratio of ligand to host, is a binding isotherm.[15]
Experimental Protocol
Objective: To obtain a complete thermodynamic profile of the host-guest interaction.
Materials:
Host molecule
Guest molecule
Buffer solution
Isothermal titration calorimeter
Degasser
Procedure:
Sample Preparation:
Prepare solutions of the host and guest in the exact same buffer to minimize heats of dilution. Dialysis of both components against the same buffer is highly recommended.[16]
Degas both solutions to prevent the formation of air bubbles in the calorimeter cell.[16]
Accurately determine the concentrations of the host and guest solutions.
Load the host solution into the sample cell and the guest solution into the injection syringe.
Titration:
Perform an initial small injection to account for any initial mixing artifacts, which is typically discarded from the data analysis.
Carry out a series of injections (e.g., 20-30) of the guest solution into the host solution.
Allow sufficient time between injections for the system to return to thermal equilibrium.
Control Experiment:
Perform a control titration by injecting the guest solution into the buffer alone to determine the heat of dilution. This value is subtracted from the experimental data.
Data Analysis
The integrated heat data is plotted against the molar ratio of guest to host. This binding isotherm is then fitted to a suitable binding model (e.g., one set of sites) using the software provided with the instrument to yield Kₐ, ΔH, and the stoichiometry (n).[15]
Causality and Self-Validation
Why identical buffers? Small differences in buffer composition between the host and guest solutions can lead to large heats of dilution, which can obscure the true heat of binding.[16]
Stoichiometry as a Check: The stoichiometry (n) obtained from the fit should be close to the expected value (e.g., n ≈ 1 for a 1:1 complex). A non-integer stoichiometry may indicate inaccuracies in the concentrations of the host or guest, or that a more complex binding model is required.[17]
The "c-value": For a reliable ITC experiment, the product of the host concentration and the association constant (c = [Host] * Kₐ) should be within an optimal range, typically between 10 and 1000.[16] This ensures a sigmoidal binding isotherm that can be accurately fitted.
Fluorescence Spectroscopy
Fluorescence spectroscopy is an extremely sensitive technique that can be used to determine association constants for systems where either the host or the guest is fluorescent, or where a fluorescent probe is displaced upon binding.[11] It is particularly useful for studying high-affinity interactions due to its high sensitivity.
Theoretical Principles
The fluorescence properties of a molecule (e.g., emission intensity, wavelength, lifetime, and polarization) are sensitive to its local environment. Binding to a macrocyclic host can alter the environment of a fluorescent guest, leading to a change in its fluorescence signal.[18] This change can be an enhancement or quenching of the fluorescence intensity.
In a fluorescence quenching experiment, the decrease in fluorescence intensity of a fluorophore upon addition of a quencher (the binding partner) is monitored. The data can be analyzed using the Stern-Volmer equation for dynamic quenching, but for static quenching, which involves complex formation, a binding isotherm approach is more appropriate.[4][19][20]
Experimental Protocol
Objective: To determine the association constant from changes in fluorescence intensity.
Materials:
Fluorescent host or guest
Non-fluorescent binding partner
Appropriate solvent
Spectrofluorometer with temperature control
Quartz cuvettes
Micropipettes
Procedure:
Sample Preparation:
Prepare a stock solution of the fluorescent species at a low concentration (typically in the nanomolar to low micromolar range) to avoid inner filter effects.
Prepare a concentrated stock solution of the non-fluorescent binding partner in the same solvent.
Initial Spectrum:
Record the fluorescence emission spectrum of the fluorescent species alone.
Titration:
Add small aliquots of the binding partner solution to the cuvette containing the fluorophore.
Mix and allow to equilibrate.
Record the fluorescence spectrum after each addition.
Data Processing:
Correct the fluorescence intensity data for dilution.
Plot the change in fluorescence intensity at the emission maximum against the concentration of the added binding partner.
Data Analysis
The resulting binding isotherm is fitted using non-linear regression to a suitable binding model to extract the Kₐ.[18] It is important to distinguish between static and dynamic quenching, as only static quenching is directly related to complex formation.[4][21] Lifetime measurements can help differentiate between the two quenching mechanisms.
Causality and Self-Validation
Why low fluorophore concentration? High concentrations can lead to inner filter effects, where the emitted fluorescence is reabsorbed by other fluorophore molecules, leading to non-linear and inaccurate data.
Static vs. Dynamic Quenching: Performing the titration at different temperatures can help distinguish between static and dynamic quenching. The Stern-Volmer constant for dynamic quenching increases with temperature, while for static quenching, it decreases.[22]
Control for Non-specific Interactions: It is important to ensure that the observed fluorescence change is due to specific binding to the macrocycle and not non-specific interactions with the solvent or other components.
Summary of Techniques
Technique
Kₐ Range (M⁻¹)
Strengths
Limitations
NMR Titration
1 - 10⁵
Provides detailed structural information.
Requires relatively high concentrations; not suitable for very high affinity interactions.[1]
Provides a complete thermodynamic profile (Kₐ, ΔH, ΔS, n) in a single experiment; label-free.[14]
Requires larger amounts of sample; sensitive to buffer mismatches.[16]
Fluorescence Spectroscopy
10⁴ - 10¹²
Highly sensitive; requires very small amounts of sample.
Requires a fluorescent species; susceptible to artifacts like inner filter effects and photobleaching.
Visualizing the Workflow
General Titration Workflow
Caption: A generalized workflow for determining association constants via titration experiments.
ITC Data Analysis Flow
Caption: The data analysis pipeline for an Isothermal Titration Calorimetry experiment.
Conclusion
The determination of association constants is a fundamental aspect of research involving macrocyclic complexes. The choice of method should be guided by the specific properties of the host-guest system and the expected strength of the interaction. By understanding the theoretical principles, carefully executing the experimental protocols, and employing rigorous data analysis, researchers can obtain reliable and meaningful association constants. This, in turn, will facilitate the rational design of new macrocyclic systems for a wide range of applications in chemistry, biology, and medicine.
References
Binding Constants and Their Measurement - Moodle@Units.
Development of a Fluorescence Titration Method to Measure the Association Constants of Small Molecule Fluorophores with Cyclodextrins and Fluorophore Specific Antibodies - CACHE.
Sensitivity limits for determining 1:1 binding constants from spectrophotometric titr
Fluorescence Techniques in Analysis of Protein–Ligand Interactions.
determin
Determining association constants from titration experiments in supramolecular chemistry.
Determining association constants from titration experiments in supramolecular chemistry - Chemical Society Reviews (RSC Publishing).
ABSORBANCE SPECTROSCOPY AND LIGAND BINDING: SEEING IS BELIEVING.
Determination of equilibrium and rate constants for complex formation by fluorescence correlation spectroscopy supplemented by dynamic light scattering and Taylor dispersion analysis - PubMed.
Benefits and Drawbacks of Binding Kinetic Methodologies | Enzymlogic.
Supramolecular association studied by Fluorescence correl
Determination of Association Constants ( K a)
Advantages and disadvantages of different methods of detecting binding affinity.
Fluorescence Quenching Method for Determining Equilibrium Constants for Polycyclic Aromatic Hydrocarbons Binding to Dissolved Humic M
Determining binding constants from 1H NMR titration data using global and local methods: a case study using [n]polynorbornane-based anion hosts: Supramolecular Chemistry - Taylor & Francis.
Fluorescence quenching methods for determining equilibrium constants for polycyclic aromatic hydrocarbons binding to dissolved humic m
How can i calculate binding constant in UV-vis binding experiments?
The Determination of Associ
Analysis of Isothermal Titration Calorimetry Data for Complex Interactions Using I2CITC.
Isothermal Titration Calorimetry for Measuring Macromolecule-Ligand Affinity - PMC.
Isothermal Titration Calorimetry (ITC) - Center for Macromolecular Interactions.
Quenching of.
How do you calculate the number of binding sites and the binding constant using the Stern-Volmer equation?
Algorithms for the determination of binding constants and enantiomeric excess in complex host : guest equilibria using optical measurements - PMC.
Titr
How to Calculate Binding Constants for Drug Discovery Studies - Science and Educ
How to measure and evalu
Supramolecular NMR titr
Table 1 .
(PDF)
Isothermal titration calorimetry to determine association constants for high-affinity ligands - PubMed.
A straightforward method for measuring binding affinities of ligands to proteins of unknown concentration in biological tissues - Chemical Science (RSC Publishing) DOI:10.1039/D5SC02460A.
Higher Order Inclusion Complexes and Secondary Interactions Studied by Global Analysis of Calorimetric Titrations | Analytical Chemistry - ACS Public
Application Note: Analytical Workflows for 1,7,13-Trioxa-4,10,16-triazacyclooctadecane Derivatives
Executive Summary & Structural Rationale The macrocycle 1,7,13-trioxa-4,10,16-triazacyclooctadecane (commonly referred to as an [18]aneN3O3 aza-crown ether) and its hexone derivatives represent a highly versatile class o...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Structural Rationale
The macrocycle 1,7,13-trioxa-4,10,16-triazacyclooctadecane (commonly referred to as an [18]aneN3O3 aza-crown ether) and its hexone derivatives represent a highly versatile class of chelators in analytical chemistry[1]. The core 18-membered ring features an alternating arrangement of three oxygen atoms and three nitrogen atoms. This specific heteroatom configuration provides a unique coordination environment: the oxygen atoms act as "hard" donors that preferentially bind alkali and alkaline earth metals, while the secondary amine nitrogens act as "borderline" donors capable of coordinating with a broader spectrum of transition and heavy metal ions[1].
In nature, this exact structural framework (1,7,13-trioxa-4,10,16-triazacyclooctadecane-2,5,8,11,14,17-hexone) forms the backbone of Enniatins (e.g., Enniatin B) and Beauvericin —cyclic hexadepsipeptides produced by fungi[2]. Analytically, both the synthetic aza-crown ethers and their naturally occurring depsipeptide counterparts are exploited for their exceptional ionophoric properties, driving innovations in potentiometric sensing, metal ion extraction, and isotope separation[3][4].
Derivatives of 1,7,13-trioxa-4,10,16-triazacyclooctadecane, particularly the Enniatin group, act as highly selective neutral carrier ionophores in polymeric membrane electrodes[3][5]. The macrocyclic cavity encapsulates target cations (such as NH₄⁺ or K⁺) through cooperative ion-dipole interactions with the heteroatom lone pairs[1]. When embedded in a hydrophobic membrane, the selective extraction of the target cation from the aqueous sample into the membrane phase generates a charge separation at the phase boundary. This phase boundary potential is directly proportional to the logarithmic activity of the target ion in the sample, following the Nernst equation.
Diagram 1: Mechanism of cation recognition and potentiometric signal transduction in N3O3-based ISEs.
Protocol 1: Fabrication of an N3O3-Derivative Polymeric Membrane ISE
Objective: Construct a self-validating potentiometric sensor for monovalent cation quantification.
Step-by-Step Methodology:
Membrane Cocktail Preparation:
Action: Dissolve 1.0 wt% N3O3 derivative (e.g., Enniatin B), 33.0 wt% high-molecular-weight polyvinyl chloride (PVC), 65.5 wt% o-nitrophenyloctyl ether (o-NPOE), and 0.5 wt% potassium tetrakis(4-chlorophenyl)borate (KTpClPB) in 3 mL of tetrahydrofuran (THF).
Causality:o-NPOE is chosen as the plasticizer because its high dielectric constant stabilizes the monovalent cation-ionophore complex in the hydrophobic PVC matrix. KTpClPB is a lipophilic salt added to provide fixed anionic sites; this ensures Donnan exclusion of sample anions (permselectivity) and reduces the bulk electrical resistance of the membrane.
Membrane Casting:
Action: Pour the cocktail into a glass ring (24 mm diameter) affixed to a glass plate. Allow the THF to evaporate slowly over 24 hours at room temperature under a dust-free cover.
Electrode Assembly:
Action: Cut a 7 mm diameter disk from the master membrane and glue it to the tip of a PVC electrode body using a THF/PVC slurry. Fill the internal cavity with an inner reference solution (e.g., 0.01 M target chloride salt) and insert an Ag/AgCl internal reference wire.
Conditioning:
Action: Condition the electrode in a 0.01 M solution of the target analyte for 12 hours prior to use to establish the initial phase boundary equilibrium.
Self-Validation & Quality Control:
Action: Perform a calibration curve using a decade dilution series (10⁻¹ to 10⁻⁶ M).
Validation Metric: The electrode must exhibit a Nernstian slope of 59.2 ± 2 mV/decade at 25°C. A sub-Nernstian slope (< 55 mV/decade) indicates plasticizer leaching, insufficient lipophilic salt, or membrane poisoning, requiring the membrane to be recast.
The separation of lithium isotopes (⁶Li vs. ⁷Li) is critical for nuclear applications. 1,7,13-trioxa-4,10,16-triazacyclooctadecane can be covalently anchored to polymer resins to serve as an isotope-selective stationary phase[6]. The separation relies on the subtle difference in hydration energies and the zero-point energy of the host-guest complex. The lighter ⁶Li⁺ isotope has a slightly different effective ionic radius and vibrational frequency within the macrocyclic cavity compared to ⁷Li⁺, causing ⁶Li⁺ to concentrate in the resin phase while ⁷Li⁺ enriches in the mobile phase[6].
Diagram 2: Workflow for chromatographic separation of lithium isotopes using N3O3-anchored resins.
Protocol 2: Lithium Isotope Separation via N3O3-Anchored Resin
Objective: Achieve baseline isotopic fractionation of ⁶Li and ⁷Li using column chromatography.
Step-by-Step Methodology:
Column Packing:
Action: Slurry-pack a glass column (0.6 cm I.D. × 20 cm height) with the synthesized N3O3-anchored ion exchange resin[6]. Equilibrate the column with 10 column volumes (CV) of deionized water.
Sample Loading:
Action: Load a concentrated band of natural lithium chloride (LiCl) onto the top of the resin bed.
Elution:
Action: Elute the column using 1.0 M Ammonium Chloride (NH₄Cl) at a controlled flow rate of 0.5 mL/min[6].
Causality: NH₄⁺ is utilized as the eluent because its hydrated ionic radius allows it to act as an effective displacer without severely outcompeting the delicate isotopic equilibrium established between the Li⁺ ions and the N3O3 macrocycle.
Fraction Collection & Analysis:
Action: Collect 1 mL fractions and analyze the isotopic ratio (⁶Li/⁷Li) using Inductively Coupled Plasma Mass Spectrometry (ICP-MS).
Self-Validation & Quality Control:
Action: Plot the isotopic ratio against the elution volume.
Validation Metric: The system is validated if the single separation factor (α = (⁶Li/⁷Li)resin / (⁶Li/⁷Li)solution) reaches approximately 1.068 [6]. Furthermore, a mass balance integration across all fractions must yield the natural terrestrial abundance ratio of lithium (~0.08) to confirm no irreversible retention or column channeling occurred.
Quantitative Data Summary
The following table summarizes the key analytical parameters and performance metrics of 1,7,13-trioxa-4,10,16-triazacyclooctadecane derivatives across different applications:
Derivative / Ligand Type
Target Analyte
Analytical Application
Key Performance Metric / Condition
Enniatin B (Hexone derivative)
NH₄⁺, K⁺
Ion-Selective Electrodes
Nernstian slope: ~59 mV/decade; High selectivity over Na⁺[3][5]
[18]aneN3O3 Polymer Resin
⁶Li⁺ / ⁷Li⁺
Isotope Chromatography
Separation factor (α) = 1.068; Eluent: 1.0 M NH₄Cl[6]
Macropa (N3O3 analog)
Lanthanides / Actinides
Radiometal Chelation
High kinetic stability for ²²⁵Ac and ¹⁷⁷Lu imaging[7]
N3O3 Macrocycle Base
General Metal Cations
Liquid-Liquid Extraction
Variable association constant (Kₐ) dependent on metal size[1]
References
Benchchem. "1,7,13-Trioxa-4,10,16-triazacyclooctadecane: Definition, Structural Framework, and Metal Ion Separation." Benchchem. 1
National Center for Biotechnology Information. "PubChem Compound Summary for CID 164754, Enniatin B." NIH. 2
Wikipedia Contributors. "Enniatin: Ionophores and Chemical Properties." Wikipedia, The Free Encyclopedia. 3
US Patent Office. "US4214968A - Ion-selective electrode." Google Patents. 5
ResearchGate. "Application of crown compounds in lithium isotopes separation." ResearchGate.6
Application Note: Advanced Purification Strategies for Synthesized Aza-Crown Ethers
Target Audience: Researchers, Synthesis Scientists, and Drug Development Professionals Content Focus: Mechanistic causality, self-validating protocols, and scalable purification workflows for nitrogen-containing macrocyc...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Synthesis Scientists, and Drug Development Professionals
Content Focus: Mechanistic causality, self-validating protocols, and scalable purification workflows for nitrogen-containing macrocycles.
Introduction: The Aza-Crown Purification Bottleneck
Aza-crown ethers (e.g., monoaza-15-crown-5, diaza-18-crown-6) are indispensable building blocks in supramolecular chemistry, serving as highly selective ionophores, MRI contrast agents, and targeted drug delivery vehicles[1]. However, isolating these macrocycles from crude reaction mixtures presents a notorious bottleneck.
As a Senior Application Scientist, I frequently observe researchers struggling with low yields and impure products because they apply standard organic purification techniques to these unique molecules. The purification of aza-crown ethers is complicated by three intrinsic factors:
High Amine Basicity: The secondary or tertiary amines within the macrocyclic cavity interact strongly with standard acidic stationary phases.
Metal Templating: Syntheses often utilize alkali metals (e.g., Na⁺, K⁺) to template the macrocyclization. The resulting aza-crown strongly chelates these ions, masking the product's true physical properties.
Lack of UV Chromophores: Unfunctionalized aza-crowns are invisible under standard 254 nm UV light, complicating chromatographic monitoring.
This application note details field-proven, self-validating protocols to overcome these challenges, ensuring high-purity isolation of synthesized aza-crown ethers.
Mechanistic Causality in Purification Strategies
To design a successful purification workflow, one must understand the chemical causality behind experimental failures and their corresponding solutions.
Overcoming Silanol Interactions (The Tailing Problem): Standard silica gel contains acidic silanol groups (pKa ~4.5). Basic aza-crown ethers protonate and bind to these sites via intense electrostatic and hydrogen-bonding interactions, leading to severe peak tailing and irreversible adsorption[2]. Causality-Driven Solution: The stationary phase must be deactivated. Adding 1–5% Triethylamine (TEA) or aqueous ammonia to the eluent allows the highly concentrated additive to outcompete the aza-crown for silanol binding sites[2]. Alternatively, switching to Basic Alumina (pH ~9.5) entirely circumvents the acidity issue[3][4].
Demetallation via Liquid-Liquid Extraction: If a template ion was used during synthesis, the macrocycle will exist as a metal complex. Causality-Driven Solution: Washing the crude organic mixture (dissolved in chloroform) with copious amounts of water shifts the equilibrium, partitioning the inorganic salts into the aqueous phase while the highly lipophilic organic macrocycle remains in the organic layer[5].
Acoustic Cavitation for Functionalized Crowns: For bisphenol-armed or highly functionalized diazacrowns, chromatography can induce degradation. Causality-Driven Solution: Ultrasonication in cold methanol utilizes acoustic cavitation to disrupt the crude solid matrix, selectively solubilizing unreacted precursors while leaving the pure, complex macrocycle as an insoluble solid[6].
Workflow Decision Matrix
Workflow for selecting the optimal purification technique for synthesized aza-crown ethers.
Quantitative Data Summary
The following table summarizes the operational parameters and expected outcomes for the primary aza-crown purification modalities.
Protocol A: Demetallation and Kugelrohr Distillation
Ideal for volatile, unfunctionalized precursors and pure diaza-18-crown-6.
Demetallation (Self-Validation Step): Dissolve the crude reaction oil in Chloroform (e.g., 100 mL for a 30 g scale). Wash the organic phase vigorously with deionized water (50 mL) to strip the templating salts[5]. Validation: The organic phase should become less viscous as the rigid metal-macrocycle complexes are broken.
Drying: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield a crude oil.
Bulb-to-Bulb Distillation: Transfer the oil to a Kugelrohr apparatus. Apply a high vacuum (0.2 mm Hg). The high vacuum is critical as it drastically lowers the boiling point, preventing thermal degradation of the polyether backbone.
Collection: Heat the apparatus to 175–177°C. The pure aza-crown precursor will distill into the cooled receiving bulb as a slightly yellow or colorless oil[5].
Recrystallization: For final solid products (e.g., 4,13-diaza-18-crown-6), dissolve the distilled product in hot hexanes (1 g / 35 mL) and cool to 4°C to yield highly pure white crystals[5].
Ideal for functionalized aza-crowns that cannot be distilled.
Eluent Preparation: Prepare a mobile phase of Dichloromethane (DCM) and Methanol (MeOH) (e.g., 90:10 v/v). Add 1% to 5% (v/v) Triethylamine (TEA) to the mixture[2].
Column Packing: Slurry pack standard silica gel using the TEA-spiked eluent. Run at least 3 column volumes of the eluent through the bed prior to loading. Causality: This pre-saturates all acidic silanol sites with TEA, preventing the aza-crown from binding irreversibly.
Loading & Elution: Dissolve the crude mixture in a minimal amount of DCM and load it onto the column. Elute using the TEA-spiked mobile phase.
Fraction Monitoring (Self-Validation Step): Because unfunctionalized aza-crowns lack UV absorbance, standard UV-monitored fraction collectors will fail. Spot fractions onto a TLC plate and stain using Iodine vapor or Dragendorff’s reagent (which specifically stains tertiary/secondary amines bright orange).
Ideal for bisphenol-armed or highly sterically hindered diazacrowns.
Suspension: Transfer the crude, solid functionalized aza-crown reaction mixture into an Erlenmeyer flask. Add a minimal volume of cold Methanol (MeOH) to create a slurry.
Acoustic Cavitation: Submerge the flask in an ultrasonic water bath for 15 to 30 minutes. Causality: The ultrasonic waves create micro-cavitation bubbles that physically break apart crude agglomerates, allowing the methanol to dissolve unreacted precursors and linear oligomers, while the pure macrocycle remains insoluble[6].
Isolation: Vacuum filter the suspension through a sintered glass funnel. Wash the filter cake with a small volume of ice-cold MeOH.
Drying: Dry the resulting solid under high vacuum to yield the highly pure heterobinuclear metal ion receptor ligand[6].
Application Note: Multi-Modal Experimental Design for Cation Binding Selectivity
Introduction & Theoretical Framework The precise tuning of cation binding selectivity is a cornerstone of modern drug development, supramolecular chemistry, and the design of targeted radiopharmaceuticals[1]. Whether dev...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Theoretical Framework
The precise tuning of cation binding selectivity is a cornerstone of modern drug development, supramolecular chemistry, and the design of targeted radiopharmaceuticals[1]. Whether developing copper-selective chelators (e.g., d-penicillamine) for Wilson's disease[], engineering MRI contrast agents, or designing therapeutics that must avoid off-target interactions with essential metalloenzymes, selectivity dictates both efficacy and safety[3][4].
Rational design of selective ligands relies on optimizing electrostatic complementarity, cavity size, and donor atom softness/hardness[4][5]. However, evaluating this selectivity requires an experimental framework that is both thermodynamically rigorous and structurally precise. A single analytical technique is rarely sufficient.
This application note details a self-validating, orthogonal experimental workflow combining Isothermal Titration Calorimetry (ITC) and Nuclear Magnetic Resonance (NMR) Spectroscopy . ITC provides the macroscopic thermodynamic signature (enthalpy, entropy, and affinity)[6][7], while NMR delivers microscopic, atom-specific resolution of the binding pocket[8][9].
Experimental Workflow Architecture
The following workflow illustrates the parallel execution of thermodynamic and structural profiling required to confidently establish cation selectivity.
Orthogonal workflow for evaluating cation binding selectivity using ITC and NMR.
Protocol 1: Thermodynamic Profiling via Isothermal Titration Calorimetry (ITC)
Causality & Principle
ITC is the gold standard for thermodynamic profiling because it is the only technique that directly measures the heat of interaction (enthalpy,
ΔH
)[6]. Through a single experiment, it yields the binding affinity (
Ka
), stoichiometry (
n
), and allows the calculation of entropy (
ΔS
) via the Gibbs free energy equation (
ΔG=−RTlnKa=ΔH−TΔS
)[7][10].
The Displacement Titration Imperative: For highly selective chelators, affinities often reach the picomolar to nanomolar range. At these affinities, a direct ITC titration yields a steep, rectangular isotherm with no data points in the inflection region, rendering the calculation of
Ka
impossible. To solve this, a displacement titration is used. By premixing the ligand with a weaker, competitive cation, the apparent affinity of the target cation is artificially lowered into the instrument's measurable window[11][12].
Step-by-Step Methodology
Buffer Preparation & Matching (Critical Step): ITC measures all heat generated in the cell. If the buffers of the titrant and titrand differ even slightly in pH or ionic strength, the heat of mixing will mask the heat of binding. Dialyze the ligand and dissolve the cation salts in the exact same batch of buffer[10].
Degassing: Degas both solutions under vacuum for 10–15 minutes. Microbubbles in the sample cell will cause severe baseline fluctuations and artifacts.
Direct Titration (For moderate affinities,
Kd>10−8
M):
Load the sample cell with the ligand solution (e.g.,
20−50μM
).
Load the injection syringe with the target cation solution (typically 10x the cell concentration, e.g.,
200−500μM
).
Program the instrument for 20–30 injections of
1−2μL
each, with sufficient spacing (e.g., 150–200 seconds) to allow the heat signal to return to baseline[10].
Displacement Titration (For high affinities,
Kd<10−8
M):
Perform a direct titration of the weak competitor cation to determine its exact
ΔH
and
Ka
.
Load the cell with the ligand premixed with a saturating concentration of the weak competitor.
Titrate the strong target cation from the syringe. The resulting heat is the difference between the binding of the strong cation and the dissociation of the weak one[12].
Data Analysis: Integrate the injection peaks, subtract the background heat of dilution (determined by titrating the cation into a blank buffer), and fit the isotherm to an independent or sequential binding model to extract thermodynamic parameters[6][10].
Protocol 2: Structural Mapping via NMR Titration
Causality & Principle
While ITC provides macroscopic thermodynamics, it cannot identify which specific atoms or functional groups coordinate the cation. NMR titrations solve this by tracking the chemical environment of specific nuclei upon cation binding[8].
The exchange rate of the cation between the free and bound states relative to the NMR timescale dictates the spectral behavior. In the fast exchange regime (typical for weaker, transient interactions), a single population-weighted resonance peak shifts continuously during the titration. By mapping these Chemical Shift Perturbations (CSPs), researchers can pinpoint the exact binding pocket and distinguish between multiple binding modes[8][9].
Step-by-Step Methodology
Sample Preparation: Prepare the ligand (e.g.,
1mM
) in a deuterated solvent or a
90%/10%H2O/D2O
mixture. Include an internal chemical shift standard (e.g., DSS or TMS)[9].
Titration Series: Prepare a highly concentrated stock of the target cation (e.g.,
10−50mM
) to minimize dilution effects during the titration.
Spectral Acquisition:
Acquire a baseline 1D
1H
or 2D TOCSY/HSQC spectrum of the free ligand[9].
Add increasing equivalents of the cation (e.g., 0.1, 0.2, 0.5, 1.0, 2.0, 5.0 eq).
Acquire a spectrum at each titration point, ensuring the sample is thoroughly mixed and equilibrated.
CSP Calculation: Track the movement of individual cross-peaks. Calculate the weighted CSP (
Δδ
) using the formula:
Δδ=(ΔδH)2+(α⋅ΔδX)2
(where
α
is a scaling factor for the heteronucleus, typically 0.15 for
15N
or 0.3 for
13C
)[8][9].
Binding Isotherm Fitting: Plot the CSP of the most shifted nuclei against the cation concentration. Fit the data using nonlinear regression (e.g., using BindFit or similar global analysis software) to a 1:1 or 1:2 binding model to determine the association constant (
Ka
)[13]. Global analysis of multiple protons simultaneously yields a more robust
Ka
with lower uncertainty[13].
Quantitative Data Presentation: Comparative Selectivity
To contextualize the selectivity profiles generated by these experimental methods, the table below summarizes the stability constants (
logβ
) of common polydentate chelators across various biologically relevant cations. A higher
logβ
indicates a more thermodynamically stable complex[3].
Table 1: Comparative Stability Constants (
logβ
) of Common Chelators
Chelating Agent
Fe3+
Cu2+
Zn2+
Pb2+
Ca2+
Mg2+
EDTA
25.1
18.8
16.5
18.0
10.7
8.7
DTPA
28.6
21.4
18.4
18.8
10.8
9.3
DOTA
29.3
22.2
20.8
20.2
17.2
-
Note: Data compiled from critically reviewed NIST and IUPAC databases. The "chelate effect" drives the high stability of these complexes, primarily through a favorable increase in entropy upon the displacement of monodentate water molecules[3].
References
Design of therapeutic chelating agents
Source: PubMed (nih.gov)
URL:[Link]
Rational Approaches to Improving Selectivity in Drug Design
Source: PMC (nih.gov)
URL:[Link]
Novel Hybrid Benzoazacrown Ligand as a Chelator for Copper and Lead Cations: What Difference Does Pyridine Make
Source: MDPI
URL:[Link]
Determining binding constants from 1H NMR titration data using global and local methods
Source: ResearchGate
URL:[Link]
Binding site identification and structure determination of protein-ligand complexes by NMR
Source: PMC (nih.gov)
URL:[Link]
Insights into the binding of Ag ions with SilE model peptides: an NMR and MS coupled approach
Source: Oxford Academic (oup.com)
URL:[Link]
Isothermal titration calorimetry to determine association constants for high-affinity ligands
Source: ResearchGate
URL:[Link]
Recommended procedure for proper data collection and analysis in isothermal titration calorimetry experiments
Source: NECTAR COST
URL:[Link]
Isothermal Titration Calorimetry Directly Measures the Selective Swelling of Block Copolymer Vesicles in the Presence of Organic Acid
Source: ACS Omega
URL:[Link]
Applications of Isothermal Titration Calorimetry in Biophysical Studies of G-quadruplexes
Source: MDPI
URL:[Link]
Technical Support Center: Macrocyclic Ligand Synthesis & Purification
Welcome to the Advanced Technical Support Center for macrocyclic ligand synthesis. As a Senior Application Scientist, I have designed this portal to help researchers, chemists, and drug development professionals navigate...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Advanced Technical Support Center for macrocyclic ligand synthesis. As a Senior Application Scientist, I have designed this portal to help researchers, chemists, and drug development professionals navigate the complex thermodynamic and kinetic hurdles inherent in macrocyclization.
Macrocycles (molecules containing rings of 12 or more atoms) offer unparalleled ability to disrupt protein-protein interactions. However, their synthesis is notoriously plagued by competing oligomerization, stereochemical ambiguity, and arduous purification bottlenecks. This guide provides field-proven troubleshooting strategies, self-validating protocols, and authoritative mechanistic insights to optimize your workflows.
FAQ 1: Why am I getting linear oligomers instead of the desired macrocycle during macrolactamization, and how can I avoid the impracticalities of high-dilution?
The Causality: The formation of macrocycles is a constant kinetic competition. Intramolecular cyclization is a unimolecular process (rate =
kintra[C]
), whereas intermolecular oligomerization is a bimolecular process (rate =
kinter[C]2
). Because the bimolecular rate scales with the square of the concentration, traditional batch synthesis requires extreme "high-dilution" conditions (often <0.01 M) to favor the macrocycle. At an industrial scale, this requires massive, unsustainable volumes of solvent.
The Solution: Implement continuous flow macrocyclization . By utilizing a phase separation/continuous flow protocol, you can maintain a low localized concentration of the activated linear precursor while processing at a high overall system concentration. This eliminates the need for massive solvent volumes, prevents unwanted oligomers, and can achieve yields up to 99% in drastically reduced reaction times (e.g., 1.5 hours)[1].
FAQ 2: My Ring-Closing Metathesis (RCM) yields an inseparable mixture of E/Z isomers or fails to close large rings (>14 members). What are the critical parameters to optimize?
The Causality: Standard RCM using first- or second-generation Grubbs catalysts operates under thermodynamic control. For medium rings (8-11 members), the Z-isomer is often favored due to ring strain. However, for larger macrocycles (like the 18-membered ring in the oncology drug pacritinib), the energy difference between E and Z isomers narrows, leading to near 1:1 mixtures. Furthermore, adventitious olefin isomerization can occur, degrading the kinetically favored product.
The Solution: Shift from thermodynamic to kinetic control. Utilizing specialized catalysts, such as molybdenum monoaryloxide pyrrolide complexes, allows for highly kinetically E-selective macrocyclic RCM. This approach prevents the need for wasteful ethenolysis to remove Z-isomers and has been proven to yield E/Z ratios greater than 98/2 in complex drug scaffolds[2].
Section 2: Purification Architecture
FAQ 3: How do I separate my target macrocycle from uncyclized linear precursors when their polarity is nearly identical?
The Causality: In macrolactamization, the mass difference between the linear precursor and the macrocycle is merely a single water molecule (18 Da). In RCM, it is a single ethylene molecule (28 Da). Because their lipophilicity is nearly identical, standard reversed-phase HPLC struggles to resolve them.
The Solution: Employ chemical orthogonality followed by Supercritical Fluid Chromatography (SFC) . First, treat the crude mixture with a chemoselective scavenger resin (e.g., an aldehyde or isocyanate resin) that selectively forms covalent bonds with the unreacted terminal amines of the linear precursor. A simple filtration removes these impurities. Subsequently, SFC—using CO
2
as a mobile phase with alcoholic modifiers—provides superior resolution for separating the cyclic product from any remaining oligomeric byproducts. SFC is highly effective for macrocyclic peptides up to 40-mers and drastically reduces organic solvent waste[3].
FAQ 4: We are scaling up a macrocyclic thioether peptide using Solid Phase Peptide Synthesis (SPPS), but our yields are dropping precipitously at the multigram scale. Why?
The Causality: On-resin macrocyclization often suffers from sequence-dependent steric hindrance and aggregation, which become exacerbated at scale. Inefficient linear peptide isolation and sub-optimal cleavage cocktails lead to trapped intermediates and truncated sequences.
The Solution: Optimize the linear peptide isolation prior to cyclization. Recent scale-up campaigns for 45-membered macrocyclic thioether peptides demonstrated that decoupling the synthesis into optimized linear SPPS, off-resin macrocyclization, and a refined purification sequence can increase overall throughput and yield by up to 28-fold, enabling >60 g scale production[4].
Objective: Achieve high-yield cyclization without batch high-dilution limitations.
Preparation: Dissolve the linear precursor in a green co-solvent system (e.g., PEG400/Ethyl Acetate) at a system concentration of 0.03 M.
Flow Setup: Prime a continuous flow reactor equipped with a micromixer. Set the flow rate to 0.22 mL/min to maintain stable pressure control[1].
Activation: Introduce the coupling reagent (e.g., HATU/DIPEA) via a secondary syringe pump directly into the micromixer to ensure instantaneous activation.
Residence Time: Route the mixture through a heated residence coil (1.5 h residence time).
Validation System (Self-Correction): Route the outflow through an in-line UV-Vis flow cell. A stable absorbance plateau indicates steady-state cyclization. If absorbance fluctuates, adjust the back-pressure regulator to eliminate micro-bubbles in the PEG phase.
Protocol 2: Orthogonal Scavenger Purification
Objective: Remove uncyclized linear precursors without chromatography.
Resin Swelling: Swell 3 equivalents (relative to estimated uncyclized impurity) of polymer-bound isocyanate resin in anhydrous dichloromethane (DCM) for 30 minutes.
Scavenging: Add the crude macrocyclization mixture to the resin suspension. Stir gently at room temperature for 4 hours. The isocyanate covalently traps any molecule with a free nucleophilic terminus (i.e., the linear precursor).
Filtration: Filter the mixture through a sintered glass funnel. Wash the resin bed three times with DCM. The macrocycle, lacking free reactive termini, remains entirely in the filtrate.
Validation System: Perform an Ellman’s test (for free thiols) or Ninhydrin test (for free amines) on the filtrate. A negative result validates the complete removal of the linear precursor.
Section 4: Quantitative Data Summaries
Table 1: Comparison of Macrocyclization Strategies
Strategy
Typical Concentration
Yield Potential
Primary Byproducts
Scalability
Traditional Batch
< 0.005 M
40 - 60%
Linear oligomers
Poor (Solvent heavy)
Syringe Pump (Pseudo-dilution)
0.01 M (System)
60 - 75%
Dimers / Trimers
Moderate
Continuous Flow
0.03 M - 0.1 M
Up to 99%
Minimal
Excellent
On-Resin SPPS
N/A (Solid Phase)
20 - 50%
Truncated sequences
Moderate (Steric limits)
Table 2: RCM Catalyst Selection Guide
Catalyst Type
Optimal Ring Size
Selectivity Profile
Key Application
Grubbs 1st Gen
Small/Medium (<12)
Thermodynamic (Mixture)
Unhindered dienes
Grubbs 2nd Gen / Zhan 1B
Medium/Large
Thermodynamic (Favors E in large rings)
General macrocyclization
Mo-Aryloxide Pyrrolide
Large (>14)
Kinetic (E-selective, >98/2)
Complex APIs (e.g., Pacritinib)
Section 5: Pathway Visualizations
Kinetic pathways of macrocyclization versus oligomerization based on concentration.
Orthogonal purification workflow utilizing scavenger resins and SFC for macrocyclic ligands.
Technical Support Center: Optimizing Reaction Conditions for N-Alkylation of Aza-Crowns
Welcome to the technical support center for the N-alkylation of aza-crown ethers. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this crucial reacti...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for the N-alkylation of aza-crown ethers. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this crucial reaction. The following troubleshooting guide and frequently asked questions (FAQs) are structured in a question-and-answer format to directly address specific challenges you may encounter in your experimental work.
Introduction: The Significance of N-Alkylated Aza-Crowns
Aza-crown ethers, macrocyclic ligands with nitrogen atoms replacing one or more oxygen atoms of a crown ether, are pivotal in supramolecular chemistry and drug development.[1] Their ability to be functionalized at the nitrogen atom(s) allows for the attachment of various sidearms, creating "lariat ethers" with tailored ion-binding properties and enhanced lipophilicity for biological applications.[1][2] The N-alkylation reaction is a cornerstone of this functionalization, yet it is often plagued by challenges such as low yields, side reactions, and purification difficulties. This guide provides expert insights and actionable protocols to overcome these hurdles.
Troubleshooting Guide: Navigating Common Experimental Issues
This section addresses the most frequent problems encountered during the N-alkylation of aza-crowns, providing causal explanations and systematic troubleshooting steps.
Question 1: My N-alkylation reaction has a low yield or is not proceeding to completion. What are the likely causes and how can I improve it?
Answer: Low yields in the N-alkylation of aza-crowns can stem from several factors, primarily incomplete deprotonation of the aza-crown's secondary amine, insufficient reactivity of the alkylating agent, or suboptimal reaction conditions.[3]
Troubleshooting Steps:
Evaluate the Base and Solvent System:
Base Selection: The choice of base is critical for efficient deprotonation of the aza-crown's nitrogen. For standard alkylations, inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often effective, with Cs₂CO₃ frequently reported to give superior results.[3][4] For less reactive aza-crowns or alkylating agents, a stronger base such as sodium hydride (NaH) in an anhydrous aprotic solvent is necessary to ensure complete deprotonation.[3][5][6]
Solvent Choice: Polar aprotic solvents like acetonitrile (MeCN), N,N-dimethylformamide (DMF), and dimethyl sulfoxide (DMSO) are generally preferred as they effectively dissolve the reactants and facilitate the Sₙ2 reaction.[3][4] The solubility of the base in the chosen solvent is also a key consideration. For instance, K₂CO₃ has limited solubility in many organic solvents, which can hinder the reaction.[4]
Assess the Alkylating Agent:
Leaving Group: The reactivity of alkyl halides follows the order I > Br > Cl.[3] If you are using an alkyl chloride and observing poor reactivity, switching to the corresponding bromide or iodide can significantly improve the reaction rate.
Steric Hindrance: Sterically hindered alkylating agents or aza-crowns can dramatically slow down the reaction.[7][8] In such cases, more forcing conditions like higher temperatures and longer reaction times may be necessary.
Optimize Reaction Temperature:
Increasing the reaction temperature can enhance the reaction rate, particularly for less reactive substrates.[3] However, excessively high temperatures may lead to decomposition or side reactions. A systematic increase in temperature while monitoring the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is recommended.
Microwave irradiation has been shown to be a highly effective method for accelerating N-alkylation reactions of aza-crowns, often leading to shorter reaction times and improved yields.[9][10]
Question 2: I am observing significant amounts of di- or poly-alkylated products, especially when working with diaza- or polyaza-crowns. How can I achieve selective mono-alkylation?
Answer: Over-alkylation is a common challenge when multiple secondary amine groups are present in the aza-crown macrocycle.[11] Achieving mono-selectivity requires careful control of the reaction stoichiometry and conditions.
Troubleshooting Steps:
Stoichiometric Control:
Use a stoichiometric amount or a slight excess (e.g., 1.1 equivalents) of the aza-crown relative to the alkylating agent.[3] This ensures that the alkylating agent is the limiting reagent, minimizing the chance of multiple alkylations.
Slow, dropwise addition of the alkylating agent to the reaction mixture can help maintain a low concentration of the electrophile, further favoring mono-alkylation.[3]
Reaction Monitoring:
Closely monitor the reaction's progress using TLC or LC-MS. The reaction should be stopped as soon as the starting mono-aza-crown is consumed to prevent further alkylation.
Consider Protecting Groups:
For complex syntheses requiring precise control, the use of protecting groups on the nitrogen atoms can be an effective strategy. One nitrogen can be selectively deprotected and alkylated, followed by deprotection and alkylation of the second nitrogen with a different alkylating agent if desired.
Question 3: My reaction is sluggish and I suspect solubility issues with my reactants. What can I do?
Answer: Poor solubility of either the aza-crown or the base can significantly impede the reaction rate.[4]
Troubleshooting Steps:
Solvent Optimization:
If you are using a solvent like acetone or acetonitrile and observing poor solubility, consider switching to a more polar aprotic solvent like DMF or DMSO.[4]
Phase-Transfer Catalysis:
The use of a phase-transfer catalyst (PTC) like tetrabutylammonium bromide (TBAB) can be highly effective in reactions where the base is not fully soluble.[9] The PTC facilitates the transfer of the deprotonated aza-crown into the organic phase, accelerating the reaction. Aza-crown ethers themselves can also act as phase-transfer catalysts.[1]
Frequently Asked Questions (FAQs)
What is the best way to purify my N-alkylated aza-crown ether?
Purification of N-alkylated aza-crown ethers can be challenging due to their polarity and potential for metal ion chelation. Flash column chromatography on silica gel is the most common method.[12] A gradient elution system, often starting with a non-polar solvent and gradually increasing the polarity with a more polar solvent like methanol or acetonitrile, is typically effective. In some cases, the product may be purified by recrystallization from a suitable solvent system.[13]
Can I use microwave heating to accelerate my N-alkylation reaction?
Yes, microwave-assisted synthesis has been successfully employed for the N-alkylation of aza-crown ethers.[9][10] This technique can dramatically reduce reaction times from hours to minutes and often leads to higher yields compared to conventional heating methods.[10]
Are there greener alternatives to traditional alkylating agents like alkyl halides?
Yes, more environmentally benign alkylating agents are being explored. Dialkyl carbonates, such as dimethyl carbonate (DMC), are considered greener alternatives, with byproducts that are generally non-toxic.[11] Another green approach is the use of alcohols as alkylating agents, which often proceeds via a "borrowing hydrogen" or "hydrogen auto-transfer" mechanism catalyzed by transition metals, producing water as the only byproduct.[11]
How does steric hindrance affect the N-alkylation of aza-crowns?
Steric hindrance from bulky substituents on either the aza-crown or the alkylating agent can significantly decrease the rate of the Sₙ2 reaction.[7][8] This is due to the increased difficulty for the nucleophilic nitrogen to approach the electrophilic carbon of the alkylating agent. To overcome this, more forcing reaction conditions, such as higher temperatures and longer reaction times, may be required.[8]
Experimental Protocols
General Protocol for N-Alkylation of a Monoaza-Crown Ether
This protocol provides a general guideline and may require optimization for specific substrates.
Materials:
Monoaza-crown ether (1.0 eq.)
Anhydrous polar aprotic solvent (e.g., DMF, MeCN)
Base (e.g., K₂CO₃, 2.0-3.0 eq. or NaH, 1.1-1.5 eq.)
Technical Support Center: Resolving Poor Solubility of Aza-Crown Ether Complexes
Welcome to the Advanced Formulation & Troubleshooting Center. As a Senior Application Scientist, I frequently consult with drug development professionals and materials chemists who encounter a frustrating paradox: despit...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Advanced Formulation & Troubleshooting Center.
As a Senior Application Scientist, I frequently consult with drug development professionals and materials chemists who encounter a frustrating paradox: despite incorporating nitrogen heteroatoms to increase polarity, their synthesized aza-crown ether metal complexes rapidly precipitate in aqueous or physiological media.
This guide is designed to move beyond basic troubleshooting. We will dissect the thermodynamic causality behind these solubility failures and provide field-proven, self-validating protocols to rescue your metalla-crown formulations.
Part 1: Diagnostic FAQ (Understanding the Causality)
Q1: Why do my aza-crown ether metal complexes precipitate in aqueous media despite the presence of polar NH groups?A: The precipitation is driven by an entropic desolvation penalty and lattice energy dynamics. While free aza-crown ethers exhibit greater hydrophilicity than all-oxygen crown ethers due to polar NH groups capable of hydrogen bonding[1], the introduction of a metal cation (e.g., Zn²⁺, Pt²⁺) forces the flexible macrocycle into a highly rigid, preorganized conformation. This conformational locking exposes the hydrophobic ethylene backbone (-CH₂-CH₂-) to the aqueous environment[2]. If the hydration enthalpy of the complex cannot overcome the lattice energy of the tightly paired metal-macrocycle-counterion system, the complex will rapidly precipitate.
Q2: How does the choice of the metal cation dictate the solubility of the resulting complex?A: Solubility is heavily dependent on the "size-fitting" principle and the cryptate hypothesis. When a metal cation perfectly matches the aza-crown cavity (e.g., K⁺ in aza-18-crown-6), the solvent molecules are completely displaced from the metal's primary coordination sphere. The complex essentially becomes a large, organic-coated cation[3]. If the exterior of the aza-crown is not functionalized with hydrophilic groups, this "organic cation" will exhibit high lipophilicity and poor aqueous solubility.
Q3: How can I structurally modify the aza-crown ether to achieve full aqueous solubility without losing metal-binding affinity?A: The secondary amine of the aza-crown provides an optimal synthetic handle for N-alkylation. By appending highly polar or amphiphilic pendants, you shift the thermodynamic balance. For example:
Selenoxide Functionalization: Incorporating selenoxide moieties can drastically increase water solubility (up to ~3,979 mM) because the selenoxide group acts as a superior hydrogen-bond acceptor compared to standard ether oxygens[2].
Sulfonation: Appending sulfonate groups renders the complexation strictly enthalpy-driven in water, overcoming the entropic penalty of the hydrophobic backbone[4].
Amphiphilic Conjugation: Conjugating aza-crowns (aza-12-crown-4 to aza-18-crown-6) to larger scaffolds like curcumin yields complexes with optimal partition coefficients (Log D 2.6–3.2), striking a perfect balance between water solubility and membrane permeability for drug development[5].
Part 2: Troubleshooting Workflows & Solubilization Logic
To systematically resolve solubility issues, follow the decision matrix below. It categorizes interventions based on whether your end application requires aqueous compatibility (biological assays) or organic solubility (catalysis).
Fig 1. Decision matrix for troubleshooting aza-crown ether complex solubility.
Fig 2. Thermodynamic pathway of aza-crown solubilization via N-functionalization.
Part 3: Formulation Strategies & Experimental Protocols
If structural modification (N-alkylation) is not viable for your current project phase, you must alter the solvation environment to rescue the precipitated complex.
Strategy: Cosolvent & Ionic Liquid Systems
Room Temperature Ionic Liquids (RTILs) such as [BMP][BF4] (1-butyl-1-methylpyrrolidinium tetrafluoroborate) can be employed as powerful cosolvents. Adding [BMP][BF4] to an aqueous system disrupts the rigid hydrogen-bonding network that drives hydrophobic exclusion. This simultaneously increases the solubility of the aza-crown ether and facilitates the dissolution of the metal salt[6].
Protocol: Synthesis and Validation of Water-Soluble N-Functionalized Complexes
This self-validating protocol ensures that your synthesized complex maintains both solubility and physiological partition coefficients.
Phase 1: N-Alkylation & Complexation
Ligand Preparation: Dissolve 1.0 eq of the parent aza-crown ether (e.g., aza-15-crown-5) in anhydrous acetonitrile.
Functionalization: Add 1.2 eq of a hydrophilic pendant precursor (e.g., a chloroacetyl-derivative of curcumin or a sulfonated alkyl halide) in the presence of K₂CO₃ as a base. Reflux for 24 hours under N₂[5].
Metal Coordination: Isolate the functionalized ligand and dissolve it in a 1:1 methanol/water mixture. Slowly add 1.0 eq of the target metal salt (e.g., Zinc Acetate). Stir at room temperature for 4 hours.
Primary Validation (Visual & Spectrophotometric): A successful, fully solvated complex will yield a clear, homogenous solution. Self-Validation Check: Measure absorbance at 600 nm; an Optical Density (OD) < 0.05 confirms the absence of colloidal aggregates or micro-precipitates.
Phase 2: Log D Determination (Shake-Flask Method)
Prepare a biphasic system of 1-octanol and PBS (pH 7.4), pre-saturated with each other for 24 hours.
Dissolve the purified metal complex in the PBS phase at a concentration of 100 µM.
Add an equal volume of 1-octanol, seal, and agitate at 300 rpm for 2 hours at 25°C.
Centrifuge at 3000 rpm for 15 minutes to ensure complete phase separation.
Quantify the concentration of the complex in both phases using UV-Vis or HPLC.
Secondary Validation: Calculate Log D = Log([Complex]octanol / [Complex]PBS). For optimal drug development and bioavailability, target a Log D between 2.6 and 3.2[5].
Part 4: Quantitative Data Presentation
The table below summarizes the impact of macrocycle size and structural modification on the partition coefficients and solubility of aza-crown zinc complexes, demonstrating how tailored functionalization achieves optimal lipophilicity for cellular uptake[5].
Compound / Complex
Macrocycle Size
Log D (pH 7.4)
Aqueous Solubility
Cytotoxic Potential (IC50 range)
Unmodified Aza-15-Crown-5
15-membered
< 0.5
High
N/A (Poor cellular uptake)
Curcumin-Aza-12-Crown-4 (L1)
12-membered
2.6
Fully Soluble
Moderate
Curcumin-Aza-15-Crown-5 (L2)
15-membered
2.9
Fully Soluble
High
Curcumin-Aza-18-Crown-6 (L3)
18-membered
3.2
Fully Soluble
Highest
Zinc Complex (L1-Zn)
12-membered
2.7
Fully Soluble
Moderate
Zinc Complex (L2-Zn)
15-membered
3.0
Fully Soluble
High
Zinc Complex (L3-Zn)
18-membered
3.1
Fully Soluble
Highest
Data Interpretation: As the oxygen content in the crown moiety increases (from 12-crown-4 to 18-crown-6), the amphiphilic balance shifts. The complex L3-Zn exhibits the highest cytotoxic activity due to an enhancement in cellular uptake facilitated by its optimal Log D value, proving that structural modification successfully bridges the gap between aqueous solubility and membrane permeability[5],[7].
High affinity crown ether complexes in water: thermodynamic analysis, evidence of crystallography and binding of NAD+
Source: PubMed (NIH)
URL:[Link]
Water-Soluble Curcumin Derivatives Including Aza-Crown Ether Macrocycles as Enhancers of their Cytotoxic Activity
Source: Universidad Autónoma del Estado de Morelos (UAEM)
URL:[Link]
The aqueous supramolecular chemistry of crown ethers
Source: Frontiers in Chemistry
URL:[Link]
Stability of crown-ether complexes with alkali-metal ions in ionic liquid-water mixed solvents
Source: ResearchGate
URL:[Link]
Heterocyclic Crown Ethers with Potential Biological and Pharmacological Properties: From Synthesis to Applications
Source: MDPI (Applied Sciences)
URL:[Link]
Stability constants of aza-oxa-crown ether complexes with silver(I) in nonaqueous polar solvents
Source: ResearchGate
URL:[Link]
Technical Support Center: Troubleshooting NMR Peak Broadening in Complexation Studies
Welcome to the Advanced NMR Troubleshooting Center. As a Senior Application Scientist, I frequently encounter researchers struggling with unexpected peak broadening during protein-ligand or macromolecular complexation st...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Advanced NMR Troubleshooting Center. As a Senior Application Scientist, I frequently encounter researchers struggling with unexpected peak broadening during protein-ligand or macromolecular complexation studies. While line broadening is often perceived as an experimental failure, it is fundamentally a rich source of biophysical data.
This guide deconstructs the physical causality behind NMR line broadening—differentiating between chemical exchange, transverse relaxation (
T2
) effects, and aggregation—and provides self-validating protocols to rescue your spectral resolution.
Part 1: Diagnostic Logic & Workflow
Before altering your sample conditions, you must isolate the physical mechanism driving the line broadening. The flowchart below outlines the logical progression from initial observation to root-cause identification.
Fig 1. Diagnostic workflow for troubleshooting NMR peak broadening in complexation studies.
Part 2: Core Troubleshooting FAQs
Q1: Why do my small-molecule ligand peaks suddenly broaden into "humps" upon adding a protein target?A: This phenomenon is driven by two primary physical mechanisms:
Transverse Relaxation (
T2
) Reduction: In solution NMR, line width is inversely proportional to the transverse relaxation time (
T2
). Small molecules tumble rapidly in solution (short correlation time,
τc
), resulting in long
T2
times and sharp peaks. Upon binding a massive protein, the ligand adopts the slow tumbling rate of the macromolecule. This drastic increase in
τc
enhances dipole-dipole interactions, plummeting the
T2
relaxation time and causing uniform peak broadening[1][2].
Intermediate Chemical Exchange: If the kinetics of the binding event (the exchange rate,
kex
) occur on the exact same timescale as the NMR frequency difference between the free and bound states (
Δν
), the system enters the intermediate exchange regime. The spectrometer cannot resolve the two distinct states, nor can it average them, resulting in severe, selective line broadening[3][4].
Q2: How can I definitively prove my system is in intermediate exchange, and how do I fix it?A: You must perturb the exchange rate (
kex
) to escape the intermediate regime. Because
kex
is highly temperature-dependent, Variable Temperature (VT) NMR is the definitive diagnostic tool[3]. By increasing the temperature, you accelerate
kex
to push the system into the fast exchange regime (
kex≫Δν
), where peaks sharpen into a single population-averaged signal. Alternatively, cooling the sample slows
kex
into the slow exchange regime (
kex≪Δν
), resolving two distinct peaks for the free and bound states.
Fig 2. Logical relationship between temperature, exchange rate (k), and NMR exchange regimes.
Q3: What if the broadening is caused by non-specific aggregation rather than a 1:1 specific complex?A: Aggregation creates massive, heterogeneous particles that tumble extremely slowly, causing near-complete signal wipeout due to extreme
T2
relaxation. To differentiate specific binding from aggregation, measure the translational diffusion coefficient (
D
) using Diffusion-Ordered Spectroscopy (DOSY) NMR[5]. A specific 1:1 complex will yield a defined, predictable drop in
D
corresponding to the combined molecular weight. A catastrophic drop in
D
, or a highly polydisperse signal, confirms non-specific aggregation[6].
Q4: My complex is simply too large (>50 kDa), and VT-NMR doesn't help. How do I rescue the signals?A: If the broadening is purely due to the massive size of the complex (short
T2
), you must reduce the density of spin-active nuclei to minimize dipole-dipole relaxation pathways. Perdeuteration (replacing
1H
with
2H
) of the protein is the standard approach. Because deuterium has a gyromagnetic ratio 6.5-fold lower than a proton, it dramatically extends the
T2
of the remaining observable protons (or isotope labels like
15N
), restoring spectral resolution[7].
Part 3: Quantitative Data & Benchmarks
To contextualize your findings, compare your experimental parameters against these standard biophysical thresholds:
Phenomenon
Physical Cause
NMR Manifestation
Typical
kex
or
D
values
Troubleshooting Action
Slow Exchange
kex≪Δν
Two distinct, sharp peaks for free/bound
kex<10s−1
None needed (ideal for structural NMR)
Intermediate Exchange
kex≈Δν
Single, severely broadened peak
kex≈100−1000s−1
Run VT-NMR (change temp) or alter
B0
field
Fast Exchange
kex≫Δν
Single, sharp population-averaged peak
kex>10,000s−1
Track chemical shift perturbations (CSPs)
Specific Complexation
MW increase
→
shorter
T2
Uniform broadening of ligand peaks
D≈10−10m2/s
Isotope labeling (e.g.,
2H
,
15N
, TROSY)
Non-specific Aggregation
Massive MW increase
Extreme broadening / signal loss
D<10−11m2/s
Optimize buffer, add salts/detergents
Part 4: Self-Validating Experimental Protocols
Protocol 1: Variable Temperature (VT) NMR for Resolving Chemical Exchange
Causality: Modulating thermal energy alters the kinetic rate constant of binding, shifting the system out of the intermediate NMR timescale.
Step 1: Sample Preparation. Prepare the complex at a 1:1 or 1:2 (protein:ligand) stoichiometry in a high-quality deuterated buffer (e.g., 500
μ
L in a 5 mm tube).
Step 2: Baseline Acquisition. Acquire a standard 1D
1H
NMR spectrum at 298 K. Measure the full width at half maximum (FWHM) of the broadened target peaks.
Step 3: Thermal Titration. Increase the probe temperature in 5 K to 10 K increments (e.g., up to 318 K, ensuring you remain strictly below the protein's melting temperature,
Tm
).
Step 4: Equilibration & Self-Validation (Critical). Allow 10 minutes for thermal equilibration at each step. You must re-tune the probe and re-shim the magnetic field (
Z1,Z2,Z3
). Validation: If you fail to re-shim, temperature gradients will cause artificial broadening, invalidating the experiment and mimicking intermediate exchange.
Step 5: Data Interpretation. If the FWHM decreases (peaks sharpen) at higher temperatures, intermediate exchange is confirmed.
Protocol 2: DOSY NMR for Aggregation vs. Complexation Profiling
Causality: DOSY separates NMR signals based on the translational diffusion of molecules, providing a hydrodynamic radius measurement independent of chemical shift.
Step 1: Gradient Calibration. Determine the 90° pulse length and calibrate the maximum gradient strength (
Gmax
) of your specific probe.
Step 2: Parameter Optimization. Select a stimulated echo sequence with bipolar gradients (e.g., ledbpgp2s). Set the diffusion time (
Δ
) to 50–100 ms and the gradient pulse length (
δ
) to 2–4 ms to ensure sufficient signal attenuation[6].
Step 3: Acquisition. Acquire 16 to 32 1D spectra, linearly or logarithmically ramping the gradient strength from 2% to 95% of
Gmax
.
Step 4: Self-Validation (The Stejskal-Tanner Check). Before trusting the automated 2D DOSY plot, manually plot
ln(I/I0)
against
G2
for a target peak. Validation: A strictly linear decay proves the presence of a single, monodisperse complex. A curved/exponential decay indicates polydispersity (aggregation) or multiple binding stoichiometries.
Step 5: Calculation. Extract
D
from the slope of the linear fit. Compare the
D
of the complex to the
D
of the free ligand and free protein to confirm 1:1 binding stoichiometry[5].
Part 5: References
1.[1] Estimating Protein-Ligand Binding Affinity using High-Throughput Screening by NMR - PMC. nih.gov. 1
2.[3] troubleshooting peak broadening in NMR of 3,3'-Bi-7-oxabicyclo[4.1.0]heptane. benchchem.com. 3
3.[4] The use of biophysical methods increases success in obtaining liganded crystal structures. iucr.org. 4
4.[5] Cation-Ligand Complexation Mediates the Temporal Evolution of Colloidal Fluoride Nanocrystals through Transient Aggregation - PMC. nih.gov. 5
5.[7] Application of Solution NMR to Structural Studies on α-Helical Integral Membrane Proteins. mdpi.com. 7
6.[2] NMR Screening Methods for Drug Discovery - UNL. unl.edu. 2
7.[6] Diffusion ordered NMR spectroscopy for analysis of DNA secondary structural elements - PMC. nih.gov. 6
method refinement for consistent association constant measurements
Welcome to the Technical Support Center for Label-Free Biosensor Analysis. As a Senior Application Scientist, I have designed this guide to help researchers, scientists, and drug development professionals troubleshoot an...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for Label-Free Biosensor Analysis. As a Senior Application Scientist, I have designed this guide to help researchers, scientists, and drug development professionals troubleshoot and refine their methodologies for measuring association constants.
Whether you are using Surface Plasmon Resonance (SPR) or Biolayer Interferometry (BLI), obtaining a consistent association rate constant (
ka
) and equilibrium association constant (
KA
) requires more than just running a sample over a chip. It requires a deep understanding of the physical chemistry at the sensor interface. Every protocol provided here is designed as a self-validating system —meaning the experiment itself will tell you if your data is an artifact or a true biophysical measurement.
FAQ 1: The Mass Transport Dilemma
Q: My association rate (
ka
) appears artificially slow, and the calculated affinity changes depending on the analyte concentration. What is causing this, and how do I fix it?
The Causality: You are likely experiencing Mass Transport Limitation (MTL). In an ideal system, the binding of the analyte to the ligand is strictly limited by the reaction rate (the true
ka
). However, if your ligand density is too high or your flow rate is too slow, the analyte binds to the surface faster than diffusion can replenish it from the bulk solution. This creates a localized depletion zone (a concentration gradient) at the sensor surface. Consequently, the sensor is no longer measuring the association rate constant; it is measuring the diffusion rate of your analyte 1[1].
The Self-Validating Protocol: Diagnosing and Eliminating MTL
To ensure your
ka
reflects true interaction kinetics, you must force the system into a reaction-limited regime.
Set up a Flow Rate Variation Test: Prepare a single, mid-range concentration of your analyte (approximately
5×KD
).
Inject across multiple flow rates: Run the exact same analyte sample at 10 µL/min, 30 µL/min, and 75 µL/min over the active surface.
Analyze the slopes: Overlay the association phases. If the initial binding slope (
kobs
) increases as the flow rate increases, your system is diffusion-limited (MTL is present). If the slopes are identical across all flow rates, your system is safely reaction-limited.
Refine the Method: If MTL is detected, you must increase the flow rate to >30 µL/min2[2] and drastically reduce your ligand immobilization density (
Rmax
). Lowering the absolute interaction capacity ensures diffusion can easily outpace the binding events 3[3].
Caption: Logical workflow for diagnosing and resolving Mass Transport Limitation (MTL) in kinetic assays.
FAQ 2: Baseline Drift and Non-Specific Binding (NSB)
Q: My association curves look distorted, and the baseline shifts continuously. How do I isolate the true
ka
from matrix noise and non-specific binding?
The Causality: Biological samples, especially crude extracts or serum, contain matrix components that interact weakly with the sensor matrix (e.g., the dextran hydrogel). Furthermore, slight temperature fluctuations or buffer mismatches (like DMSO concentration differences) cause bulk refractive index shifts. If these are not mathematically removed, the fitting algorithm will misinterpret them as part of the association constant.
The Self-Validating Protocol: The Double-Referencing Standard
To extract the true biomolecular interaction, you must employ the double-referencing protocol originally championed by David Myszka4[4]. This method systematically subtracts systematic noise.
Reference Surface Subtraction: Immobilize your ligand on the active flow cell (Fc2). Leave the reference flow cell (Fc1) blank or couple it with an irrelevant dummy protein. Inject your analyte over both cells simultaneously. Subtracting Fc1 from Fc2 removes bulk refractive index changes and non-specific binding to the sensor matrix.
Blank Injection Subtraction: Perform a "blank injection" where you inject your running buffer (0 µM analyte) over both Fc1 and Fc2.
Double-Referencing: Subtract the control-corrected blank injection from your control-corrected analyte injections. This eliminates continuous baseline drift and machine-specific artifacts, leaving only the specific
ka
signal 2[2].
Caption: Step-by-step double-referencing methodology to isolate true binding kinetics from artifacts.
FAQ 3: Biphasic Binding and Avidity Artifacts
Q: My association phase fails to fit a 1:1 Langmuir binding model. It looks biphasic. Am I measuring affinity or avidity?
The Causality: If you are analyzing a bivalent or multivalent analyte (such as an intact IgG antibody) against a densely packed surface of antigen, the initial binding event (driven by
ka
) is followed by a secondary binding event where the second arm of the antibody binds to an adjacent antigen. This creates an artificially tight interaction known as avidity, which distorts the true 1:1 equilibrium association constant (
KA
)5[5]. Alternatively, biphasic curves can be caused by heterogeneous ligand immobilization (e.g., random amine coupling blocking the binding pocket on 50% of your molecules).
The Self-Validating Protocol: Capture Kinetics
To guarantee a 1:1 interaction model, invert your assay format using a capture strategy:
Immobilize a capture molecule (e.g., Anti-Fc antibody or Streptavidin) to the sensor surface.
Flow your multivalent molecule (e.g., the IgG) so it is captured at a very low density on the surface.
Flow your monovalent antigen as the analyte in solution.
Because the analyte in solution only has one binding site, avidity is physically impossible. The resulting
ka
and
KA
will be a true reflection of 1:1 affinity.
Quantitative Benchmarks for Kinetic Regimes
To help you quickly identify the state of your assay, compare your experimental parameters against this standardized table of kinetic regimes.
Parameter
Reaction-Limited (Ideal)
Diffusion-Limited (MTL)
Avidity-Driven (Artifact)
Analyte Flow Rate
> 30 - 50 µL/min
< 10 µL/min
Any
Ligand Density (
Rmax
)
< 50 RU (SPR) / < 0.5 nm (BLI)
> 200 RU (SPR)
> 100 RU (Multivalent)
ka
Flow Dependence
Independent
Highly Dependent
Independent
1:1 Langmuir Fit (
χ2
)
Low (< 10% of
Rmax
)
High (Poor Fit)
High (Biphasic Curve)
Calculated
KA
True Affinity
Artificially Low
Artificially High
References
On the Use of Surface Plasmon Resonance Biosensing to Understand IgG-FcγR Interactions
Source: National Institutes of Health (NIH) / MDPI
URL:[Link]
A Compendium for Successful BLI and SPR Assays—Octet® Label-Free Biosensor Analysis
Source: BioTechniques
URL:[Link]
Qualified Biolayer Interferometry Avidity Measurements Distinguish the Heterogeneity of Antibody Interactions with Plasmodium falciparum Circumsporozoite Protein Antigens
Source: Oxford Academic (The Journal of Immunology)
URL:[Link]
The Convergence of Cell-Based Surface Plasmon Resonance and Biomaterials: The Future of Quantifying Bio-molecular Interactions
Source: National Science Foundation (NSF) / NIH
URL:[Link]
overcoming low complexation efficiency with transition metals
Welcome to the Technical Support Center for Transition Metal Complexation. Designed for radiochemists, drug development professionals, and molecular imaging scientists, this guide bridges the gap between theoretical coor...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for Transition Metal Complexation. Designed for radiochemists, drug development professionals, and molecular imaging scientists, this guide bridges the gap between theoretical coordination chemistry and benchtop reality.
Achieving >95% complexation efficiency (Radiochemical Yield, RCY) with transition metals (e.g.,
68
Ga,
177
Lu,
89
Zr,
64
Cu) requires precise control over thermodynamics, kinetics, and reaction environments. Below is our authoritative troubleshooting framework, complete with causal explanations and self-validating protocols.
Diagnostic Workflow
Workflow for diagnosing and resolving low transition metal complexation efficiency.
Section 1: FAQs - The Fundamentals of Complexation
Q: Why is my thermodynamically stable DOTA-metal complex failing to form at room temperature?A: Thermodynamic stability (represented by a high log K) dictates the final equilibrium state of the complex, but it does not guarantee rapid formation[1]. Macrocyclic chelators like DOTA require the transition metal to shed its hydration sphere and the ligand to undergo significant conformational restructuring to encapsulate the ion. This creates a massive kinetic barrier[2]. Consequently, DOTA complexation with metals like
68
Ga or
177
Lu typically requires intense heating (80–95 °C) to overcome this activation energy[3][4].
Q: How do I choose between NOTA and DOTA for Gallium-68 (
68
Ga) labeling?A: The choice is dictated by the physical match between the metal's ionic radius and the macrocycle's cavity size. The cavity of 1,4,7-triazacyclononane-based ligands (NOTA) perfectly matches the size of the trivalent gallium ion (Ga³⁺)[5]. Because of this structural pre-organization, NOTA can efficiently complex
68
Ga at room temperature within 5–10 minutes[3]. In contrast, the Ga-DOTA complex forms a strongly distorted octahedron, making it thermodynamically less stable and kinetically slower to form than Ga-NOTA[5].
Q: If acyclic chelators are faster, why do we still use macrocycles?A: Acyclic chelators (e.g., THP or HBED) exhibit incredibly fast metal-binding kinetics because the metal does not need to navigate into a pre-formed cavity[2]. However, macrocyclic complexes (like DOTA and NOTA) exhibit remarkable kinetic inertness once formed. This inertness prevents the metal from transmetallating with endogenous proteins (like transferrin) in vivo, which is an absolute safety requirement for clinical radiopharmaceuticals[1][6].
Section 2: Troubleshooting Guide - Specific Issues
Issue 1: pH and Buffer Mismatches
The Causality: Coordination chemistry is fundamentally a competition between protons (H⁺) and the transition metal for the chelator's electron-donating atoms (nitrogen/oxygen).
pH is too low (< 3.0): The carboxylate and amine groups of the chelator remain highly protonated. This drastically reduces their nucleophilicity, preventing the metal from binding[3][4].
pH is too high (> 5.0 for Ga³⁺): Transition metals will hydrolyze and form insoluble colloidal species (e.g., gallium hydroxide), rendering the metal completely unavailable for chelation[3].
Table 1: Optimal pH and Buffer Systems for Common Radiometals
Metal Ion
Preferred Chelator
Optimal pH Range
Recommended Buffer
Causal Rationale
68
Ga³⁺
NOTA / DOTA
3.5 – 4.5
Sodium Acetate (0.1–1 M)
Prevents Ga(OH)₃ colloid formation while sufficiently deprotonating the chelator[3][4].
177
Lu³⁺ /
161
Tb³⁺
DOTA
4.5 – 5.0
Sodium Acetate / Ascorbic Acid
Balances lanthanide solubility; ascorbic acid acts as a radical scavenger to prevent radiolysis[4][7].
64
Cu²⁺
NOTA / CB-TE2A
5.5 – 6.5
Ammonium Acetate
Cu²⁺ is less prone to rapid hydrolysis at slightly higher pH than Ga³⁺, allowing for optimal amine deprotonation[8].
Issue 2: Trace Metal Contamination
The Causality: Transition metals like Fe³⁺, Zn²⁺, Cu²⁺, and Ti⁴⁺ are ubiquitous in laboratory environments, steel needles, and generator eluates[9]. Because these trace metals have similar charge-to-radius ratios to your target radiometal, they fiercely compete for the chelator's binding pocket. For instance, a mere 2:1 molar ratio of Pb²⁺ or Zn²⁺ to DOTA-TATE can drop the radiochemical yield to <80%[10]. In
89
Zr labeling, iron contamination is a primary cause of failed DOTA construct complexation[11].
Table 2: Common Trace Metal Contaminants and Mitigation
Contaminant
Common Source
Impact on Chelation
Mitigation Strategy
Fe³⁺
Steel needles, reagents
High affinity for DOTA/NOTA, completely blocks Ga³⁺/Lu³⁺[7][9].
Use trace-metal grade reagents and non-metallic (PEEK/silicone) fluid paths[4].
This protocol incorporates an EDTA challenge. A true macrocyclic complex is kinetically inert and will survive the challenge, whereas non-specifically bound metals (or colloids) will be stripped. This provides a self-validating proof of successful complexation rather than false-positive precipitation[6][8].
Preparation: Mix 25–35 nmol of the NOTA-conjugated peptide with 0.35 mL of 1 M trace-metal grade sodium acetate buffer (pH 4.5) in a metal-free Eppendorf tube[4].
Elution & Addition: Elute the
68
Ge/
68
Ga generator. Add the buffered
68
Ga solution to the precursor mixture. Verify the final pH is exactly 4.0–4.5 using pH paper on a 1 µL aliquot[3].
Incubation: Vortex for 10 seconds. Incubate at room temperature (21–25 °C) for 10 minutes[3][4].
Self-Validation (EDTA Challenge): Add 1.0 µL of 50 mM EDTA solution (pH 5.0) to the reaction mixture and incubate for 1 minute. EDTA will rapidly chelate any unreacted or colloidally bound
68
Ga³⁺[8].
Analysis: Analyze via radio-TLC or radio-HPLC. The intact NOTA-complex will appear as a distinct peak/spot, while the
68
Ga-EDTA complex will migrate separately, accurately reflecting the true complexation efficiency[3][8].
Protocol 2: Iron Decontamination for
89
Zr-DOTA Labeling
When direct radiolabeling of DOTA with [
89
Zr]ZrCl₄ fails due to iron competition, an additional resin purification step is required[11].
Initial Elution: Elute
89
Zr from the target using standard oxalic acid/HCl procedures.
Resin Preparation: Condition a TK400 resin cartridge (specifically selected for iron removal) with trace-metal grade HCl[11].
Iron Removal: Pass the
89
Zr solution through the TK400 resin. Iron impurities are retained on the resin, while the purified[
89
Zr]ZrCl₄ passes through[11].
Formulation: Collect the purified eluate in a cyclic olefin polymer (COP) vial to prevent subsequent metal leaching from standard borosilicate glass[11].
Self-Validation (Resin Efficiency Check): Before and after passing the eluate through the TK400 resin, perform a micro-scale test labeling with a standardized DOTA aliquot at 90 °C. A successful decontamination is validated when the post-resin radiochemical yield jumps from <10% to >95% under identical parameters, confirming iron was the sole competing factor[11].
References
[
89
Zr]ZrCl₄ for Direct Radiolabeling of DOTA-Based Precursors. PMC - NIH.[Link]
The effects of trace metal impurities on Ga-68-radiolabelling with a tris(3-hydroxy-1,6-dimethylpyridin-4-one) (THP) chelator. RSC Publishing. [Link]
Thermodynamics-based rules of thumb to evaluate the interaction of chelators and kinetically-labile metal ions in blood serum and plasma. Dalton Transactions.[Link]
Radiolabeling of DOTA-like conjugated peptides with generator-produced
68
Ga and using NaCl-based cationic elution method. PMC - NIH. [Link]
Chemistry and bifunctional chelating agents for binding
177
Lu: Thermodynamic and kinetic considerations. University of Ferrara. [Link]
Effect of metal impurities on the radiolabeling efficiency of DOTA with terbium-161 and lutetium-177: a comparative study. SCK CEN. [Link]
Microfluidic radiolabeling of biomolecules with PET radiometals. PMC - NIH.[Link]
A kinetic investigation of the lanthanide DOTA chelates. Stability and rates of formation and of dissociation of a macrocyclic gadolinium(III) polyaza polycarboxylic MRI contrast agent. ResearchGate.[Link]
Gallium(III) Complexes of DOTA and DOTA−Monoamide: Kinetic and Thermodynamic Studies. ACS Publications. [Link]
stability issues of 1,7,13-Trioxa-4,10,16-triazacyclooctadecane in acidic media
A Guide for Researchers on Navigating Stability in Acidic Media Welcome to the technical support center for 1,7,13-Trioxa-4,10,16-triazacyclooctadecane. As a Senior Application Scientist, I've compiled this guide to addr...
Author: BenchChem Technical Support Team. Date: March 2026
A Guide for Researchers on Navigating Stability in Acidic Media
Welcome to the technical support center for 1,7,13-Trioxa-4,10,16-triazacyclooctadecane. As a Senior Application Scientist, I've compiled this guide to address common stability concerns when working with this versatile aza-crown ether in acidic environments. This resource is designed to provide you with the necessary insights and protocols to ensure the integrity of your experiments and the reliability of your results.
Frequently Asked Questions (FAQs)
Q1: What is 1,7,13-Trioxa-4,10,16-triazacyclooctadecane and why is its stability in acidic media a concern?
A1: 1,7,13-Trioxa-4,10,16-triazacyclooctadecane is a macrocyclic compound known as an aza-crown ether. Its structure, containing both ether (C-O-C) and amine (C-N-C) linkages, makes it an excellent chelator for various cations.[1] However, these same functional groups can be susceptible to degradation in acidic conditions. The lone pairs of electrons on the oxygen and nitrogen atoms, which are responsible for cation binding, can also be protonated by acids. This protonation can initiate cleavage of the ether linkages and potentially other degradation pathways, compromising the integrity of the molecule and affecting its performance in your experiments.[2]
Q2: What is the primary mechanism of degradation for this aza-crown ether in acidic media?
A2: The most probable degradation pathway is acid-catalyzed hydrolysis of the ether linkages. This reaction is initiated by the protonation of an ether oxygen atom, which transforms the alkoxy group into a good leaving group (an alcohol). Subsequently, a nucleophile present in the medium (often water or the conjugate base of the acid) attacks an adjacent carbon atom, leading to the cleavage of the C-O bond and opening of the macrocyclic ring. The specific mechanism, either SN1 or SN2, will depend on the structure of the ether and the reaction conditions.[3]
Q3: At what pH range should I be concerned about the stability of 1,7,13-Trioxa-4,10,16-triazacyclooctadecane?
A3: While many aza-crown ethers exhibit reasonable stability around neutral pH, significant degradation can be expected in strongly acidic solutions (pH < 4) and at elevated temperatures. The rate of degradation is generally dependent on the concentration of hydronium ions. It is crucial to experimentally determine the stability of the compound under your specific acidic conditions if long-term stability is required.
Q4: Can the nitrogen atoms in the ring also be a point of instability in acidic media?
A4: The secondary amine groups in the macrocycle will be protonated in acidic solutions to form ammonium salts. While the C-N bond is generally more stable to acid hydrolysis than the C-O-C ether linkage, the protonation of the nitrogens can influence the overall conformation and electronic properties of the macrocycle, which might indirectly affect the stability of the ether linkages.
Troubleshooting Guide: Stability Issues in Your Experiments
This section addresses specific problems you might encounter and provides actionable solutions.
Problem 1: Inconsistent or non-reproducible results in cation binding studies conducted in acidic buffers.
Underlying Cause: This is a classic symptom of ligand degradation. If the aza-crown ether is degrading, its effective concentration is decreasing over time, leading to variability in your binding assays.
Troubleshooting Steps:
Verify Ligand Integrity: Before and after your experiment, analyze your aza-crown ether solution using a suitable analytical method like HPLC or ¹H NMR to check for the appearance of degradation products.
pH and Temperature Control: Ensure your acidic buffer is accurately prepared and its pH is stable throughout the experiment. Avoid unnecessarily high temperatures, as this will accelerate hydrolysis.
Time-Course Stability Study: Perform a preliminary experiment to assess the stability of the aza-crown ether in your chosen acidic buffer over the time course of your main experiment. A detailed protocol for this is provided below.
Problem 2: Unexpected peaks appearing in my analytical chromatogram (e.g., HPLC, LC-MS) when using an acidic mobile phase.
Underlying Cause: The aza-crown ether may be degrading on-column due to the acidic mobile phase.
Troubleshooting Steps:
Mobile Phase Optimization: If possible, increase the pH of your mobile phase to a less acidic level while still achieving good chromatography.
Use a Milder Acid: Consider using a weaker acid in your mobile phase, such as formic acid instead of trifluoroacetic acid, if it provides adequate separation.
Temperature Control: Run your chromatography at a lower temperature to reduce the rate of on-column degradation.
Fast Analysis: Use a shorter column or a faster flow rate to minimize the residence time of the compound on the column.
Problem 3: Low yields or formation of side products during a synthesis or modification of the aza-crown ether under acidic conditions.
Underlying Cause: The acidic reagents or work-up conditions are likely causing cleavage of the macrocyclic ring.
Troubleshooting Steps:
Protecting Groups: If the reaction chemistry allows, consider protecting the amine functionalities to modulate the overall basicity and reactivity of the macrocycle.
Milder Acid Catalysts: Explore the use of Lewis acids or solid acid catalysts that may be less harsh than strong Brønsted acids.
Anhydrous Conditions: If water is not a necessary reagent, performing the reaction under strictly anhydrous conditions can prevent hydrolysis.
Temperature and Reaction Time: Optimize the reaction temperature and time to favor the desired transformation while minimizing degradation.
Experimental Protocols
Protocol 1: Time-Course Stability Assessment by ¹H NMR Spectroscopy
This protocol allows you to monitor the stability of 1,7,13-Trioxa-4,10,16-triazacyclooctadecane in a specific acidic buffer over time.
Materials:
1,7,13-Trioxa-4,10,16-triazacyclooctadecane
Deuterated acidic buffer of your choice (e.g., D₂O with DCl to adjust pD)
Internal standard (e.g., 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt, TMSP)
NMR tubes
NMR spectrometer
Procedure:
Prepare a stock solution of the aza-crown ether in the deuterated acidic buffer at a known concentration (e.g., 10 mM).
Add a known amount of the internal standard to the stock solution.
Transfer an aliquot of the solution to an NMR tube.
Acquire a ¹H NMR spectrum at time zero (t=0).
Incubate the NMR tube at the desired temperature for your experiment.
Acquire subsequent ¹H NMR spectra at regular time intervals (e.g., 1, 2, 4, 8, 24 hours).
Process and analyze the spectra. Integrate the characteristic peaks of the aza-crown ether relative to the internal standard. A decrease in the integral of the aza-crown ether peaks over time indicates degradation. The appearance of new peaks will signify the formation of degradation products.
Data Interpretation:
The protons of the ethylene groups in the macrocycle will have characteristic chemical shifts.[4][5] Protons adjacent to the nitrogen atoms (N-CH₂) will typically appear at a different chemical shift than those adjacent to the oxygen atoms (O-CH₂). In acidic media, protonation of the amines will cause a downfield shift of the adjacent protons. Degradation will lead to a decrease in the intensity of these signals and the appearance of new signals corresponding to the ring-opened products.
Proton Environment
Approximate ¹H NMR Chemical Shift (δ, ppm) in neutral solvent
Expected Shift in Acidic Media
O-CH ₂-CH ₂-O
~3.6
Minor downfield shift
N-CH ₂-CH ₂-O
~2.7 (N-CH₂) and ~3.5 (O-CH₂)
Significant downfield shift of N-CH₂ protons
Note: These are approximate values and can vary depending on the solvent and pH.
Protocol 2: Monitoring Stability by HPLC-UV
This protocol is suitable for routine monitoring of the aza-crown ether's purity and for detecting the formation of degradation products.
Materials:
1,7,13-Trioxa-4,10,16-triazacyclooctadecane
Acidic buffer of interest
HPLC system with a UV detector
C18 reversed-phase HPLC column
Acetonitrile (ACN)
Water (HPLC grade)
Acid modifier for mobile phase (e.g., formic acid or trifluoroacetic acid)
Procedure:
Prepare a solution of the aza-crown ether in the acidic buffer at a known concentration.
Incubate the solution at the desired experimental temperature.
At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), inject an aliquot of the solution onto the HPLC system.
Develop a suitable gradient elution method. A common starting point would be a gradient of water (with 0.1% acid) to acetonitrile (with 0.1% acid).
Monitor the elution profile at a suitable UV wavelength (aza-crown ethers typically have low UV absorbance, so detection might be challenging without a chromophore; derivatization or use of a mass spectrometer detector might be necessary for high sensitivity).
Analyze the chromatograms. A decrease in the peak area of the parent compound and the appearance of new peaks indicate degradation.
Visualizing Degradation and Experimental Workflow
Proposed Acid-Catalyzed Hydrolysis Pathway
Caption: Proposed mechanism for the acid-catalyzed degradation of the aza-crown ether.
Workflow for Stability Assessment
Caption: Experimental workflow for monitoring the stability of the aza-crown ether.
References
Chemistry Steps. (2024). NMR Chemical Shift Values Table. Retrieved from [Link]
Gokel, G. W., & Korzeniowski, S. H. (1980). Macrocyclic Polyether Syntheses. Springer-Verlag.
Starkey, L. S. (n.d.). 1H NMR Chemical Shifts. Educator.com.
Thaler, A., et al. (2003). Stability constants of aza-oxa-crown ether complexes with silver(I) in nonaqueous polar solvents. Monatshefte für Chemie / Chemical Monthly, 134(8), 1105–1113.
Zhang, L., et al. (2016). Development of the aza-crown ether metal complexes as artificial hydrolase. Journal of Inorganic Biochemistry, 154, 40-49.
Mirtič, J., et al. (2021). Synthesis, Biological Evaluation, and Molecular Modeling of Aza-Crown Ethers. Molecules, 26(8), 2185.
Kim, J., et al. (2000). Preparation and Characterization of 3-(Aza-18-Crown-6) Propylsilyl Bonded Phase for Reversed-Phase Liquid Chromatography.
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. The Journal of Organic Chemistry, 62(21), 7512–7515.
OpenStax. (2023). Organic Chemistry. Retrieved from [Link]
Pál, R., et al. (2021). Liquid Chromatographic Enantioseparations Utilizing Chiral Stationary Phases Based on Crown Ethers and Cyclofructans. Molecules, 26(15), 4633.
Ministry of the Environment, Japan. (n.d.). III Analytical Methods. Retrieved from [Link]
ResearchGate. (n.d.). 1 H-and 13 C-NMR chemical shifts for compound 7. Retrieved from [Link]
Agency for Toxic Substances and Disease Registry. (n.d.). 7. ANALYTICAL METHODS. Retrieved from [Link]
The Journal of Chemical Physics. (2026). Sampling of the hydration landscape of a benchmark aza-crown ether macrocycle by high resolution rotational spectroscopy. Retrieved from [Link]
Shin, E.-j., et al. (2002). Synthesis and Characterization of New Polyaza Macrocyclic Nickel(Ⅱ) and Copper(Ⅱ) Complexes Two Nitrile or Imidate Ester Pendant Arms: Metal-Mediated Hydrolysis and Alcoholysis of the Nitrile Groups. Bulletin of the Korean Chemical Society, 23(6), 845-852.
Wikipedia. (n.d.). Aza-crown ether. Retrieved from [Link]
Chemical Communications. (n.d.). Aza-crown ether locked on polyethyleneimine: solving the contradiction between transfection efficiency and safety during in vivo gene delivery. Retrieved from [Link]
R Discovery. (2014). Synthesis of new aza- and thia-crown ethers and their metal ion templates synthesis as model case study. Retrieved from [Link]
Blair, S. M., Brodbelt, J. S., Marchand, A. P., & Chong, H.-S. (2000). Evaluation of alkali metal binding selectivities of caged aza-crown ether ligands by microelectrospray ionization/quadrupole ion trap mass spectrometry. Journal of the American Society for Mass Spectrometry, 11(10), 884–891.
ACS Publications. (2000). Evaluation of alkali metal binding selectivities of caged aza-crown ether ligands by microelectrospray ionization/quadrupole ion trap mass spectrometry. Retrieved from [Link]
R Discovery. (n.d.). Development of the aza-crown ether metal complexes as artificial hydrolase. Retrieved from [Link]
MDPI. (2025). A Theoretical Investigation of the Selectivity of Aza-Crown Ether Structures Chelating Alkali Metal Cations for Potential Biosensing Applications. Retrieved from [Link]
Master Organic Chemistry. (2015). Protecting Groups For Alcohols. Retrieved from [Link]
ResearchGate. (2019). (PDF) The role of crown ethers in drug delivery. Retrieved from [Link]
Wu, Y., et al. (2019). Studies on the Stability and Stabilization of trans-Cyclooctenes through Radical Inhibition and Silver (I) Metal Complexation.
Mirtič, J., et al. (2021). Synthesis, Biological Evaluation, and Molecular Modeling of Aza-Crown Ethers. PMC. Retrieved from [Link]
Gerasimchuk, N., et al. (2011). Synthesis and crystal structure of 1,4,10,13-tetraoxa-7,16-diazoniumcyclo-octadecane bis(4-chloro-2-methyl-phenoxyacetate). Chemistry Central Journal, 5(1), 23.
New Journal of Chemistry. (n.d.). Toward novel sulphur-containing derivatives of tetraazacyclododecane: synthesis, acid–base properties, spectroscopic characterization, DFT calculations, and cadmium(ii) complex formation in aqueous solution. Retrieved from [Link]
Google Patents. (n.d.). WO2017055885A1 - Processes for producing 1,4,7-triazacyclononane derivatives and novel intermediates.
Jetir.org. (n.d.). CROWN ETHERS: SYNTHESIS & APPLICATIONS. Retrieved from [Link]
Santai. (n.d.). The Purification of Crown Ether Samples by a Quaternary Solvent Flash Chromatography System. Retrieved from [Link]
Google Patents. (n.d.). SYNTHESIS OF 1,4,7-TRIAZACYCLONONANE DERIVATIVES - European Patent Office - EP 0648211 B1. Retrieved from [Link]
ACS Publications. (2013). Pushing Extended p‐Quinodimethanes to the Limit: Stable Tetracyano-oligo(N‐annulated perylene). Retrieved from [Link]
Organic Syntheses. (n.d.). 18-crown-6. Retrieved from [Link]
ResearchGate. (n.d.). Synthesis and Biological Activity of the Derivatives of 2,4,6,8,10,12-Hexaazatetracyclo[5.5.0.03,11.05,9]dodecane. Retrieved from [Link]
Chemical Communications. (n.d.). Acid-catalyzed acylation reaction via C–C bond cleavage: a facile and mechanistically defined approach to synthesize 3-acylindoles. Retrieved from [Link]
ResearchGate. (n.d.). Convenient Method for Preparation of Aza‐Crown Ethers | Request PDF. Retrieved from [Link]
The Ashley Group. (2011). Ashley AE, Herrington TJ, Wildgoose GG, Zaher H, Thompson AL, Rees NH, Kramer T, O'Hare D, Journal Of The American Chemical Society, 2011, 133, 14727-14740 - DOI. Retrieved from [Link]
PMC. (n.d.). From reactive carbenes to chiral polyether macrocycles in two steps – synthesis and applications made easy?. Retrieved from [Link]
University of Southampton. (2024). A Platform Approach to Cleavable Macrocycles for the Controlled Disassembly of Mechanically Caged Molecules. Retrieved from [Link]
improving the efficiency of lithium isotope separation columns
Welcome to the Advanced Lithium Isotope Separation Technical Support Center . As a Senior Application Scientist, I have designed this resource specifically for researchers, materials scientists, and radiochemists who are...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Advanced Lithium Isotope Separation Technical Support Center . As a Senior Application Scientist, I have designed this resource specifically for researchers, materials scientists, and radiochemists who are pushing the boundaries of
6
Li and
7
Li enrichment.
Isotope separation is not merely a matter of following a recipe; it is an exercise in managing subtle quantum effects and fluid dynamics. The mass difference between
6
Li and
7
Li is proportionally large (~15%), but their chemical behavior is nearly identical. Therefore, achieving a high separation factor (
α
) requires absolute control over your stationary phase chemistry, elution kinetics, and complexation thermodynamics.
Below, you will find a causality-driven troubleshooting guide, quantitative benchmarks, and a self-validating experimental protocol to optimize your column chromatography workflows.
I. Core Workflow Visualization
Caption: Workflow for lithium isotope separation using crown ether-grafted column chromatography.
II. Quantitative Benchmarks: Separation Factor (
α
) Data
To troubleshoot effectively, you must know the theoretical limits of your chosen system. Below is a comparative summary of field-proven separation methods.
Separation Method
Stationary Phase / Extractant
Max Separation Factor (
α
)
Primary Mechanistic Limitation
Amalgam (COLEX)
Lithium-Mercury
~1.054
Severe environmental toxicity; phased out of modern use.
Cation-Exchange
AG 50W-X8 (Protonated)
1.001 – 1.004
Relies purely on hydration sphere differences; low single-stage efficiency[1].
Solvent Extraction
B15C5 / Ionic Liquids
1.031 – 1.046
Emulsion formation; extractant loss into the aqueous phase[2].
Immobilized COF
Crown Ether-modified COF
1.030 – 1.050
Requires precise radiation-assisted or post-synthetic grafting[3].
III. Troubleshooting & FAQs (Causality-Driven)
Q1: Why is my separation factor (
α
) plateauing despite increasing the cation-exchange resin cross-linkage?The Causality: It is a common misconception that maximizing theoretical plates by increasing resin cross-linkage will infinitely improve separation. While increasing cross-linkage (e.g., up to 50%) increases the density of functional groups and improves the separation coefficient, exceeding this threshold causes severe mass transfer resistance[4]. In highly cross-linked resins (e.g., 90%), the polymer matrix becomes too rigid. The intra-particle diffusion of hydrated Li
+
ions becomes the rate-limiting step, causing the separation coefficient to saturate and broadening the elution band (increasing your Height Equivalent to a Theoretical Plate, or HETP)[4].
The Fix: Optimize your styrene-divinylbenzene resin cross-linkage to a "Goldilocks" zone of 10% to 50% to balance functional group density with favorable diffusion kinetics[4].
Q2: I am experiencing a steady decline in column capacity over multiple cycles when using silica-supported crown ethers. What is the mechanism of this failure?The Causality: This is a classic case of extractant leaching. Crown ethers (like 15-Crown-5) rely on weak non-covalent interactions when physically doped into silica or standard polymer matrices[2]. Continuous exposure to polar eluents shifts the thermodynamic equilibrium, as the solvation energy of the crown ether in the mobile phase exceeds its adsorption energy on the stationary phase[2].
The Fix: Transition to Covalent Organic Frameworks (COFs) or polysulfone matrices where the crown ether is covalently grafted (e.g., PSf-g-BN15C5). COFs provide regular channels and high radiation/heat resistance, permanently anchoring the macrocycle and preventing leaching[3].
Q3: How does the cavity size of the crown ether dictate the direction of isotope fractionation?The Causality: According to Bigeleisen's theory, the heavier isotope (
7
Li) preferentially occupies the phase with the stronger bond energy[3]. 15-Crown-5 has a cavity size of 1.7–2.2 Å, which perfectly matches the dehydrated Li
+
ionic diameter[2]. The strong dipole-ion interaction between the oxygen donors and Li
+
creates a rigid, highly stable complex[1]. Because of zero-point energy differences, the lighter
6
Li concentrates in the resin/organic phase, while the heavier
7
Li enriches in the aqueous fluid phase[1]. If you use a crown ether with a mismatched cavity (like 18-Crown-6 without a co-extractant), the bond energy drops, and your
α
value will plummet[1].
IV. Diagnostic Logic Tree
Caption: Diagnostic logic tree for resolving low separation factors in lithium chromatography.
V. Self-Validating Protocol: Crown Ether-Grafted Column Chromatography
To ensure trustworthiness, this protocol incorporates an internal validation loop. You will not waste time and budget on Thermal Ionization Mass Spectrometry (TIMS) until the fluid dynamics of the column are verified via Atomic Absorption Spectroscopy (AAS).
Phase 1: Preparation & Loading
Stationary Phase Prep: Pack a 20 cm × 2 cm I.D. glass column with Benzo-15-Crown-5 (B15C5) grafted resin (200–400 mesh)[1],[5].
Equilibration: Pass 0.1 M HCl through the column until the effluent pH matches the influent. Causality: This ensures the resin is fully protonated, providing a uniform baseline for cation exchange[1].
Sample Loading: Load 500
μ
g of natural LiCl dissolved in distilled water onto the top of the resin bed.
Phase 2: Displacement Elution
4. Elution: Apply 1.0 M NH
4
Cl solution as the eluent under gravity flow. Control the flow rate strictly to 4 drops/min (approx. 0.2 mL/min).
Causality: NH
4+
has a higher affinity for the resin than Li
+
. This creates a sharp displacement boundary, pushing the lithium band down the column without peak tailing. The ultra-low flow rate ensures isotopic exchange equilibrium is reached at every theoretical plate.
Fraction Collection: Collect the effluent in 1.5 mL fractions using an automated fraction collector.
Phase 3: The Self-Validation Loop
6. AAS Profiling (Validation Step): Before isotopic analysis, measure the total Li
+
concentration of each fraction using AAS. Plot concentration vs. elution volume to generate the breakthrough curve.
Validation Check: If the breakthrough curve is broad or asymmetrical, your column has channeling issues or the flow rate was too high. Do not proceed to TIMS. Repack the column. If the curve is a sharp, symmetrical Gaussian peak, the fluid dynamics are validated.
Phase 4: Isotopic Analysis
7. TIMS Measurement: Take the validated fractions from the leading edge (enriched in
7
Li) and the tailing edge (enriched in
6
Li) of the elution band. Analyze the
6
Li/
7
Li ratio using TIMS with a rhenium double filament.
8. Calculate
α
: Use the Glueckauf method to calculate the single-stage separation factor based on the local enrichment percentages plotted against the proportion of eluted lithium.
VI. References
New Trends in Separation Techniques of Lithium Isotopes: A Review of Chemical Separation Methods , NIH PMC.
Lithium Isotope Separation Using the 15-Crown-5 Ether System and Laboratory-Made Membranes , MDPI.
Radiation-Assisted Synthesis of Crown Ether-Modified Covalent Organic Frameworks for Lithium Isotope Separation , CCS Chemistry.
Characterization of a Novel Crown Ether System for Lithium Isotope Separation , ACS Publications.
Lithium isotope separation using displacement chromatography by cation exchange resin with high degree of cross-linkage , NIFS Repository.
A Comparative Analysis of Trioxa-Triaza and Dithia-Tetraaza Macrocycles: A Guide for Researchers
In the dynamic field of supramolecular chemistry, the rational design of macrocyclic ligands is paramount for advancements in areas ranging from catalysis to nuclear medicine. Among the diverse array of macrocycles, thos...
Author: BenchChem Technical Support Team. Date: March 2026
In the dynamic field of supramolecular chemistry, the rational design of macrocyclic ligands is paramount for advancements in areas ranging from catalysis to nuclear medicine. Among the diverse array of macrocycles, those featuring mixed donor atoms offer a unique combination of structural rigidity and coordination flexibility. This guide provides an in-depth comparative study of two prominent classes: trioxa-triaza (N₃O₃) and dithia-tetraaza (N₄S₂) macrocycles. We will delve into their synthesis, structural characteristics, coordination chemistry, and functional applications, supported by experimental data and established protocols, to empower researchers in selecting the optimal macrocyclic platform for their specific needs.
The Foundation: Understanding Macrocyclic Chemistry
Macrocycles are cyclic molecules containing nine or more atoms, with at least three donor atoms, capable of encapsulating metal ions within their central cavity. The resulting metal complexes exhibit unique thermodynamic and kinetic stability, largely attributed to the macrocyclic effect . This effect describes the enhanced stability of a macrocyclic complex compared to its analogous open-chain counterpart, driven by favorable enthalpic and entropic contributions.[1] The pre-organized structure of the macrocycle minimizes the entropic penalty upon complexation, while the chelate effect contributes to a more favorable enthalpy change.
The choice of donor atoms (e.g., N, O, S) and the ring size are critical determinants of a macrocycle's coordination properties, influencing its selectivity for specific metal ions and the geometry of the resulting complex. This guide focuses on the comparative attributes of N₃O₃ and N₄S₂ macrocycles, highlighting how the substitution of "soft" sulfur atoms for "hard" oxygen atoms, along with the variation in the number of nitrogen donors, dictates their chemical behavior and suitability for different applications.
Crafting the Cavity: A Comparative Look at Synthesis
The synthesis of macrocyclic ligands is a cornerstone of this field, often requiring strategies that favor intramolecular cyclization over intermolecular polymerization. High-dilution techniques and template-assisted reactions are the most common and effective approaches.[2][3]
Synthesis of Trioxa-Triaza (N₃O₃) Macrocycles
A prevalent method for synthesizing N₃O₃ macrocycles involves the [1+1] condensation of a diamine with a dialdehyde or diketone, followed by reduction. A classic example is the synthesis of 1,4,7-trioxa-10,13,16-triazacyclooctadecane.
Experimental Protocol: Synthesis of a Representative N₃O₃ Macrocycle
A detailed, step-by-step methodology for the synthesis of a trioxa-triaza macrocycle is outlined below. This protocol is based on established literature procedures and emphasizes the critical steps for achieving a good yield.
Caption: A generalized workflow for the synthesis of a trioxa-triaza macrocycle.
Step-by-Step Methodology:
Preparation of Precursors: Synthesize or procure the necessary linear precursors, such as a diamine containing ether linkages and a dicarboxylic acid chloride.
High-Dilution Cyclization: Under an inert atmosphere (e.g., argon or nitrogen), slowly add a solution of the diamine and a solution of the diacid chloride simultaneously to a large volume of a suitable solvent (e.g., dichloromethane or acetonitrile) with vigorous stirring. This high-dilution condition favors intramolecular cyclization over intermolecular polymerization. The reaction is typically carried out at room temperature over several hours.
Isolation of the Diamide Intermediate: After the addition is complete, stir the reaction mixture overnight. Remove the solvent under reduced pressure. The crude diamide macrocycle can be purified by column chromatography or recrystallization.
Reduction of the Amide Groups: Dissolve the purified diamide macrocycle in a dry, aprotic solvent like tetrahydrofuran (THF). Carefully add a reducing agent, such as lithium aluminum hydride (LiAlH₄) or borane-THF complex (BH₃·THF), portion-wise at 0°C. After the addition, allow the reaction to warm to room temperature and then reflux for several hours to ensure complete reduction.
Work-up and Purification: Cool the reaction mixture and cautiously quench the excess reducing agent with water or a solution of sodium sulfate. Filter the resulting precipitate and wash it with the reaction solvent. Remove the solvent from the filtrate under reduced pressure to obtain the crude trioxa-triaza macrocycle. Further purification can be achieved by recrystallization or distillation under high vacuum.
Synthesis of Dithia-Tetraaza (N₄S₂) Macrocycles
The synthesis of N₄S₂ macrocycles often employs template reactions, where a metal ion directs the condensation of the linear precursors around it, facilitating the formation of the macrocyclic ring.[3]
Experimental Protocol: Template Synthesis of a Dithia-Tetraaza Macrocycle
The following protocol outlines a typical template synthesis for a dithia-tetraaza macrocycle, which often results in the direct formation of the metal complex.
Caption: A typical workflow for the template synthesis of a dithia-tetraaza macrocycle.
Step-by-Step Methodology:
Precursor and Template Selection: Choose appropriate linear precursors, such as a diamine containing thioether linkages and a dicarbonyl compound (e.g., a dialdehyde or diketone). Select a suitable metal ion template, such as Ni(II) or Cu(II), which has a strong affinity for the donor atoms of the desired macrocycle.
Template Reaction: In a suitable solvent like methanol or ethanol, dissolve the metal salt and one of the linear precursors. To this solution, slowly add the second linear precursor. The metal ion will coordinate to the donor atoms of the precursors, bringing the reactive ends into proximity and promoting cyclization. The reaction is often carried out at reflux for several hours.
Isolation of the Metal Complex: Upon cooling, the metal complex of the dithia-tetraaza macrocycle often precipitates from the solution. The complex can be collected by filtration, washed with a suitable solvent, and dried.
Demetallation (Optional): If the free macrocycle is required, the metal ion can be removed from the complex. This is typically achieved by treating the complex with a strong competing ligand, such as cyanide ions (e.g., KCN), or by using a strong acid. This step should be performed with caution due to the toxicity of the reagents.
Purification: The resulting free macrocycle can be purified by recrystallization or chromatography.
Structural and Coordination Chemistry: A Head-to-Head Comparison
The fundamental differences in the electronic properties and sizes of oxygen and sulfur donor atoms, coupled with the number of nitrogen donors, lead to distinct structural and coordination behaviors for N₃O₃ and N₄S₂ macrocycles.
Donor Atom Properties
Oxygen (in N₃O₃): As a "hard" donor atom, oxygen prefers to coordinate with "hard" metal ions such as alkali metals, alkaline earth metals, and lanthanides. The oxygen atoms are less polarizable and form more ionic bonds.
Sulfur (in N₄S₂): As a "soft" donor atom, sulfur exhibits a preference for "soft" metal ions like Cu(I), Ag(I), Cd(II), and Hg(II).[4] Sulfur is more polarizable and forms more covalent bonds.
Nitrogen: As an intermediate "borderline" donor, nitrogen can coordinate with a wide range of transition metal ions.
This difference in donor atom preference is a key factor in the metal ion selectivity of these macrocycles.
Structural Features and Coordination Geometries
X-ray crystallographic studies have provided invaluable insights into the solid-state structures of these macrocyclic complexes.
Caption: Key structural differences between N₃O₃ and N₄S₂ macrocycles.
Trioxa-Triaza (N₃O₃) Complexes: These macrocycles are generally more flexible and can adapt their conformation to accommodate a variety of metal ion sizes. In their complexes, the metal ion is typically encapsulated within the macrocyclic cavity, with the nitrogen and oxygen atoms directly involved in coordination.[5] The coordination geometry can range from distorted octahedral to capped trigonal prismatic, depending on the metal ion and the presence of additional ligands.[6]
Dithia-Tetraaza (N₄S₂) Complexes: These macrocycles often exhibit greater structural rigidity due to the presence of the larger sulfur atoms and potentially aromatic backbones. They can adopt both planar and folded conformations. In some cases, the macrocycle may fold to create a binding pocket for the metal ion, with the sulfur atoms acting as hinges.[4] The coordination geometry around the metal center in N₄S₂ complexes is frequently square planar or distorted octahedral.[4]
Thermodynamic Stability: A Quantitative Comparison
The thermodynamic stability of a metal complex is a crucial parameter that dictates its suitability for various applications. It is quantified by the stability constant (log K), with higher values indicating a more stable complex.[7]
The available data, while not from a single direct comparative study, allows for some important observations. The trioxa-triaza macrocycles exhibit high stability constants with trivalent lanthanide ions like Gd³⁺, which is a key reason for their investigation as MRI contrast agents.[8] The dithia-tetraaza macrocycles, on the other hand, show strong affinity for late first-row transition metals like Ni²⁺ and Cu²⁺, consistent with the "soft" nature of the sulfur donors.[4]
It is imperative for researchers to consider the specific experimental conditions (temperature, ionic strength, and solvent) when comparing stability constants from different sources, as these factors can significantly influence the measured values.[9][10]
Experimental Protocol: Determination of Stability Constants by Potentiometric Titration
Potentiometric titration is a highly accurate method for determining the stability constants of metal complexes.[10]
Caption: Workflow for determining stability constants via potentiometric titration.
Step-by-Step Methodology:
Reagent Preparation: Prepare standardized solutions of the macrocyclic ligand, the metal salt of interest, a strong acid (e.g., HCl), and a carbonate-free strong base (e.g., NaOH).
Titration Setup: In a thermostated titration vessel, place a known volume of a solution containing the ligand and the metal ion at a specific ratio (e.g., 1:1 or 2:1 ligand to metal). The solution should also contain a known amount of strong acid to lower the initial pH.
Titration Procedure: Titrate the solution with the standardized base, recording the pH value after each addition of the titrant. The titration should be continued until the pH reaches a value where the complex is fully formed and potentially starts to hydrolyze.
Data Analysis: The collected pH versus volume of base data is then analyzed using specialized software such as HYPERQUAD. This software performs a non-linear least-squares refinement to fit the experimental data to a chemical model that includes the protonation constants of the ligand and the stability constants of the metal complexes.
Determination of log K: The output of the software provides the values of the stability constants (log K) and their associated errors.
Functional Applications: Where Performance Matters
The distinct properties of trioxa-triaza and dithia-tetraaza macrocycles have led to their exploration in different scientific and technological domains.
Trioxa-Triaza Macrocycles: Biophotonic and Biomedical Applications
The ability of N₃O₃ macrocycles to form stable complexes with lanthanide ions has made them attractive candidates for applications in biomedical imaging.[11]
MRI Contrast Agents: Gadolinium(III) complexes of functionalized trioxa-triaza macrocycles are being investigated as potential magnetic resonance imaging (MRI) contrast agents. The high thermodynamic stability and kinetic inertness of these complexes are crucial to prevent the release of toxic free Gd³⁺ ions in vivo.[8]
Luminescent Probes: Europium(III) and Terbium(III) complexes of N₃O₃ macrocycles can exhibit strong luminescence, making them suitable for use as probes in fluorescence-based biological assays.
Dithia-Tetraaza Macrocycles: Catalysis and Sensing
The coordination chemistry of N₄S₂ macrocycles with transition metals has led to their use in catalysis and as ion-selective electrodes.
Catalysis: Metal complexes of dithia-tetraaza macrocycles have shown catalytic activity in various organic transformations, including oxidation reactions.[12] The ability of the metal center to cycle through different oxidation states while being held in the macrocyclic framework is key to their catalytic function.
Ion-Selective Electrodes: The selective binding of certain metal ions by N₄S₂ macrocycles can be exploited in the design of potentiometric sensors for the detection of these ions in solution.
Concluding Remarks for the Informed Researcher
The choice between a trioxa-triaza and a dithia-tetraaza macrocycle is fundamentally driven by the intended application and the target metal ion.
For applications requiring stable complexes with hard metal ions, particularly lanthanides, such as in biomedical imaging, trioxa-triaza macrocycles are the superior choice. Their flexible framework and the presence of hard oxygen donor atoms provide a suitable coordination environment for these ions.
For applications involving catalysis with late transition metals or sensing of soft metal ions, dithia-tetraaza macrocycles offer distinct advantages. The presence of soft sulfur donors and a more rigid framework can lead to unique reactivity and selectivity.
This guide has provided a comprehensive comparison based on the current state of research. As a senior application scientist, I encourage researchers to not only consider the data presented here but to also delve into the primary literature to understand the nuances of each system. The provided protocols should serve as a solid foundation for initiating experimental work in this exciting and evolving area of macrocyclic chemistry.
References
Ruhl, B. L., et al. (1986). Preparation, stereochemistry, and crystal structures of some complexes of the macrocycle 3,3,7,7,11,11,15,15-octamethyl-1,9-dithia-5,13-diazacyclohexadecane with Co II , Ni II , Cu I , Cu II , Zn II , Rh III , Ag I , Cd II , Pt II , and Hg II salts. J. Chem. Soc., Dalton Trans., (11), 2351-2359.
Vaněk, J. (2015). Study of thermodynamic, kinetic and analytical properties of tetraazamacrocyclic ligand derivatives (Ph.D. Thesis). Masaryk University.
Al-Masoudi, N. A., et al. (2018). Complexing Properties of Synthesized 1,3,5-Triaza-7-Phosphaadamantane Derivatives Towards Some Lanthanides and Transition Metal Cations With Significant Antimicrobial and Antioxidant Activities. Molecules, 23(11), 2953.
Chavez, F. A., et al. (2021). Synthesis and Characterization of Late Transition Metal Complexes of Mono-Acetate Pendant Armed Ethylene Cross-Bridged Tetraazamacrocycles with Promise as Oxidation Catalysts for Dye Bleaching. Molecules, 26(5), 1269.
Costa, J., et al. (2017). Recent progresses in the chemistry of 12-membered pyridine-containing tetraazamacrocycles: From synthesis to catalysis.
Gutiérrez, A., et al. (2010). Synthesis and Catalytic Activity of Two New Cyclic Tetraaza Ligands. Molecules, 15(12), 8758-8768.
Kallistratos, G., et al. (2014). Group 12 metal complexes of mixed thia/aza and thia/oxa/aza macrocyclic ligands. Polyhedron, 80, 134-143.
White, V. A., et al. (2005). Synthesis of Nitrogen and Sulfur Macrocycles With Cis Exogenous Oxygen and Sulfur Donor Atoms. Organic & Biomolecular Chemistry, 3(23), 4271-4279.
André, J. P., et al. (2009). Thermodynamic stability and relaxation studies of small, triaza-macrocyclic Mn(ii) chelates. Dalton Transactions, (44), 9857-9867.
BenchChem. (2025).
BenchChem. (2025).
Blake, A. J., et al. (1988). Palladium(II)/(III) complexes of triaza macrocycles: synthesis and single crystal X-ray structures of [Pd(tacn)2]3+ and [Pd(tacn)(tacnH)]3+(tacn = 1,4,7-triazacyclononane).
Thiele, N. A., & Wilson, J. J. (2019). The f-Block Metals in Radiotherapy and Imaging: Tuning Size Selectivity and Chemical Inertness of Extended Macrocycles. Chemistry, 5(4), 104.
Meraj, A., et al. (2024). Synthesis and Stability Constants of Transition Metal Complexes of Medicinal Ligands. International Journal of Trend in Scientific Research and Development, 8(1), 622-629.
National Institute of Standards and Technology.
Kaplan, W. A. (1986). A Thermodynamic and Electronic Explanation of the Macrocyclic Effect. University of Illinois Urbana-Champaign.
Gerbeleu, N. V., & Arion, V. B. (1999). Template Synthesis of Macrocyclic Compounds. Wiley-VCH.
Bernhardt, P. V., & Lawrance, G. A. (2002). Synthesis and X-ray crystal structure determination of the first Copper(II) complexes of tetraazamacrocycle-glyoxal condensates. Inorganica Chimica Acta, 341, 55-61.
Wikipedia. Stability constants of complexes.
de Almeida, M. A. T. M., & de Jesus, J. T. (1975). DETERMINATION OF THE STABILITY CONSTANTS FOR THE COMPLEXES OF RARE-EARTH ELEMENTS AND TETRACYCLINE.
Scribd. Thermodynamic and Kinetic Stability of Complexes.
IntechOpen. (2019). Stability Constants of Metal Complexes in Solution.
Trade Science Inc. (2013). SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL ACTIVITY OF TETRAAZAMACROCYCLIC COMPLEXES.
Li, J., & Chen, P. (2016). Macrocyclic Drugs and Synthetic Methodologies toward Macrocycles. Molecules, 21(10), 1363.
Kálmán, F. K., & Tircsó, G. (2020). Equilibrium Thermodynamics of Macropa Complexes with Selected Metal Isotopes of Radiopharmaceutical Interest. Molecules, 25(23), 5542.
Narwade, M. L., et al. (2011). Metal-ligand stability constants of Th(III), Sm(III), Nd(III) and Pr(III) metal ion complexes. Der Pharma Chemica, 3(6), 496-500.
BenchChem. (2025).
Clair, B. W. St., et al. (2006). Synthesis, X-ray crystal structures, magnetism, and phosphate ester cleavage properties of copper(II) complexes of N-substituted derivatives of 1,4,7-triazacyclononane. Inorganic Chemistry, 45(10), 4106-4115.
Radecka-Paryzek, W., et al. (2022). Recent Advances in the Synthesis and Applications of Nitrogen-Containing Macrocycles. Molecules, 27(3), 993.
Institute of Chemistry Ceylon. Stability of Metal Complexes.
Yatsimirskii, A. K. (2022). Template Synthesis (Self-Assembly) of Macrocycles: Theory and Practice. Molecules, 27(15), 4867.
cross-validation of NMR and mass spectrometry data for complex analysis
Title: The Definitive Guide to Cross-Validating NMR and Mass Spectrometry for Complex Structural Elucidation The Causality of Cross-Validation: Why Siloed Data Fails In the structural elucidation of complex natural produ...
Author: BenchChem Technical Support Team. Date: March 2026
Title: The Definitive Guide to Cross-Validating NMR and Mass Spectrometry for Complex Structural Elucidation
The Causality of Cross-Validation: Why Siloed Data Fails
In the structural elucidation of complex natural products, biologics, and pharmaceutical impurities, relying on a single analytical modality introduces a high risk of structural misassignment. Historically, many published structures have required subsequent revision because the initial elucidation relied too heavily on isolated datasets[1].
As an application scientist, I approach structural elucidation as a self-validating system where the blind spots of one technique are illuminated by the strengths of another:
High-Resolution Mass Spectrometry (HRMS): Provides unparalleled sensitivity, exact mass for molecular formula generation, and MS/MS fragmentation trees. However, MS is fundamentally blind to stereochemistry and struggles to differentiate positional isomers or exact atomic connectivity.
Nuclear Magnetic Resonance (NMR): Delivers absolute mapping of the molecular framework. 2D NMR techniques map through-bond connectivity (COSY, HSQC, HMBC) and through-space stereochemistry (NOESY/ROESY). Yet, NMR suffers from lower sensitivity and struggles with "NMR-silent" heteroatoms or highly symmetrical quaternary centers.
The Causality of Integration: By cross-validating these datasets, we create a mathematical constraint system. The HRMS-derived molecular formula acts as the absolute boundary for the atomic inventory. MS/MS fragmentation trees serve as "seeds" or known substructures. These seeds are then fed into the NMR data, resolving overlapping signals and anchoring the 2D connectivity map[2].
Objective Comparison of Integrated NMR-MS Platforms
To move beyond manual, error-prone analysis, modern laboratories rely on integrated software platforms that fuse NMR and MS data. Below is an objective comparison of the two industry-leading solutions versus traditional manual workflows.
Table 1: Performance and Feature Comparison of Structural Elucidation Workflows
Feature / Capability
ACD/Structure Elucidator Suite (ACD/Labs)
Mnova Suite (Mestrelab Research)
Traditional Manual/Siloed Analysis
Primary Strength
De novo Computer-Assisted Structure Elucidation (CASE)[3]
Deep human intuition for highly atypical novelties
Data Fusion Method
Molecular Connectivity Diagram (MCD) generation from MS formula + 2D NMR
"Molecular Match" aligning MS isotope clusters with NMRPredict scoring[5]
Manual correlation tables (Excel/Paper)
Elucidation Time
Seconds to ~1.4 hours for complex de novo structures[6]
Minutes for automated structure verification against a proposed library
Days to weeks; highly dependent on operator expertise
Stereochemistry
3D configuration generation via NOESY/ROESY fitting
Biomolecular HOS (Higher Order Structure) analysis & 1D/2D multiplet analysis
Manual calculation of coupling constants (
J
-values)
Candidate Ranking
DP4 Probability Metrics (Experimental vs. Calculated shifts)
Ensemble NMR Predictor scoring & MS/MS fragment matching
Subjective human ranking
Platform Deep-Dive:
ACD/Structure Elucidator Suite: This platform is the gold standard for true de novo elucidation (unknowns with no prior structural hypothesis). It uses CASE technology to translate HRMS and 2D NMR data into a Molecular Connectivity Diagram (MCD). The engine exhaustively generates all mathematically possible structures that fit the data, then ranks them using DP4 probability metrics (comparing experimental
13
C/
1
H shifts against quantum-mechanically predicted shifts)[3].
Mnova (Mestrelab): Mnova excels in environments requiring high-throughput structure verification (e.g., synthetic chemistry QC). Its MSChrom plugin automatically extracts ion chromatograms and predicts isotope clusters[5], while the NMR plugin processes multi-vendor data. Mnova Verify automatically scores a proposed structure against the combined LC-MS and NMR datasets, flagging inconsistencies instantly[4].
Workflow Visualization: The Cross-Validation Engine
The following diagram illustrates the logical flow of data from isolated MS and NMR acquisition into a unified, cross-validated elucidation engine.
Fig 1: Integrated NMR and MS cross-validation workflow for structural elucidation.
Experimental Protocol: A Self-Validating Elucidation Workflow
To ensure scientific integrity, the following protocol outlines a self-validating methodology for acquiring and fusing NMR and MS data for a complex unknown (e.g., a novel natural product or degradation impurity).
Causality: Identical sample conditions must be maintained to ensure MS and NMR data represent the exact same chemical state.
Action: Dissolve >2 mg of the highly purified unknown in a deuterated solvent (e.g., DMSO-
d6
or CDCl
3
). Add Tetramethylsilane (TMS) at 0.05% v/v as an internal chemical shift reference. Aliquot 5 µL of this exact NMR sample, dilute with LC-MS grade solvent, and use it for HRMS to prevent batch-to-batch variation.
Step 2: High-Resolution Mass Spectrometry (HRMS) Acquisition
Action: Inject the diluted sample into an LC-ESI-QTOF or Orbitrap system.
Parameters: Acquire data in both positive and negative ionization modes. Utilize Data-Dependent Acquisition (DDA) to isolate the precursor ion and apply stepped collision energies (e.g., 20, 40, 60 eV) to generate a comprehensive MS/MS fragmentation tree.
Output: Calculate the exact molecular formula (mass error < 2 ppm) and identify key structural fragments (e.g., loss of H
2
O, CO, or specific functional groups).
Step 3: Multidimensional NMR Acquisition
Action: Transfer the remaining sample to a 5 mm NMR tube and acquire data on a
≥
500 MHz spectrometer equipped with a cryoprobe (for maximum sensitivity).
Required Pulse Sequences:
1D
1
H and
13
C: Establishes the baseline proton and carbon count.
1
H-
1
H COSY / TOCSY: Maps contiguous spin systems (neighboring protons).
1
H-
13
C HSQC: Identifies direct one-bond carbon-proton attachments.
1
H-
13
C HMBC: The critical experiment for bridging spin systems across quaternary carbons or heteroatoms (2- to 3-bond correlations).
Action: Import the raw HRMS and NMR vendor files into an integrated platform (e.g., ACD/Structure Elucidator).
Execution:
Input the HRMS-derived molecular formula to define the atomic limits.
Synchronize peak picking across 1D and 2D NMR spectra.
Define known MS/MS fragments as "Axiomatic Substructures" within the software to reduce computational overhead.
Execute the Molecular Connectivity Diagram (MCD) generation. The software will build all possible structural isomers that satisfy the HMBC and COSY correlations without violating the MS formula.
Step 5: Candidate Ranking and Stereochemical Assignment
Action: Utilize the software's prediction engine to calculate the theoretical
1
H and
13
C NMR spectra for all generated candidates.
Validation: Apply DP4 statistical analysis to rank the candidates based on the lowest Root Mean Square Deviation (RMSD) between experimental and predicted chemical shifts. Finally, overlay the NOESY data onto the top-ranked 3D conformer to definitively assign the relative stereochemistry.
References
Structure Elucidator Suite - CASE NMR Software. ACD/Labs. Available at:[Link]
Integrating NMR and MS for Improved Metabolomic Analysis: From Methodologies to Applications. National Center for Biotechnology Information (PMC). Available at:[Link]
Mnova NMR Software for 1D and 2D NMR Data. Mestrelab Research. Available at: [Link]
Starting Guide to Mnova MSChrom. Mestrelab Resources. Available at:[Link]
Blind trials of computer-assisted structure elucidation software. SciSpace. Available at:[Link]
Computer-Assisted Structure Elucidation in Routine Analysis. American Laboratory. Available at:[Link]
A Senior Application Scientist's Guide to Aza-Crown Ethers in Ion Separation
For researchers, scientists, and professionals in drug development, the precise separation of ions is a critical and often challenging task. Aza-crown ethers, a versatile class of macrocyclic ligands, have emerged as pow...
Author: BenchChem Technical Support Team. Date: March 2026
For researchers, scientists, and professionals in drug development, the precise separation of ions is a critical and often challenging task. Aza-crown ethers, a versatile class of macrocyclic ligands, have emerged as powerful tools for selective ion recognition and separation.[1][2] The substitution of one or more oxygen atoms in a traditional crown ether with a nitrogen atom imparts unique properties, including stronger complexation with heavy metal ions and the ability to be functionalized for specific applications.[1][2][3] This guide provides an in-depth performance comparison of various aza-crown ethers, supported by experimental data, to aid in the selection of the optimal ligand for your ion separation needs.
The Principle of Aza-Crown Ether-Mediated Ion Separation
The selectivity of aza-crown ethers is governed by a combination of factors, primarily the "size-fit" concept, where an ion's diameter closely matches the cavity size of the macrocycle.[4] For instance, 18-crown-6 ethers are well-known for their high affinity for potassium ions due to the optimal match between the ion's size and the ether's cavity.[1][4] Beyond this fundamental principle, the inclusion of nitrogen atoms within the macrocyclic ring introduces several key advantages:
Enhanced Cation Binding: Nitrogen is less electronegative than oxygen, making its lone pair of electrons more available for coordination with cations. This often leads to more stable complexes, particularly with transition and heavy metal ions.
pH-Tuning: The nitrogen atoms can be protonated, allowing for pH-mediated control over the ligand's binding affinity and enabling mechanisms like proton-coupled transport.
Facile Functionalization: The trivalent nature of the nitrogen atom provides a convenient point for attaching side arms or "lariats," which can further enhance selectivity and solubility in various solvents.[1]
The mechanism of ion separation, whether through liquid-liquid extraction or membrane transport, relies on the selective complexation of the target ion by the aza-crown ether in a non-polar phase, its transport, and subsequent release into a receiving phase. This process is driven by concentration gradients and the specific binding affinity between the ion and the macrocycle.
Performance Comparison of Aza-Crown Ethers
The performance of aza-crown ethers in ion separation is best evaluated through quantitative measures such as extraction constants (log Kex) and binding energies (ΔE). Higher log Kex values indicate greater extraction efficiency, while more negative binding energies suggest stronger and more stable complex formation.
Transition Metal Ion Separation
The separation of transition metals is crucial in various fields, from environmental remediation to catalysis. Tetra-aza-crown ethers have demonstrated significant potential in this area. A comparative study of 1,10-dioxa-4,7,13,16-tetra-azacyclo-octadecane (TA-18-crown-6) and its tetrabenzyl derivative (TBTA-18-crown-6) highlights the influence of structural modifications on selectivity.[5]
Aza-Crown Ether
Ion
log Kex (in CH2Cl2)
log Kex (in CHCl3)
TA-18-crown-6
Fe³⁺
> Cu²⁺
> Mn²⁺
Co²⁺
> Cd²⁺
> Ni²⁺
Zn²⁺
TBTA-18-crown-6
Fe³⁺
> Cu²⁺
> Co²⁺
Mn²⁺
> Ni²⁺
> Cd²⁺
Zn²⁺
TA-18-crown-6
Fe³⁺
> Ni²⁺
> Cu²⁺
Co²⁺
> Zn²⁺
> Cd²⁺
Mn²⁺
TBTA-18-crown-6
Fe³⁺
> Ni²⁺
> Cu²⁺
Co²⁺
> Zn²⁺
> Cd²⁺
Mn²⁺
Table 1: Extraction Constant (log Kex) Sequences for Transition Metal Cations with TA-18-crown-6 and TBTA-18-crown-6 in Dichloromethane and Chloroform.[5]
The data reveals that both aza-crown ethers exhibit a high selectivity for Fe³⁺.[5] The presence of benzyl groups in TBTA-18-crown-6 modifies the lipophilicity and conformation of the ligand, leading to subtle changes in the selectivity sequence for other divalent cations.[5]
Alkali and Alkaline Earth Metal Ion Separation
The selective binding of alkali and alkaline earth metals is vital in biological and clinical applications. Diaza-crown ethers, in particular, have been studied for their interaction with these ions. Density Functional Theory (DFT) calculations provide valuable insights into the intrinsic binding capabilities of these ligands.
Diaza-Crown Ether Derivative
Ion
Binding Energy (ΔU, kcal/mol)
Ligand 12
Ca²⁺
-301.8
Na⁺
-108.6
K⁺
-92.2
Ligand 13
Ca²⁺
-326.6
Na⁺
-123.7
K⁺
-104.9
Ligand 14
Ca²⁺
-322.3
Na⁺
-121.3
K⁺
-103.0
Ligand 15
Ca²⁺
-328.0
Na⁺
-110.5
K⁺
-94.7
Ligand 19
Ca²⁺
-315.6
Na⁺
-119.5
K⁺
-101.3
Table 2: DFT Calculated Binding Energies for the Formation of Complexes between Various Diaza-Crown Ethers and Ca²⁺, Na⁺, and K⁺.[2]
The significantly more negative binding energies for Ca²⁺ across all tested diaza-crown ether derivatives indicate a pronounced selectivity for this divalent cation over the monovalent Na⁺ and K⁺ ions.[2] This can be attributed to the better geometric fit of Ca²⁺ within the cavity formed by the ligand's oxygen and nitrogen atoms.[2]
Experimental Protocol: Liquid-Liquid Extraction of Metal Ions
This protocol outlines a general procedure for evaluating the extraction efficiency of an aza-crown ether for a specific metal ion.
Rationale: Liquid-liquid extraction is a fundamental and widely used technique to assess the ion-binding capabilities of aza-crown ethers.[6] It relies on the partitioning of a metal-ion-crown-ether complex from an aqueous phase into an immiscible organic phase. The efficiency of this process is a direct measure of the aza-crown ether's affinity and selectivity for the target ion.[6]
Aqueous solution of the metal salt (e.g., nitrate or chloride salt)
Deionized water
pH buffer solutions
Separatory funnels
Mechanical shaker
UV-Vis spectrophotometer or Atomic Absorption Spectrometer (AAS)
Step-by-Step Methodology
Preparation of Solutions:
Prepare a stock solution of the aza-crown ether in the chosen organic solvent at a known concentration (e.g., 1 mM).
Prepare a stock solution of the metal salt in deionized water at a known concentration (e.g., 1 mM). The pH of the aqueous phase should be adjusted and maintained using a suitable buffer.
Extraction Procedure:
In a separatory funnel, combine equal volumes (e.g., 10 mL) of the aza-crown ether solution (organic phase) and the metal salt solution (aqueous phase).
Seal the separatory funnel and shake vigorously for a predetermined time (e.g., 30-60 minutes) to ensure equilibrium is reached.
Allow the two phases to separate completely.
Analysis:
Carefully separate the aqueous phase.
Measure the concentration of the metal ion remaining in the aqueous phase using a suitable analytical technique (UV-Vis spectrophotometry with a chromogenic agent or AAS).
The concentration of the metal ion extracted into the organic phase can be determined by mass balance.
Calculation of Extraction Efficiency:
The percentage of extraction (%E) can be calculated using the following formula:
%E = [ (C₀ - Cₐ) / C₀ ] * 100
where C₀ is the initial concentration of the metal ion in the aqueous phase and Cₐ is the concentration of the metal ion in the aqueous phase after extraction.
Visualizing the Mechanism and Workflow
To better understand the processes involved in aza-crown ether-mediated ion separation, the following diagrams illustrate the key concepts.
Caption: Mechanism of ion complexation by an aza-crown ether.
Caption: Workflow for liquid-liquid extraction experiment.
Conclusion
Aza-crown ethers are highly tunable and efficient ligands for the selective separation of a wide range of metal ions. The choice of the specific aza-crown ether should be guided by the target ion, with consideration for the macrocycle's cavity size, the number and type of donor atoms, and the presence of functional side arms. The experimental data presented in this guide, particularly the extraction constants and binding energies, provide a solid foundation for making informed decisions. By following standardized experimental protocols, researchers can reliably assess the performance of different aza-crown ethers and optimize their ion separation processes.
References
Investigation of cation binding and sensing by new crown ether core substituted naphthalene diimide systems. New Journal of Chemistry. Available at: [Link]
Extraction‐ability and ‐selectivity of tetra‐aza‐crown ethers for transition metal cations. ResearchGate. Available at: [Link]
Synthesis of ion-selective polymer-supported crown ethers: A review. ResearchGate. Available at: [Link]
Acylated and alkylated benzo(crown-ethers) form ion-dependent ion channels in biological membranes. PMC. Available at: [Link]
Silica gel-bound aza-crowns for the selective removal and concentration of metal ions. ResearchGate. Available at: [Link]
A Tutorial Mini-review on Crown Ethers Towards Rhodium Separation: Application of Crown Ether Studies. Engineered Science Publisher. Available at: [Link]
Molecularly Engineered Aza-Crown Ether Functionalized Sodium Alginate Aerogels for Highly Selective and Sustainable Cu2+ Removal. PMC. Available at: [Link]
Studies of ion transport through a liquid membrane by using crown ethers. OSTI.GOV. Available at: [Link]
A Theoretical Investigation of the Selectivity of Aza-Crown Ether Structures Chelating Alkali Metal Cations for Potential Biosensing Applications. PMC. Available at: [Link]
Synthesis, Biological Evaluation, and Molecular Modeling of Aza-Crown Ethers. MDPI. Available at: [Link]
A kinetic study of potassium perchlorate transport through a supported liquid membrane containing dibenzo-18-crown-6. ACS Publications. Available at: [Link]
Synthesis of new aza- and thia-crown ethers and their metal ion templates synthesis as model case study. R Discovery. Available at: [Link]
Study of metal ions adsorption on novel aza crown ether functionalized silica at physiological pH. ResearchGate. Available at: [Link]
The effect of the presence of crown ether on ion transport across the lipid bilayer. ResearchGate. Available at: [Link]
Liquid-liquid extraction and facilitated membrane transport of Pb using a lipophilic acridono-crown ether as carrier. ResearchGate. Available at: [Link]
Evaluation of alkali metal binding selectivities of caged aza-crown ether ligands by microelectrospray ionization/quadrupole ion trap mass spectrometry. ACS Publications. Available at: [Link]
Synthesis of chromogenic crown ethers and liquid-liquid extraction of alkali metal ions. Scilit. Available at: [Link]
A Theoretical Investigation of the Selectivity of Aza-Crown Ether Structures Chelating Alkali Metal Cations for Potential Biosensing Applications. MDPI. Available at: [Link]
A Tutorial Mini-review on Crown Ethers Towards Rhodium Separation. Engineered Science Publisher. Available at: [Link]
SEPARATION OF ALKALI METAL CATIONS AND ALKALINE EARTH CATIONS USING lONIZABLE CROWN ETHERS. Texas Tech University DSpace. Available at: [Link]
Synthesis of an Asymmetrically Substituted AZA Crown Ether as Metal and Amino Acid Binding Site in DNA Conjugates. Taylor & Francis Online. Available at: [Link]
Theoretical study on the binding selectivity of 18-membered azacrownetherswith alkaline earth metal species. Acta Chimica Asiana. Available at: [Link]
Evaluation of alkali metal binding selectivities of caged aza-crown ether ligands by microelectrospray ionization/quadrupole ion trap mass spectrometry. PubMed. Available at: [Link]
Heavy Metal Ion Removal: A Global Review of Wastewater Treatment Technologies. MDPI. Available at: [Link]
comparative analysis of computational models and experimental results
Bridging the Gap: A Comparative Guide to Computational Models and Experimental Validation for Protein-Ligand Binding Affinity In modern structure-based drug design (SBDD), accurately determining protein-ligand binding af...
Author: BenchChem Technical Support Team. Date: March 2026
Bridging the Gap: A Comparative Guide to Computational Models and Experimental Validation for Protein-Ligand Binding Affinity
In modern structure-based drug design (SBDD), accurately determining protein-ligand binding affinity (
ΔG
) is the critical bottleneck in lead optimization. As a Senior Application Scientist, I frequently observe a disconnect between in silico predictions and in vitro realities. To reduce attrition rates, drug development professionals must understand not just how to run these models, but the fundamental statistical mechanics and thermodynamics that govern them.
This guide provides an objective, in-depth comparative analysis of heuristic computational models (Molecular Docking), rigorous physics-based models (Free Energy Perturbation, FEP+), and their experimental ground-truth counterparts (Isothermal Titration Calorimetry, ITC, and Surface Plasmon Resonance, SPR).
The Mechanistic Divide: Docking vs. Alchemical Free Energy
Molecular Docking (The Heuristic Approach)
Molecular docking relies on efficient heuristic placement algorithms and empirical scoring functions to predict ligand binding poses[1]. While highly effective for high-throughput virtual screening, docking fundamentally lacks the thermodynamic rigor required to predict absolute binding affinities. The causality behind this limitation is its omission of explicit solvent dynamics and conformational entropy; it cannot account for the energetic penalty of displacing highly ordered water molecules from the binding pocket[1].
Free Energy Perturbation / FEP+ (The Physics-Based Approach)
FEP+ utilizes molecular dynamics (MD) and alchemical thermodynamic cycles to compute relative binding free energies (
ΔΔG
)[2]. By computationally "mutating" Ligand A into Ligand B across a series of non-physical intermediate states (
λ
windows) in explicit solvent, FEP+ achieves predictive accuracy approaching experimental limits[3]. The rigorous sampling of the Boltzmann ensemble allows for the accurate calculation of entropic and enthalpic contributions that docking ignores, yielding errors typically around ~1 kcal/mol[2].
The Experimental Ground Truth: Thermodynamics vs. Kinetics
To validate computational models, we must establish a robust experimental baseline.
Isothermal Titration Calorimetry (ITC): ITC is the gold standard for thermodynamic profiling[1]. It is the only technique that directly measures the heat exchange (
ΔH
) of complex formation at a constant temperature, allowing for the simultaneous derivation of binding stoichiometry (
n
), affinity (
KD
), and entropy (
−TΔS
)[1].
Surface Plasmon Resonance (SPR): While ITC provides the thermodynamic driving forces, SPR provides real-time kinetic data (
kon
and
koff
). This is critical because two ligands with identical
ΔG
(and thus identical FEP+ predictions) can have vastly different target residence times, drastically impacting in vivo efficacy.
Integrated Discovery Workflow
To bridge the computational-experimental divide, a cyclical workflow is employed where computational predictions prioritize synthesis, and experimental data refines the computational force fields.
Integrated computational and experimental workflow for binding affinity prediction.
Comparative Data Analysis
The following table summarizes the quantitative and operational metrics of these methodologies to guide strategic deployment in a drug discovery pipeline.
Methodology
Category
Primary Output
Throughput
Accuracy / Resolution
Resource Intensity
Molecular Docking
Computational
Pose, Docking Score
High (Millions/day)
Low (Qualitative ranking)
Low (CPU-based)
FEP+
Computational
ΔΔG
(Relative Affinity)
Low (10s-100s/week)
High (~1 kcal/mol RMSE)
High (GPU clusters)
SPR
Experimental
kon
,
koff
,
KD
(Kinetics)
Medium (100s/day)
High (Real-time binding)
Medium (Sensor chips)
ITC
Experimental
ΔH
,
−TΔS
,
KD
(Thermodynamics)
Low (10s/day)
Gold Standard (Direct heat)
High (High protein req.)
Self-Validating Methodologies
A protocol is only as reliable as its internal controls. Below are the step-by-step methodologies for both FEP+ and ITC, emphasizing the causality behind the steps and their self-validating checkpoints.
Protocol 1: FEP+ Relative Binding Free Energy Simulation
System Preparation: Embed the protein-ligand complex in an explicit water box with neutralizing ions.
Causality: Implicit solvent models fail to capture the critical entropic penalty of displacing water networks from the binding pocket. Starting with an accurate ligand binding mode is critical to obtaining accurate predictions[2].
Alchemical Perturbation Map Generation: Construct a closed thermodynamic cycle mapping Ligand A to Ligand B.
Causality: Perturbing only the R-group (rather than the entire scaffold) minimizes phase space overlap issues, ensuring the MD simulation can smoothly transition between states[2].
MD Equilibration & Production: Run Replica Exchange Solute Tempering (REST) across
λ
windows.
Causality: REST enhances the sampling of the mutated region by locally scaling temperatures, preventing the system from becoming trapped in local energetic minima.
Self-Validation Checkpoint (Cycle Closure): Calculate the hysteresis of closed thermodynamic cycles (e.g., A
→
B
→
C
→
A).
Validation: If the sum of
ΔΔG
around the cycle deviates by
>0.5
kcal/mol from zero, the simulation lacks convergence. The data must be rejected, and the simulation time extended to ensure adequate sampling.
Protocol 2: ITC Thermodynamic Profiling
Sample Dialysis: Dialyze both the purified protein and the synthesized ligand against the exact same buffer overnight.
Causality: Even a 1 mM difference in buffer salts or DMSO concentration will generate massive heat of dilution artifacts upon injection, completely masking the micro-calorie binding signal.
Concentration Optimization (c-value): Adjust the protein concentration (
[M]
) such that the unitless parameter
c=n×KA×[M]
falls strictly between 10 and 100.
Causality: A c-value in this range ensures a highly defined sigmoidal isotherm. If
c<10
, the curve is too flat to fit a reliable
KD
; if
c>1000
, the curve becomes a step function, rendering the affinity unquantifiable.
Titration Execution: Perform 20-30 automated injections of the ligand into the protein cell at a constant temperature, allowing the baseline to stabilize between injections.
Self-Validation Checkpoint (Blank Subtraction): Perform a control titration of the ligand directly into the buffer[1].
Validation: Subtracting this background heat isolates the specific heat of binding. If the integrated heat of the final injections in the main experiment does not equal the blank titration, non-specific binding or protein aggregation is occurring, invalidating the thermodynamic profile.
Concordance Analysis: Computational Limits vs. Experimental Reproducibility
When evaluating the performance of computational models like FEP+, their accuracy must be benchmarked against the reproducibility of the experimental assays themselves. A comprehensive survey of over 314,000 experimental affinity assays revealed that 83.0% of repeated experimental measurements fall within 1 kcal/mol of each other[4]. This inherent biological and technical variance establishes the maximum theoretical accuracy any computational model can achieve[4].
In prospective drug discovery applications, FEP+ has successfully met this threshold. For example, in a rigorous study targeting membrane-bound G-protein-coupled receptors (GPCRs), FEP+ demonstrated a highly predictive ranking correlation (Spearman
ρ=0.55
) and a low root-mean-square error (RMSE) of 0.80 kcal/mol against experimental radioligand displacement assays, effectively matching the experimental variance limits[5].
By understanding the thermodynamic causality behind both the computational algorithms and the experimental validation assays, drug development professionals can build self-validating pipelines that significantly accelerate the discovery of high-affinity therapeutics.
Assessing the Purity of 1,7,13-Trioxa-4,10,16-triazacyclooctadecane: A Comparative Guide for Researchers
In the realms of supramolecular chemistry and drug development, the integrity of foundational molecules is paramount. For a compound as significant as 1,7,13-Trioxa-4,10,16-triazacyclooctadecane, an azacrown ether with w...
Author: BenchChem Technical Support Team. Date: March 2026
In the realms of supramolecular chemistry and drug development, the integrity of foundational molecules is paramount. For a compound as significant as 1,7,13-Trioxa-4,10,16-triazacyclooctadecane, an azacrown ether with wide-ranging applications, its purity is not a mere quality checkpoint but the very basis of scientifically sound and reproducible outcomes. The presence of even trace impurities, such as unreacted starting materials or byproducts from side reactions, can significantly alter its coordination properties and biological activity, potentially leading to misleading results.[1]
This guide offers a comprehensive, in-depth comparison of the essential analytical techniques for verifying the purity of 1,7,13-Trioxa-4,10,16-triazacyclooctadecane. We will delve into the principles behind each method, provide insights from field experience for experimental design, and outline a self-validating workflow for purity assessment.
The Imperative of Purity: Understanding the Stakes
1,7,13-Trioxa-4,10,16-triazacyclooctadecane, a macrocyclic ligand, is a cornerstone in various research areas, including the development of ion-selective sensors and as a crucial component in novel drug delivery systems.[2] Its utility is derived from its unique structural framework, which allows it to selectively bind with specific ions.[2] Impurities can interfere with this selective binding, introduce unforeseen variables in sensitive experiments, and compromise the reliability of any subsequent data. Consequently, a rigorous and multi-faceted analytical approach is indispensable for the comprehensive characterization of this macrocycle's purity.
A Comparative Analysis of Key Analytical Techniques
The selection of an appropriate analytical technique is contingent on the specific information sought. While some methods offer a general purity overview, others provide detailed insights into the nature and quantity of specific impurities. The three pillars for assessing the purity of this macrocycle are Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Chromatography.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Analysis
NMR spectroscopy, particularly ¹H and ¹³C NMR, is the gold standard for structural elucidation and purity assessment of organic compounds.[1][3][4] It provides a detailed "fingerprint" of the molecule's atomic arrangement.
For 1,7,13-Trioxa-4,10,16-triazacyclooctadecane, the ¹H NMR spectrum should exhibit characteristic signals for the methylene protons adjacent to the oxygen and nitrogen atoms. The inherent symmetry of the molecule leads to a relatively simple spectrum. The presence of impurities, such as linear precursors or other macrocyclic byproducts, would introduce additional, often less symmetrical, signals.
The rationale for employing specific NMR experiments is to achieve unambiguous signal assignment. While a standard ¹H NMR may suffice for detecting significant impurities, two-dimensional techniques like COSY (Correlation Spectroscopy) are invaluable for confirming the connectivity between protons within the macrocyclic structure. ¹³C NMR provides a count of the unique carbon environments, serving as a quick verification of the expected molecular symmetry.[5] An unexpectedly high number of signals is a clear indication of impurities.
For absolute purity determination, Quantitative NMR (qNMR) is a powerful technique. It involves integrating the analyte's signals against those of a certified internal standard of known concentration.[1][6]
A robust NMR protocol for purity assessment should be inherently self-validating. This includes:
Appropriate Solvent Selection: Using a deuterated solvent that fully dissolves the analyte and does not have signals that overlap with key regions of the spectrum.
Internal Standard for qNMR: The choice of an internal standard is critical for quantitative analysis. It must be non-reactive with the analyte and have a known purity.
Sufficient Relaxation Delays (D1): To ensure accurate integration for quantification, a sufficient delay between scans is necessary to allow for complete relaxation of all nuclei.
Sample Preparation: Accurately weigh and dissolve a small amount of the 1,7,13-Trioxa-4,10,16-triazacyclooctadecane sample in a suitable deuterated solvent.
Internal Standard (for qNMR): For quantitative analysis, add a precisely weighed amount of a certified internal standard.
Instrument Setup:
Properly tune and shim the NMR spectrometer for high resolution.
Set appropriate spectral parameters, including pulse angle and relaxation delay.
Data Acquisition: Acquire the spectrum with enough scans for a good signal-to-noise ratio.
Data Processing and Analysis: Process the data and integrate the signals corresponding to the analyte and any impurities. For qNMR, calculate the purity based on the integral values, molecular weights, and masses of the analyte and the standard.
Mass Spectrometry (MS): Confirming Molecular Identity
Mass spectrometry is essential for confirming the molecular weight of 1,7,13-Trioxa-4,10,16-triazacyclooctadecane and identifying any impurities with different mass-to-charge ratios.[1][7]
Soft ionization techniques like Electrospray Ionization (ESI) are well-suited for this macrocycle, as they typically produce the protonated molecule [M+H]⁺, allowing for straightforward molecular weight confirmation.[7] The presence of other significant peaks could indicate impurities. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can help in determining the elemental composition of the parent ion and any impurities.
To ensure the reliability of MS data, the following are crucial:
Calibration: The mass spectrometer must be properly calibrated.
Blank Injections: Analyzing a blank solvent helps identify any background contamination.
Isotopic Pattern Matching: The observed isotopic distribution for the molecular ion should be compared with the theoretical pattern for the expected chemical formula.
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent.
Instrument Setup: Set the ESI source to the appropriate ion mode and optimize the parameters for a stable signal.
Data Acquisition: Infuse the sample into the mass spectrometer and acquire the mass spectrum over a relevant mass range.
Data Analysis: Identify the peak for the protonated molecule and look for any other significant peaks. With HRMS, compare the measured accurate mass with the theoretical mass.
Chromatography: The Art of Separation
Chromatographic techniques, especially High-Performance Liquid Chromatography (HPLC), are powerful for separating the target compound from its impurities, enabling their individual detection and quantification.[1]
Due to its nature, Reverse-Phase HPLC (RP-HPLC) is generally the preferred technique for 1,7,13-Trioxa-4,10,16-triazacyclooctadecane. A significant challenge is that this compound lacks a strong UV chromophore, making detection by standard UV detectors difficult.[8][9] In such cases, universal detectors like an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) are excellent alternatives.[10] Coupling HPLC with mass spectrometry (LC-MS) offers the combined power of separation and identification.
A reliable HPLC method should be validated for key performance characteristics. System suitability tests should be performed before sample analysis to ensure the system is operating correctly.
Sample Preparation: Prepare a stock solution of the sample in the mobile phase at a known concentration.
HPLC System and Conditions: Utilize a suitable column (e.g., C18) and a mobile phase gradient of water and an organic solvent.
Data Acquisition and Analysis: Inject the samples and record the chromatograms. Integrate the peak areas to determine the relative purity.
Comparative Summary of Techniques
Feature
¹H NMR Spectroscopy
Mass Spectrometry (MS)
High-Performance Liquid Chromatography (HPLC)
Primary Information
Structural confirmation, identification of isomers, quantification (qNMR).[1][3][4]
Highly sensitive with accurate mass determination.
Excellent for resolving complex mixtures.
Limitations
May not detect non-protonated impurities.
Does not distinguish between isomers.
Requires a suitable detector (e.g., ELSD/CAD) if no chromophore is present.[8][9][10]
Visualizing the Purity Assessment Workflow
The following diagram illustrates a logical workflow for the comprehensive purity assessment of 1,7,13-Trioxa-4,10,16-triazacyclooctadecane.
Caption: A logical workflow for the multi-technique purity assessment of 1,7,13-Trioxa-4,10,16-triazacyclooctadecane.
Conclusion
A thorough assessment of the purity of 1,7,13-Trioxa-4,10,16-triazacyclooctadecane is a non-negotiable step that demands a well-considered, multi-pronged analytical strategy. No single technique provides a complete picture. By synergistically combining the structural elucidation capabilities of NMR, the molecular weight confirmation from mass spectrometry, and the separation prowess of HPLC, researchers can establish a comprehensive and trustworthy purity profile. This rigorous methodology underpins the reliability of experimental data and the eventual success of the applications that depend on this important macrocycle.
References
Casas-Hernández, J. L., Bueno, M., Ibáñez, E., & Cifuentes, A. (2019). Recent advances in mass spectrometry studies of non-covalent complexes of macrocycles - A review. Analytica Chimica Acta, 1089, 1-15. [Link]
Bordunov, A. V., Bradshaw, J. S., & Izatt, R. M. (1997). Macrocyclic ligands examined by fast atom bombardment mass spectrometry: direct observation of metal cation selectivity in complexation. Journal of the Chemical Society, Perkin Transactions 2, (7), 1531-1536. [Link]
Shinde, V. (2020, October 24). Analytical Method Development Approach When Compounds Don't Have UV Chromophore. PharmaeliX. [Link]
Zhang, Y., & Volkman, J. K. (2023). Structural characterization and mass spectrometry fragmentation signatures of macrocyclic alkanes isolated from a Sydney Basin torbanite, Australia. Organic Geochemistry, 178, 104574. [Link]
Vinogradov, A. A., et al. (2021). Linearizable Macrocyclic Peptide Libraries for Affinity Selection-Mass Spectrometry. ChemRxiv. [Link]
Al-Rimawi, F. (2012). On-Column Approach in the HPLC-UV Analysis of Non-chromophoric Compounds Using Azelaic Acid as a Model. Jordan Journal of Pharmaceutical Sciences, 5(3), 243-250. [Link]
RG Discovery. (n.d.). Macrocyclic peptides driving drug discovery. [Link]
Dispas, A., et al. (2018). Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis. Molecules, 23(8), 2035. [Link]
Borman, P. (2015, July 3). Universal detection in high performance liquid chromatography. European Pharmaceutical Review. [Link]
Gündüz, M. G., et al. (2012). Synthesis and crystal structure of 1,4,10,13-tetraoxa-7,16-diazoniumcyclo-octadecane bis(4-chloro-2-methyl-phenoxyacetate). Chemistry Central Journal, 6, 43. [Link]
Lee, J., et al. (n.d.). SUPPORTING MATERIALS. [Link]
National Center for Biotechnology Information. (n.d.). 1,4,10-Trioxa-7,13-diazacyclopentadecane. PubChem. [Link]
Zaki, M. E. A., et al. (2006). Synthesis and Characterization of a Series of New aza-Crown Ethers (I). Egyptian Journal of Chemistry, 49(3), 313-320. [Link]
Ilisz, I., et al. (2021). Liquid Chromatographic Enantioseparations Utilizing Chiral Stationary Phases Based on Crown Ethers and Cyclofructans. Molecules, 26(15), 4627. [Link]
Albert, M., et al. (2020). Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. American Pharmaceutical Review. [Link]
Welch, C. J., et al. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Accounts of Chemical Research, 50(8), 1973-1983. [Link]
A Comparative Guide to the Performance of Novel Aza-Crown Ether Derivatives
In the dynamic field of supramolecular chemistry, aza-crown ethers have continually garnered significant interest due to their exceptional ability to selectively bind cations and their versatile applications in catalysis...
Author: BenchChem Technical Support Team. Date: March 2026
In the dynamic field of supramolecular chemistry, aza-crown ethers have continually garnered significant interest due to their exceptional ability to selectively bind cations and their versatile applications in catalysis, ion sensing, and drug delivery.[1][2] The introduction of nitrogen atoms into the crown ether framework imparts unique structural and electronic properties, allowing for facile modification and the introduction of functional side arms, leading to the development of "lariat" ethers with enhanced binding capabilities.[2] This guide provides an in-depth, objective comparison of the performance of new aza-crown ether derivatives against established alternatives, supported by experimental data and detailed protocols to empower researchers, scientists, and drug development professionals in their endeavors.
The Rise of Functionalized Aza-Crown Ethers: Beyond Simple Ionophores
Traditional crown ethers, while effective, often act as passive hosts. The new generation of aza-crown derivatives, however, are designed as active participants in molecular processes. By incorporating functional moieties such as Schiff bases, squaramides, and fluorophores, these novel compounds exhibit enhanced catalytic activity, selective ion-pair recognition, and responsive signaling capabilities.[3][4][5][6][7] This guide will focus on benchmarking the performance of two prominent classes of new aza-crown derivatives: Aza-Crown Ether Schiff Bases and Aza-Crown Ether-Squaramide Conjugates .
Performance Benchmark: Aza-Crown Ether Schiff Bases in Catalysis
Aza-crown ether Schiff bases have emerged as highly effective catalysts, particularly in oxidation reactions.[3] The presence of the azomethine group, in conjunction with the crown ether cavity, allows for the coordination of transition metal ions, creating potent catalytic centers.[3]
Comparative Catalytic Activity:
The performance of newly synthesized aza-crown ether Schiff base-metal complexes is often benchmarked against their uncrowned analogues or earlier generations of catalysts. A key metric for comparison is the catalytic conversion efficiency and selectivity in specific reactions.
Catalyst/Complex
Target Reaction
Conversion (%)
Selectivity (%)
Reference
New Derivative: Benzo-10-aza-15-crown-5 Schiff Base-Co(II)
Oxidation of 4-xylene to 4-toluic acid
Increased transformation with alkali metal insertion
Table 1: Comparative catalytic performance of aza-crown ether Schiff base derivatives.
The enhanced performance of the aza-crown derivatives can be attributed to the "lariat" effect, where the crown ether moiety can bind an alkali or alkaline earth metal ion, which in turn allosterically modulates the electronic properties of the coordinated transition metal center, thereby enhancing its catalytic activity.[3][9]
Experimental Protocol: Synthesis and Catalytic Testing of an Aza-Crown Ether Schiff Base
This protocol outlines the general synthesis of a salicylaldimine aza-crown ether Schiff base and its subsequent use in a catalytic oxidation reaction.
Step 1: Synthesis of the Schiff Base Ligand
Dissolve one equivalent of the desired aza-crown ether amine in methanol.
Add a solution of two equivalents of a substituted salicylaldehyde in methanol.
Reflux the mixture for 4-6 hours.
Cool the reaction mixture to room temperature.
The precipitated Schiff base ligand is collected by filtration, washed with cold methanol, and dried under vacuum.
Step 2: Complexation with a Transition Metal
Suspend the synthesized Schiff base ligand in ethanol.
Add an ethanolic solution of one equivalent of a transition metal salt (e.g., CoCl₂·6H₂O).
Reflux the mixture for 2-3 hours.
The resulting metal complex precipitates upon cooling.
Collect the complex by filtration, wash with ethanol, and dry.
Step 3: Catalytic Oxidation of 4-Xylene
In a reaction vessel, combine the synthesized catalyst, 4-xylene (substrate), and a suitable solvent (e.g., toluene).
If studying the effect of alkali metals, add a salt such as KCl.
Pressurize the vessel with molecular oxygen.
Heat the reaction mixture to the desired temperature (e.g., 100-120 °C) and stir for a specified time.
After the reaction, cool the mixture and analyze the products by gas chromatography (GC) or high-performance liquid chromatography (HPLC) to determine conversion and selectivity.
Diagram of Catalytic Workflow:
Caption: Workflow for the synthesis and catalytic application of aza-crown ether Schiff base complexes.
Performance Benchmark: Aza-Crown Ether-Squaramide Conjugates in Ion Transport
Aza-crown ether-squaramide conjugates are innovative molecules designed for selective anion/cation symport across lipid membranes.[6][10] The aza-crown ether moiety selectively binds a cation, while the squaramide unit, a powerful hydrogen-bond donor, interacts with an anion, facilitating the transport of the ion pair. This has significant implications for developing novel therapeutics that can disrupt cellular ion homeostasis.[6]
Comparative Ion Transport Efficiency:
The performance of these conjugates is evaluated by their ability to transport ions across a model lipid bilayer, often measured using fluorescence-based assays.
Compound
Transported Ion Pair
EC₅₀ (µM) for 50% Transport
Mechanism
Reference
New Derivative: Aza-crown ether-squaramide conjugate
Table 2: Comparative ion transport and catalytic efficiency of aza-crown ether-squaramide conjugates.
The data clearly indicates that the synergistic action of the aza-crown ether and the squaramide in the conjugate leads to a more efficient and specific ion transport mechanism compared to the individual components.
Experimental Protocol: Vesicle-Based Ion Transport Assay
This protocol describes a common method to assess the ion transport capabilities of aza-crown ether-squaramide conjugates using large unilamellar vesicles (LUVs).
Step 1: Preparation of LUVs
Prepare a lipid film by evaporating a solution of a phospholipid (e.g., POPC) in chloroform under a stream of nitrogen.
Hydrate the lipid film with a buffered solution containing a pH-sensitive fluorescent dye (e.g., HPTS) and the salt to be transported (e.g., NaCl).
Subject the hydrated lipid suspension to several freeze-thaw cycles.
Extrude the suspension through a polycarbonate membrane with a defined pore size (e.g., 100 nm) to form LUVs.
Remove the external dye and salt by size-exclusion chromatography.
Step 2: Fluorescence-Based Transport Assay
Suspend the prepared LUVs in an iso-osmotic buffer without the salt.
Add the aza-crown ether-squaramide conjugate (dissolved in a suitable solvent like DMSO) to the vesicle suspension.
Induce an ion gradient by adding a pulse of a base (e.g., NaOH).
Monitor the change in fluorescence intensity of the entrapped dye over time using a fluorometer. A change in fluorescence indicates the transport of ions across the vesicle membrane, leading to a change in the internal pH.
The rate of transport can be calculated from the initial rate of fluorescence change.
Diagram of Ion Transport Mechanism:
Caption: Anion/cation symport mediated by an aza-crown ether-squaramide conjugate.
Future Directions and Broader Impacts
The development of novel aza-crown ether derivatives continues to push the boundaries of supramolecular chemistry. Future research will likely focus on:
Multi-functional Systems: Integrating catalytic, sensing, and transport functions into a single molecular entity.
Biocompatible Derivatives: Designing aza-crown ethers for in vivo applications, including targeted drug delivery and as artificial hydrolases for gene medicine.[11][12][13]
"Smart" Materials: Creating materials that respond to specific stimuli (e.g., light, pH) for controlled release or catalytic activity.[14]
The continued exploration of these versatile molecules holds immense promise for advancements in medicine, materials science, and green chemistry.
References
Maher, K., & Mohammed, S. (2018). Crown Ether Schiff bases and Their Complexes: Recent Advances Review. Oriental Journal of Chemistry, 34(4).
(2021). Synthesis of Novel Crown Ether-Squaramides and Their Application as Phase-Transfer Catalysts. Molecules, 26(21), 6542. [Link]
(2021). Synthesis of Novel Crown Ether-Squaramides and Their Application as Phase-Transfer Catalysts. PubMed. [Link]
(n.d.). Aza-crown ether locked on polyethyleneimine: solving the contradiction between transfection efficiency and safety during in vivo gene delivery. Chemical Communications (RSC Publishing). [Link]
Fenichel, L., Tőkei, L., Bitter, I., Ágai, B., Hell, Z., & Bakó, P. (1988). SYNTHESIS AND APPLICATION OF CROWN ETHERS. Periodica Polytechnica Chemical Engineering, 32(1-3), 121–129. [Link]
(2021). Synthesis, Biological Evaluation, and Molecular Modeling of Aza-Crown Ethers. MDPI. [Link]
(n.d.). Synthesis and Characterization of a Series of New aza-Crown Ethers (I). ResearchGate. [Link]
Maher, K., & Mohammed, S. (2018). Crown Ether Schiff bases and their Complexes: Recent Advances (A Review ). Semantic Scholar. [Link]
(n.d.). Comparative photophysical behaviour of naphthalene-linked crown ethers and aza crown ethers of varying cavity dimensions. Indian Academy of Sciences. [Link]
(2025). Stability constants of aza-oxa-crown ether complexes with silver(I) in nonaqueous polar solvents. ResearchGate. [Link]
(2019). Full article: Synthesis and Biological Evaluation of Aza-Crown Ether–Squaramide Conjugates as Anion/Cation Symporters. Taylor & Francis. [Link]
(n.d.). Rigidified naphtho-aza-crown ethers: synthesis and ion selectivity on heavy metal ions. ResearchGate. [Link]
Thaler, A., Cox, B. G., & Schneider, H. (2003). Stability constants of aza-oxa-crown ether complexes with silver(I) in nonaqueous polar solvents. Inorganica Chimica Acta, 351, 123-132. [Link]
(2019). (PDF) The role of crown ethers in drug delivery. ResearchGate. [Link]
(n.d.). EPR Sensing of a Cation Species by Aza‐Crown Ethers Incorporating a Persistent Nitroxidic Radical Unit. CRIS. [Link]
(2025). Investigation of Photorecoordination Kinetics for Complexes of Bis(aza-18-crown-6)-Containing Dienones with Alkali and Alkaline-Earth Metal Cations via Time-Resolved Absorption Spectroscopy: Structure vs. Properties. MDPI. [Link]
Muzzalupo, R., Nicoletta, F. P., Trombino, S., Cassano, R., Iemma, F., & Picci, N. (2007). A new crown ether as vesicular carrier for 5-fluoruracil: synthesis, characterization and drug delivery evaluation. Colloids and Surfaces B: Biointerfaces, 58(2), 197-202. [Link]
(n.d.). Development of the aza-crown ether metal complexes as artificial hydrolase. Semantic Scholar. [Link]
(n.d.). Molecular structure of the crown ether aza derivatives and cryptands studied in this work. ResearchGate. [Link]
(n.d.). The role of crown ethers in drug delivery. Academia.edu. [Link]
(2025). A Theoretical Investigation of the Selectivity of Aza-Crown Ether Structures Chelating Alkali Metal Cations for Potential Biosensing Applications. MDPI. [Link]
Xie, J., & Feng, F. (2016). Development of the aza-crown ether metal complexes as artificial hydrolase. Journal of Inorganic Biochemistry, 154, 57-69. [Link]
(n.d.). Synthesis of aza-crown ethers. Chemical Reviews - ACS Publications. [Link]
Verde, A., Blanco, S., & Martínez-Haya, B. (2026). Sampling of the hydration landscape of a benchmark aza-crown ether macrocycle by high resolution rotational spectroscopy. The Journal of Chemical Physics, 164(6), 064308. [Link]
(2021). Synthesis, Biological Evaluation, and Molecular Modeling of Aza-Crown Ethers. National Institutes of Health. [Link]
(2023). CrownPhos: A Review of Crown Ether Derivatives Decorated with Phosphorus Donors. Phosphorus, Sulfur, and Silicon and the Related Elements, 198(12), 1083-1096. [Link]
Yu, T., Meng, J., Zhao, Y., Zhang, H., Han, X., & Fan, D. (2011). Synthesis and rare earth metal ion-sensing properties of aza-crown derivative incorporating with diaryl-1,3,4-oxadiazole. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 78(1), 396-400. [Link]
Landry, D. (n.d.). Approaches to the Synthesis and Sterochemical Analysis of Aza Crown Ethers. Amanote Research. [Link]
(2019). Synthesis and biological evaluation of aza-crown ether-squaramide conjugates as anion/cation symporters. PubMed. [Link]
comparison of different synthetic routes for trioxa-triaza macrocycles
Title: Comprehensive Comparison of Synthetic Routes for Trioxa-Triaza Macrocycles Target Audience: Researchers, Application Scientists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experi...
Author: BenchChem Technical Support Team. Date: March 2026
Title: Comprehensive Comparison of Synthetic Routes for Trioxa-Triaza Macrocycles
Target Audience: Researchers, Application Scientists, and Drug Development Professionals
Content Type: Technical Comparison Guide & Experimental Methodology
Trioxa-triaza macrocycles, such as 1,7,13-trioxa-4,10,16-triazacyclooctadecane (an 18-membered N₃O₃ crown ether analog), represent a highly specialized class of chelating agents. Structurally, these macrocycles feature a hydrophobic exterior and a hydrophilic cavity lined with alternating heteroatoms[1]. The integration of three etheric oxygen atoms (hard donors) and three secondary amine nitrogen atoms (borderline donors) creates a unique coordination environment[1]. This mixed-donor set allows the macrocycle to selectively bind a wide range of metal ions, making them invaluable in applications ranging from lithium and magnesium isotope separation to the development of redox-sensitive MRI contrast agents and fluorescent chemosensors[1][2].
However, synthesizing medium-to-large macrocycles (12- to 24-membered rings) presents significant thermodynamic and kinetic challenges. The entropic penalty of bringing two reactive chain ends together often results in competing intermolecular oligomerization[1]. This guide objectively evaluates the four primary synthetic routes used to overcome these barriers, providing mechanistic insights, yield comparisons, and self-validating experimental protocols.
Mechanistic Evaluation of Synthetic Routes
Route A: The Richman-Atkins Tosylamide Cyclization
The Richman-Atkins cyclization remains the industrial and academic standard for synthesizing polyaza and mixed-donor macrocycles[3].
Causality & Mechanism: To avoid extreme high-dilution conditions, this route utilizes tosyl (Ts) protecting groups on the acyclic oligoamine precursors[1]. The tosyl groups serve a dual mechanistic purpose:
They strongly electron-withdraw, increasing the acidity of the adjacent N-H bonds and allowing facile deprotonation by mild bases like K₂CO₃ or Cs₂CO₃ in polar aprotic solvents (DMF)[1].
The steric bulk of the tosyl groups restricts the conformational freedom of the acyclic chain. This induces a folding effect (analogous to the Thorpe-Ingold effect) that pre-organizes the reactive ends, entropically favoring intramolecular cyclization over polymerization[1].
Route B: Metal-Templated Synthesis
Causality & Mechanism: Template-assisted synthesis introduces a metal cation (e.g., Ba²⁺ or K⁺) directly into the reaction mixture[1]. The ether oxygens and amine nitrogens of the acyclic precursors coordinate to the metal ion, wrapping around it to form a pre-organized complex[1]. Because the ionic radius of K⁺ (1.38 Å) perfectly matches the cavity size of an 18-membered ring, the template acts as a thermodynamic mandrel, drastically reducing the activation entropy (ΔS‡) required for ring closure[1].
Causality & Mechanism: Traditional nucleophilic substitution fails when incorporating rigid, sp²-hybridized aromatic units (e.g., quinolines) into the macrocyclic backbone[4]. Modern approaches utilize Pd(0)-catalyzed cross-coupling. By employing a stable Pd(0) source like Pd(dba)₂ alongside a sterically demanding, electron-rich biaryl phosphine ligand like DavePhos, the catalyst facilitates the challenging oxidative addition into aryl chlorides[4]. Subsequent coordination of an oxadiamine and reductive elimination yields the macrocycle. This route is highly chemoselective and essential for synthesizing fluorescent chemosensors[4].
Route D: Traditional High-Dilution Cyclization
Causality & Mechanism: The oldest method involves reacting diacyl chlorides with diamines. To kinetically favor intramolecular cyclization, the reaction is run under extreme high-dilution conditions (< 10⁻³ M)[1]. While conceptually simple, it is solvent-intensive, environmentally unfavorable, and generally yields the lowest amount of the desired macrocycle[1].
Visualizing the Synthetic Divergence
Fig 1: Mechanistic divergence of primary synthetic routes for trioxa-triaza macrocycles.
Quantitative Data & Performance Comparison
The following table summarizes the performance metrics of each synthetic route, allowing researchers to select the optimal pathway based on their specific structural and scalability requirements.
Synthetic Route
Key Reagents / Catalysts
Typical Yield (%)
Scalability
Primary Advantage
Major Limitation
Richman-Atkins
TsCl, K₂CO₃, DMF, Na/NH₃
60 - 80%
High
Avoids high dilution; robust and highly reproducible
Requires harsh reductive deprotection step
Metal-Templated
Ba²⁺ or K⁺ salts
45 - 70%
Medium
Excellent pre-organization; low oligomerization
Requires rigorous demetalation post-synthesis
Pd-Catalyzed
Pd(dba)₂, DavePhos, tBuONa
30 - 50%
Low-Medium
Chemoselective for sp² carbons; allows aromatic fusion
To ensure scientific integrity, the following protocols are designed as self-validating systems. Each critical step includes an analytical checkpoint to confirm causality and progress before proceeding.
Protocol 1: Richman-Atkins Synthesis of 1,7,13-Trioxa-4,10,16-triazacyclooctadecane
Fig 2: Step-by-step experimental workflow for the Richman-Atkins cyclization method.
Step 1: Precursor Activation & Protection
Tosylation: React the acyclic triamine precursor with p-toluenesulfonyl chloride (TsCl) in pyridine at 0 °C. Validation: Monitor via TLC. The addition of massive Ts groups will significantly increase the Rf value in non-polar solvent systems.
Alcohol Activation: Convert the terminal hydroxyls of the trioxa-diol precursor to mesylates (OMs) or tosylates (OTs) using methanesulfonyl chloride and triethylamine in dichloromethane (DCM).
Step 2: Macrocyclization
Suspend anhydrous K₂CO₃ (or Cs₂CO₃) in dry DMF and heat to 100 °C under an argon atmosphere[1].
Simultaneously add equimolar solutions of the tosylated triamine and the activated trioxa-diol dropwise over 4 hours.
Validation: Isolate a crude sample and perform ¹H NMR. The successful cyclization is confirmed by the distinct chemical shift changes of the protons adjacent to the donor atoms, indicating the transition from an acyclic chain to a constrained macrocyclic environment[1].
Step 3: Deprotection & Purification
Cleavage: The tosyl groups are extremely robust. Remove them via reduction using sodium metal dissolved in liquid ammonia (Na/NH₃) at -78 °C, or alternatively using lithium aluminum hydride[1].
Validation: Perform Mass Spectrometry (ESI-MS). The disappearance of the [M+Ts]⁺ peaks and the appearance of the exact mass for the free macrocycle (e.g., C₁₂H₂₇N₃O₃, m/z 261.36) confirms successful deprotection[1].
Protocol 2: Pd-Catalyzed Amination for Aromatic-Fused Macrocycles
(Adapted for quinoline-based trioxa-triaza macrocycles)
Glovebox Setup: Inside an argon-filled glovebox, charge an oven-dried Schlenk flask with the dichloro-aromatic precursor (e.g., 4,6-dichloroquinoline, 0.25 mmol), the trioxadiamine linker (0.25 mmol), Pd(dba)₂ (8 mol%), DavePhos (9 mol%), and tBuONa (0.75 mmol)[4].
Reaction: Dissolve the mixture in anhydrous toluene and heat at 100 °C for 24 hours[4].
Workup & Validation: Filter through a Celite pad, concentrate, and purify via silica gel chromatography (Eluent: CH₂Cl₂/MeOH/NH₃(aq))[4]. Validate the product via UV-Vis and fluorescence spectroscopy. Aromatic-fused trioxa-triaza macrocycles will exhibit distinct fluorescent emission shifts upon coordination with target metals like Cu(II), confirming both structural integrity and functional chelation capability[4].
References
Royal Society of Chemistry (RSC). "Accepted Manuscript: Novel dioxa- and trioxadiazamacrocycles synthesized by the Pd(0)-catalyzed amination." Available at: [Link]
ResearchGate. "Syntheses and separating properties of triazacrown and AM18C6 bonded Merrifield peptide resins." Available at: [Link]
Google Patents. "WO2000053588A1 - A process for the preparation of 1,4,7,10-tetraazacyclododecane.
Evaluating the Effect of Solvent on Complex Formation and Stability: A Comparative Guide to Cyclodextrin Inclusion Systems
As drug development pipelines increasingly yield highly lipophilic, poorly water-soluble active pharmaceutical ingredients (APIs) (BCS Class II/IV), supramolecular inclusion complexation has become a cornerstone of formu...
Author: BenchChem Technical Support Team. Date: March 2026
As drug development pipelines increasingly yield highly lipophilic, poorly water-soluble active pharmaceutical ingredients (APIs) (BCS Class II/IV), supramolecular inclusion complexation has become a cornerstone of formulation strategy. Cyclodextrins (CDs)—cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic cavity—are the gold standard for encapsulating these APIs.
However, the efficacy of CD complexation is not solely dependent on the host-guest structural fit. As an Application Scientist, I frequently observe that the solvent environment is the primary thermodynamic driver dictating complex stability, formation kinetics, and net solubilization efficiency. This guide objectively compares traditional aqueous and co-solvent systems against next-generation Deep Eutectic Solvents (DES), providing the mechanistic causality and experimental protocols necessary for rational solvent selection.
The Thermodynamic Causality of Solvent Effects
To understand why solvents drastically alter complex stability, we must view inclusion complexation as a competitive equilibrium. The formation of a stable API-CD complex is driven by the displacement of high-energy solvent molecules from the CD cavity by the hydrophobic drug[1].
In a pure aqueous system, this process is highly favorable: the expulsion of water molecules from the non-polar cavity yields a strong enthalpic gain, while the desolvation of the free API contributes to an entropic increase. However, when alternative solvents are introduced, they fundamentally alter the Gibbs free energy (
ΔG
) of the system[1]. The choice of solvent dictates whether the equilibrium favors the complexed state or the free, solvated state.
Thermodynamic cycle of host-guest complexation and solvent displacement.
Comparative Analysis of Solvent Systems
When evaluating solvent platforms for complex formation, we must balance the intrinsic solubility of the free drug (
S0
) against the stability constant of the complex (
K1:1
).
A. Traditional Aqueous Co-Solvents (e.g., Ethanol/Water)
To overcome the poor aqueous solubility of APIs, formulators often add organic co-solvents like ethanol. While this exponentially increases the solubility of the free drug in the bulk medium, it exerts a destabilizing effect on the inclusion complex[2].
Causality: Ethanol is less polar than water and possesses a higher affinity for the hydrophobic CD cavity. It acts as a competitive inhibitor, occupying the cavity and preventing API inclusion. Furthermore, by stabilizing the free API in the bulk solvent, the thermodynamic drive for the API to enter the cavity is diminished, resulting in a significantly lowered
K1:1
[2].
B. Deep Eutectic Solvents (DES)
DES are synthesized by mixing a hydrogen bond donor (HBD) and a hydrogen bond acceptor (HBA) to form a liquid with a drastically depressed melting point.
Causality: DES systems (like Choline Chloride:Urea) disrupt the crystal lattice of solid drugs and provide a highly structured, polar network. While the
K1:1
in DES may be slightly lower than in pure water due to competitive hydrogen bonding, the intrinsic solubility of the cyclodextrin itself is magnified by up to two orders of magnitude. This allows for massive concentrations of the host molecule, driving the equilibrium forward and yielding a high net solubilization.
C. Cyclodextrin-Based Supramolecular DES (CycloDES)
The most advanced alternative is the CycloDES platform, where a cyclodextrin derivative (e.g., HP-
β
-CD) acts directly as a structural component of the eutectic network[3].
Causality: By integrating the complexation agent into the solvent matrix, CycloDES creates a synergistic solubilization environment. This approach bypasses the rate-determining dissolution step entirely, converting solid raw materials into stable liquid vehicles. Experimental data demonstrates at least a 100-fold improvement in the solubility of BCS Class II drugs (like Indomethacin and Cannabidiol) compared to standard complexation[3].
Quantitative Performance Metrics
The following table summarizes the experimental impact of these solvent systems on complexation parameters.
To objectively evaluate the effect of a chosen solvent on your specific API-CD complex, you must implement a self-validating experimental workflow. The following protocols ensure rigorous thermodynamic and kinetic characterization.
This protocol determines the stoichiometry and the stability constant (
K1:1
) of the complex in the target solvent.
Solvent Preparation: Prepare your target solvent systems (e.g., Pure Water, 10% v/v Ethanol/Water, and a CycloDES mixture).
Host Titration: Prepare a series of glass vials containing increasing concentrations of the selected Cyclodextrin (e.g., 0 to 20 mM) dissolved in the target solvent.
API Saturation: Add an excess amount of the solid API to each vial to ensure saturation.
Isothermal Equilibration: Seal the vials and agitate them in an isothermal water bath at 298 K (25°C). Causality note: Equilibration must be maintained for at least 72 hours, as supramolecular complexation in highly viscous DES systems exhibits slower kinetics than in aqueous media.
Phase Separation: Centrifuge the suspensions at 10,000 rpm for 15 minutes, followed by filtration through a 0.45 µm PTFE syringe filter to remove uncomplexed solid API.
Quantification: Dilute the filtrate appropriately and quantify the dissolved API concentration using validated HPLC or UV-Vis spectroscopy.
Data Analysis: Plot the concentration of dissolved API (y-axis) versus the concentration of CD (x-axis). Calculate
K1:1
using the equation:
K1:1=Slope/(S0×(1−Slope))
.
Experimental workflow for phase-solubility and stability evaluation.
Protocol 2: Thermodynamic Validation via Conductometry
To validate the implicit solvent models and confirm the Gibbs free energy (
ΔG
) of the system[1], conductometric titrations can be employed if the API or CD possesses ionic characteristics.
Baseline Measurement: Measure the specific conductivity of the pure solvent system at a constant temperature (e.g., 298 K).
Titration: Gradually titrate a concentrated solution of the CD into a dilute, constant-concentration solution of the API.
Monitoring: Record the molar conductance after each addition, allowing 5 minutes for thermal and complexation equilibrium.
Thermodynamic Extraction: Plot molar conductance against the CD/API molar ratio. The inflection point indicates stoichiometry, while non-linear regression of the curve yields the formation constant (
Kf
) and
ΔG
.
Navigating the Unseen: A Guide to Safely Handling 1,7,13-Trioxa-4,10,16-triazacyclooctadecane
In the landscape of drug discovery and scientific research, the synthesis and application of novel molecules are paramount. Among these, macrocyclic compounds like 1,7,13-Trioxa-4,10,16-triazacyclooctadecane, a member of...
Author: BenchChem Technical Support Team. Date: March 2026
In the landscape of drug discovery and scientific research, the synthesis and application of novel molecules are paramount. Among these, macrocyclic compounds like 1,7,13-Trioxa-4,10,16-triazacyclooctadecane, a member of the azacrown ether family, hold significant promise. However, with innovation comes the responsibility of ensuring the utmost safety in the laboratory. This guide provides a comprehensive framework for the safe handling, use, and disposal of this compound, drawing upon established best practices for analogous chemical structures.
I. Hazard Assessment and Risk Mitigation
A thorough understanding of potential hazards is the cornerstone of laboratory safety. For 1,7,13-Trioxa-4,10,16-triazacyclooctadecane, we must infer its hazard profile from structurally related compounds.
Anticipated Hazards:
Skin and Eye Contact: Direct contact may cause irritation or, in more severe cases, chemical burns.[3][5][6]
Inhalation: If the compound is in a powdered or aerosolized form, inhalation may lead to respiratory irritation.[1][7]
Ingestion: Accidental ingestion could be harmful.[1]
To mitigate these risks, a multi-layered approach to personal protective equipment (PPE) is essential. The following table outlines the recommended PPE for various laboratory operations involving this compound.
Operation
Required Personal Protective Equipment
Weighing and preparing solutions
Chemical-resistant gloves (nitrile recommended), safety goggles, and a lab coat.[8][9]
Reactions and manipulations
Chemical-resistant gloves, chemical splash goggles, and a lab coat. A face shield is recommended when there is a higher risk of splashing.[9][10]
Handling of the pure compound (solid)
Chemical-resistant gloves, safety goggles, and a lab coat. Work should be conducted in a well-ventilated area or a chemical fume hood to avoid dust inhalation.[11][12]
Large-scale operations
Double-gloving, chemical splash goggles, a face shield, and a chemical-resistant apron or coveralls may be necessary.[13][14]
The selection of appropriate PPE is a critical decision point in ensuring laboratory safety. The following workflow provides a logical progression for this process.
Caption: A stepwise workflow for the selection and use of Personal Protective Equipment (PPE).
II. Operational Protocols: From Benchtop to Disposal
Safe handling extends beyond personal protection to encompass all aspects of the experimental workflow.
A. Engineering Controls and Handling Procedures
Ventilation: All work with 1,7,13-Trioxa-4,10,16-triazacyclooctadecane should be conducted in a well-ventilated laboratory. For procedures that may generate dust or aerosols, a certified chemical fume hood is mandatory.[11]
Personal Hygiene: Avoid eating, drinking, or smoking in the laboratory.[1] Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[1][7]
Safe Handling: Avoid direct contact with the compound.[15] Use appropriate utensils for weighing and transferring the solid. Prevent the formation of dust.[11][12]
B. Storage Requirements
Proper storage is crucial to maintain the integrity of the compound and prevent accidental exposure.
Container: Keep the compound in its original, tightly sealed container.[11][16]
Environment: Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[2][5]
Access: Store in a locked cabinet or area with restricted access.[1][11][16]
C. Spill and Emergency Procedures
In the event of a spill or accidental exposure, a swift and informed response is critical.
Spill Response:
Evacuate: Alert personnel in the immediate area and evacuate if necessary.
Ventilate: Ensure the area is well-ventilated.
Contain: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a suitable container for disposal.[2][15]
Decontaminate: Clean the spill area with an appropriate solvent and then wash with soap and water.
Report: Report the incident to the laboratory supervisor.
First Aid Measures:
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1][3][5]
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.[1][3]
Inhalation: Move the individual to fresh air. If they are not breathing, provide artificial respiration. Seek immediate medical attention.[1][3]
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1][3][6]
D. Disposal Plan
The disposal of 1,7,13-Trioxa-4,10,16-triazacyclooctadecane and its waste must be handled with care to prevent environmental contamination and ensure regulatory compliance.
Waste Collection: Collect all waste material, including contaminated PPE, in a clearly labeled, sealed container.
Licensed Disposal: Entrust the disposal of the chemical waste to a licensed and reputable waste disposal company.[16]
Regulatory Compliance: All disposal procedures must be in strict accordance with local, state, and federal regulations.
By adhering to these guidelines, researchers can confidently work with 1,7,13-Trioxa-4,10,16-triazacyclooctadecane, minimizing risks and fostering a culture of safety in the laboratory.
III. References
Personal Protection Equipment (PPE). (n.d.). Retrieved from
SAFETY DATA SHEET - TCI Chemicals. (2025, September 15). Retrieved from
Materials Safety Data Sheet - KamulinBiotech. (n.d.). Retrieved from
SAFETY DATA SHEET - Fisher Scientific. (2021, December 25). Retrieved from
1,4,10-TRIOXA-7,13-DIAZACYCLOPENTADECANE (CAS No. 31249-95-3) SDS. (n.d.). Retrieved from
SAFETY DATA SHEET - Fisher Scientific. (2009, August 22). Retrieved from
SAFETY DATA SHEET - TCI Chemicals. (n.d.). Retrieved from
SAFETY DATA SHEET - Spectrum Chemical. (2019, July 26). Retrieved from